1-Nitroso-2-naphthol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-nitrosonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAOOTNFFAQIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059622, DTXSID30876194 | |
| Record name | 2-Naphthalenol, 1-nitroso- | |
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| Record name | 1,2-Naphthalenedione, 1-oxime | |
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Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown solid; [Merck Index] Brown powder; [Alfa Aesar MSDS] | |
| Record name | 1-Nitroso-2-naphthol | |
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Vapor Pressure |
0.0000911 [mmHg] | |
| Record name | 1-Nitroso-2-naphthol | |
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CAS No. |
131-91-9, 2636-79-5 | |
| Record name | 1-Nitroso-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-91-9 | |
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| Record name | 1-Nitroso-2-naphthol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 1-oxime | |
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| Record name | 1-Nitroso-2-naphthol | |
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| Record name | 2-Naphthalenol, 1-nitroso- | |
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| Record name | 2-Naphthalenol, 1-nitroso- | |
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| Record name | 1,2-Naphthalenedione, 1-oxime | |
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| Record name | 1-nitroso-2-naphthol | |
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| Record name | 1-NITROSO-2-NAPHTHOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757I55U2QX | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Nitroso-2-naphthol: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 1-nitroso-2-naphthol, a versatile organic compound with significant applications in analytical chemistry and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural nuances, synthesis protocols, and key applications of this important reagent.
Introduction: The Significance of this compound
This compound (also known as α-nitroso-β-naphthol) is an organic compound that holds a significant place in the arsenal of analytical chemists and organic synthesists.[1][2] Characterized by the presence of both a nitroso (-NO) and a hydroxyl (-OH) group on a naphthalene ring, its utility is intrinsically linked to its ability to form stable, intensely colored chelate complexes with various metal ions.[1][3] This property has cemented its role as a classical reagent for the spectrophotometric determination of metals, most notably cobalt.[2][4] Beyond its analytical prowess, it serves as an intermediate in the synthesis of dyes and other organic molecules.[5][6] This guide will explore the fundamental aspects of this compound, providing the in-depth knowledge necessary for its effective application in a research and development setting.
Chemical Structure and Tautomerism
The chemical formula of this compound is C₁₀H₇NO₂.[7] A crucial aspect of its chemistry is the existence of a tautomeric equilibrium between the nitroso-naphthol form and a quinone-oxime form.[2] This structural duality is fundamental to its reactivity, particularly its chelating ability. The coordination with metal ions can occur through the nitrogen atom of the nitroso group and the oxygen atom of the hydroxyl group.[2][8]
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties
This compound is a yellowish-brown crystalline solid.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₂ | [5][7] |
| Molecular Weight | 173.17 g/mol | [7][9] |
| Appearance | Yellowish-brown crystalline powder | [3][5][10] |
| Melting Point | 109.5 °C (229.1 °F; 382.6 K) | [7][11] |
| Solubility | Soluble in ethanol, ether, benzene, glacial acetic acid, and caustic alkali solutions. Limited solubility in water. | [5][10][12] |
| CAS Number | 131-91-9 | [5][7] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the nitrosation of 2-naphthol.[6][7] The following protocol is a well-established method.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-naphthol.
Materials:
-
2-Naphthol (10 g)
-
Sodium hydroxide (2.8 g)
-
Sodium nitrite (5 g)
-
10% Sulphuric acid (140 ml)
-
Distilled water
-
Ice
Procedure:
-
Dissolve 10 g of 2-naphthol and 2.8 g of sodium hydroxide in 100 ml of water. Dilute the solution to 200 ml with water. The formation of the sodium salt of 2-naphthol increases its solubility in the aqueous reaction medium.
-
Carefully add a solution of 5 g of sodium nitrite in a small amount of water to the 2-naphthol solution.
-
Cool the mixture by adding 100 g of crushed ice. It is crucial to maintain a low temperature (below 5°C) during the subsequent acidification step to prevent the decomposition of nitrous acid and minimize the formation of by-products.
-
Slowly add 140 ml of 10% sulphuric acid with constant stirring, ensuring the temperature remains below 5°C. The acid reacts with sodium nitrite to generate nitrous acid in situ, which then acts as the nitrosating agent.
-
A pale yellow precipitate of this compound will form.
-
Allow the mixture to stand for 2 hours to ensure complete precipitation.
-
Filter the precipitate and wash it with water until the washings are only slightly acidic. This removes any unreacted acid and inorganic salts.[13]
Caption: Workflow for the synthesis of this compound.
Applications in Analytical Chemistry
The primary application of this compound is in analytical chemistry as a chelating agent for the determination of metal ions.[1] Its ability to form stable, colored complexes allows for the quantification of metals using techniques like spectrophotometry.[1][2]
Spectrophotometric Determination of Cobalt
This compound is a highly sensitive reagent for the spectrophotometric determination of cobalt.[2] It forms a distinct green complex with cobalt(II) ions, which can be measured colorimetrically.[2] The formation of the stable [Co(C₁₀H₆(NO)O)₃]²⁻ complex allows for the detection of cobalt at very low concentrations.[7]
Determination of Other Metal Ions
Besides cobalt, this compound can also form complexes with other transition metals such as iron, copper, and palladium.[1][6] This allows for its use in the determination of these metals, although selectivity can be a concern.[2] For instance, it forms a 1:3 metal-to-ligand complex with iron(III).[14] The use of masking agents or adjustment of pH can improve the selectivity for a particular metal ion.
Preconcentration of Trace Metals
This compound can be used as a complexing agent for the on-line preconcentration of trace metals from various samples, including waste and drinking water.[4] By immobilizing the reagent on a solid support, it can effectively capture metal ions from a large volume of sample, thereby increasing the sensitivity of subsequent analytical measurements.[1]
Safety and Handling
This compound is considered a hazardous substance.[15] It is harmful if swallowed and can cause skin and eye irritation. It is also very toxic to aquatic organisms.[15] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[16] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[15]
Conclusion
This compound remains a cornerstone reagent in analytical chemistry, valued for its robust performance in the determination of metal ions, particularly cobalt. Its rich chemistry, characterized by tautomerism and the formation of stable metal chelates, provides a fertile ground for further research and application development. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
References
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spectroscopic data of 1-Nitroso-2-naphthol (IR, UV-Vis, NMR)
<An In-depth Technical Guide to the Spectroscopic Data of 1-Nitroso-2-naphthol
Introduction
This compound, a yellowish-brown crystalline solid with the chemical formula C₁₀H₇NO₂, serves as a pivotal molecule in both analytical chemistry and industrial synthesis.[1][2] It is widely recognized as a sensitive chelating agent for the determination of metal ions and as an intermediate in the manufacturing of dyes.[2][3][4] The profound utility of this compound is intrinsically linked to its unique molecular structure. The presence of both a hydroxyl (-OH) and a nitroso (-NO) group on the naphthalene framework gives rise to a fascinating structural phenomenon known as tautomerism. This guide provides a comprehensive exploration of the spectroscopic characteristics of this compound, offering researchers, scientists, and drug development professionals the foundational data and interpretive insights required for its accurate identification, characterization, and quantification.
The Central Role of Tautomerism
A critical aspect that governs the spectroscopic behavior of this compound is its existence in a tautomeric equilibrium between two forms: the This compound form and the 1,2-naphthoquinone-1-oxime form. This equilibrium is not static; its position is influenced by the physical state (solid vs. solution) and the polarity of the solvent. Understanding this dynamic is paramount, as each tautomer presents a distinct set of functional groups, leading to different spectroscopic signatures. In the solid state and in many solutions, the quinone-oxime form is often predominant.[3][5] This guide will dissect the spectroscopic data with constant reference to this crucial equilibrium.
Caption: Workflow for the integrated spectroscopic analysis of this compound.
References
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Sources
A Technical Guide to the Physical Properties of 1-Nitroso-2-naphthol: Solubility and Melting Point
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the critical physical properties of 1-Nitroso-2-naphthol, a versatile organic compound used as a chelating agent and analytical reagent. A thorough understanding of its melting point and solubility profile is fundamental for its effective application in laboratory synthesis, analytical method development, and formulation studies. This document moves beyond simple data presentation to offer insights into the principles behind these properties and robust methodologies for their accurate determination and modulation.
Section 1: Melting Point Analysis
The melting point of a crystalline solid is a critical physical constant, serving as a primary indicator of identity and purity. For a pure compound, the transition from solid to liquid occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of this melting range, a phenomenon that is foundational to its use in purity assessment.
Reported Melting Point of this compound
This compound is consistently reported as a yellowish-brown or brown crystalline powder.[1][2] Its melting point has been established across numerous independent sources, with a general consensus placing it within the range of 104°C to 110°C. A summary of reported values is presented below.
| Melting Point / Range (°C) | Source |
| 109.5 | Wikipedia[3] |
| 109-110 | DrugFuture[4] |
| 106.0 - 110.0 | TCI America |
| 104 - 110 | Thermo Fisher Scientific[5] |
| 107 | Oxford Lab Fine Chem LLP[6] |
| 106 | Loba Chemie[1] |
| ~106 (Decomposes) | Santa Cruz Biotechnology[7] |
This narrow range across different suppliers and databases confirms the identity of the compound and suggests that a sharp melting point within this window is indicative of a high-purity sample.
Standard Protocol for Melting Point Determination (Capillary Method)
The capillary method is the universally accepted standard for melting point determination due to its accuracy and requirement for only a small amount of sample.[8][9]
Principle: A small, tightly packed sample in a glass capillary tube is heated at a controlled rate. The temperatures at which melting begins (onset point) and is complete (clear point) are recorded as the melting range. A slow heating rate near the melting point is crucial for allowing sufficient time for heat transfer from the heating block to the sample, ensuring thermal equilibrium and an accurate reading.[10]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[11]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powder multiple times. Invert the tube and tap its sealed bottom on a hard surface to tightly pack a 2-3 mm column of the sample at the bottom.[8][11]
-
Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to find a preliminary value. Allow the apparatus to cool sufficiently before proceeding.
-
Accurate Determination: Heat the block to a temperature approximately 10-15°C below the expected melting point of this compound (~106°C).
-
Controlled Heating Rate: Decrease the heating rate to 1-2°C per minute to ensure accuracy.[11]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1, onset point). Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T2, clear point).[8]
-
Reporting: Report the result as a melting range (T1 - T2). For a pure sample of this compound, this range should be narrow (e.g., 108-109.5°C).
Section 2: Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces and polarity tend to be miscible.[12] this compound's structure, containing a large nonpolar naphthalene ring system and a polar, weakly acidic hydroxyl group, results in a nuanced solubility profile.
Qualitative and Quantitative Solubility Data
The compound's large hydrocarbon structure makes it largely insoluble in water but soluble in many organic solvents. The phenolic hydroxyl group allows for solubility in basic aqueous solutions through salt formation.
| Solvent | Solubility | Reference(s) |
| Water | Very slightly soluble / Insoluble | [6][7][13] |
| (1 g in 1000 mL) | [4] | |
| Ethanol | Soluble | [4][13] |
| (1 g in 35 mL) | [4] | |
| Diethyl Ether | Soluble | [4][13][14] |
| Benzene | Soluble | [4][15] |
| Glacial Acetic Acid | Soluble | [4][15] |
| Carbon Disulfide | Soluble | [4][14] |
| Caustic Alkali Solutions (e.g., NaOH) | Soluble | [4][15][16] |
| Petroleum Ether | Slightly soluble (cold) | [4][14] |
Experimental Workflow for Solubility Assessment
A systematic approach to solubility testing can efficiently characterize a compound and provide clues to its functional groups.[17] The following workflow is a self-validating system for confirming the profile of this compound or characterizing new derivatives.
Caption: Logical workflow for the qualitative solubility assessment of an organic compound.
Step-by-Step Protocol:
-
Preparation: Label a series of small, clean test tubes for each solvent to be tested.
-
Measurement: Add approximately 25 mg of this compound to each test tube.
-
Solvent Addition: Add 0.75 mL of the first solvent (e.g., water) to the corresponding tube.
-
Mixing: Agitate the tube vigorously for 10-20 seconds.
-
Observation: Observe the mixture against a contrasting background. If the entire solid dissolves, the compound is soluble. If solid remains, it is insoluble.[17][18]
-
Systematic Testing: Repeat steps 3-5 for each solvent in the workflow (water, 5% NaOH, 5% HCl, ethanol, ether). For this compound, the expected result is insolubility in water and HCl, but solubility in NaOH and organic solvents like ethanol and ether.
Section 3: Strategies for Modulating Aqueous Solubility
For applications in drug development, analytical chemistry, and biological assays, enhancing the aqueous solubility of hydrophobic compounds like this compound is often necessary.
pH-Dependent Solubility: Salt Formation
Principle: this compound is a naphthol derivative, making its hydroxyl proton weakly acidic. In basic (alkaline) solutions, this proton is abstracted by a base (e.g., NaOH) to form the corresponding sodium phenolate salt.[16] This salt is an ionic species, which is significantly more polar than the neutral parent molecule and therefore demonstrates greatly enhanced water solubility.
Protocol for Solubilization via pH Adjustment:
-
Weigh the desired amount of this compound and suspend it in the chosen aqueous buffer or water.
-
While stirring, add a 1 M NaOH solution dropwise.
-
Monitor the suspension. As the pH increases (typically to >9), the solid will dissolve as the soluble phenolate salt is formed.[16]
-
Once the solution is clear, the pH can be adjusted as needed, but lowering it back into the acidic range will cause the neutral, insoluble form to precipitate.
Micellar Solubilization with Surfactants
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micellar concentration or CMC), self-assemble in water to form micelles. These structures have a hydrophobic core and a hydrophilic exterior. Non-ionic surfactants like Triton X-100 are highly effective at solubilizing this compound.[16][19] The nonpolar compound partitions into the hydrophobic micellar core, allowing it to be dispersed and effectively "dissolved" in the bulk aqueous phase.[19]
Protocol for Micellar Solubilization:
-
Prepare a Surfactant Solution: Create an aqueous solution of a non-ionic surfactant (e.g., 1% w/v Triton X-100) at a concentration well above its CMC.
-
Prepare a Concentrated Stock (Optional but Recommended): Dissolve the this compound in a minimal amount of a water-miscible co-solvent like ethanol or methanol.[16]
-
Solubilization: While vigorously stirring the surfactant solution, slowly add the this compound powder or stock solution.
-
Equilibration: Allow the mixture to stir for 15-30 minutes to ensure the compound is fully partitioned into the micelles, resulting in a clear solution.
Conclusion
This compound is a crystalline solid with a well-defined melting point in the range of 104–110 °C , a property that is invaluable for confirming its identity and purity. Its solubility is characteristic of a molecule with both large nonpolar regions and a weakly acidic functional group, rendering it soluble in many organic solvents and aqueous alkali, but poorly soluble in neutral or acidic water. For researchers and developers, challenges with its low aqueous solubility can be readily overcome through scientifically-grounded strategies such as pH adjustment to form a soluble salt or micellar solubilization using surfactants. The robust protocols detailed in this guide provide a reliable framework for the accurate determination and practical modulation of these essential physical properties.
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The Coordination Chemistry and Chelation Applications of 1-Nitroso-2-naphthol: A Technical Guide
This guide provides an in-depth exploration of the coordination chemistry of 1-nitroso-2-naphthol, a versatile chelating agent with significant applications in analytical chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into the chelation behavior and analytical utility of this remarkable compound.
Introduction to this compound: A Ligand of Interest
This compound (C₁₀H₇NO₂) is an organic compound that presents as a yellowish-brown crystalline solid.[1][2] While sparingly soluble in water, it readily dissolves in organic solvents such as ethanol, ether, and benzene.[3][4] Its significance in coordination chemistry stems from the presence of both a nitroso (-NO) and a hydroxyl (-OH) group on adjacent carbon atoms of the naphthalene ring, enabling it to act as a potent bidentate chelating agent for a variety of metal ions.[3][5] This chelating ability is the cornerstone of its widespread use as an analytical reagent, particularly for the determination of cobalt, palladium, copper, and iron.[4]
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through the nitrosation of 2-naphthol (β-naphthol) using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like sulfuric or hydrochloric acid.[1][4][6] The reaction is performed at low temperatures to prevent the formation of undesirable byproducts.[6][7]
Key Physicochemical Properties of this compound:
| Property | Value | References |
| Molecular Formula | C₁₀H₇NO₂ | [1][2] |
| Molar Mass | 173.17 g/mol | [1][2] |
| Appearance | Yellowish-brown solid | [1][2] |
| Melting Point | 109.5 °C (decomposes) | [1][8] |
| Solubility | Soluble in ethanol, ether, benzene; sparingly soluble in water | [3][4] |
Tautomerism: A Key to Understanding its Reactivity
A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the nitroso-naphthol form and the quinone-monooxime form.[9][10] In solution, an equilibrium exists between these two forms, with the quinone-monooxime tautomer often being favored.[9][11] This equilibrium is significant as both forms can participate in metal chelation, influencing the structure and stability of the resulting complexes.
Caption: Tautomeric equilibrium of this compound.
Coordination Chemistry: The Art of Chelation
The deprotonated form of this compound acts as a bidentate ligand, coordinating to metal ions through the oxygen atom of the hydroxyl group and the nitrogen atom of the nitroso group, or the oxygen atom of the oxime group and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring.[1][5][12] This chelation results in the formation of deeply colored metal complexes, a property that is extensively exploited in colorimetric analysis.[1]
Formation of Metal Complexes
This compound forms complexes with a wide range of transition metals, including but not limited to Co(II), Fe(II), Ni(II), Cu(II), and Pd(II).[4][5] The stoichiometry of these complexes can vary depending on the metal ion and the reaction conditions. For instance, with cobalt, it typically forms a stable 1:3 (metal:ligand) complex, where the cobalt is oxidized from Co(II) to Co(III).[13][14]
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The Advent of Selectivity: A Technical Guide to the History and Application of 1-Nitroso-2-naphthol as a Reagent
For decades, the selective analysis of specific metal ions in complex matrices posed a significant challenge to chemists. The discovery of 1-nitroso-2-naphthol as a highly selective reagent for cobalt marked a pivotal moment in the history of analytical chemistry, paving the way for more accurate and efficient methods of metal determination. This in-depth technical guide explores the history, discovery, and multifaceted applications of this remarkable organic reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and methodologies.
A Historical Perspective: The Dawn of Selective Organic Reagents
Prior to the late 19th century, the quantitative analysis of metals heavily relied on precipitation with inorganic reagents, which often lacked selectivity, leading to co-precipitation and inaccurate results. The quest for organic reagents that could form specific and stable complexes with metal ions was a driving force in the evolution of analytical chemistry.
The introduction of this compound as a selective precipitating agent for cobalt by Ilinsky and Knorre in 1885 was a landmark achievement in this field. This discovery provided one of the first successful examples of an organic reagent that could selectively isolate a metal ion from a mixture, significantly improving the accuracy of cobalt determination. The method's ability to separate cobalt from nickel was a particularly notable advancement.
Chemical Profile and Synthesis of this compound
This compound (C₁₀H₇NO₂) is a yellowish-brown crystalline solid.[1] Its utility as a reagent stems from the presence of both a nitroso (-NO) and a hydroxyl (-OH) group on the naphthalene ring, which allows it to act as a bidentate chelating agent, forming stable complexes with various metal ions.[1][2]
The synthesis of this compound is a relatively straightforward process involving the nitrosation of 2-naphthol.[1]
Standard Synthesis Protocol
This protocol outlines a common laboratory method for the preparation of this compound.
Causality Behind Experimental Choices:
-
Alkaline Dissolution of 2-Naphthol: 2-Naphthol is dissolved in sodium hydroxide to form the more reactive sodium naphthoxide salt, which is more susceptible to electrophilic attack by the nitrosating agent.
-
Use of Sodium Nitrite and Acid: Nitrous acid (HNO₂) is generated in situ by the reaction of sodium nitrite with a strong acid like sulfuric or hydrochloric acid. This is a safer and more convenient approach than handling unstable nitrous acid directly.
-
Low-Temperature Reaction: The reaction is carried out at a low temperature (typically below 5°C) to prevent the decomposition of the unstable nitrous acid and to minimize the formation of side products.
-
Acidification for Precipitation: The final product, this compound, is precipitated by acidifying the reaction mixture.
Step-by-Step Methodology:
-
Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite to the cooled 2-naphthol solution with constant stirring.
-
While maintaining the low temperature, slowly add a dilute strong acid (e.g., sulfuric acid) to the mixture.
-
The this compound will precipitate as a solid.
-
Filter the precipitate, wash it with cold water to remove any unreacted starting materials and salts, and then dry it.
Mechanism of Action: The Chelation Chemistry
The analytical prowess of this compound lies in its ability to form a stable, insoluble, and distinctly colored complex with cobalt ions. The reaction involves the formation of a six-membered chelate ring where the cobalt ion is coordinated to the oxygen atom of the hydroxyl group and the nitrogen atom of the nitroso group.[1]
In solution, this compound is believed to oxidize cobalt(II) to cobalt(III), which then forms a tris-complex, [Co(C₁₀H₆(NO)O)₃].[3] This resulting cobalt(III) complex is highly stable and insoluble in acidic solutions, which is the basis for its separation from other metals like nickel.[3]
Caption: Workflow for the spectrophotometric determination of cobalt using this compound.
Key Parameters for Spectrophotometric Analysis:
| Parameter | Value/Condition | Rationale |
| Wavelength of Maximum Absorbance (λmax) | Varies with solvent | Measurement at λmax provides the highest sensitivity and adherence to Beer's Law. |
| pH | Typically neutral to slightly acidic | The pH affects the stability and formation of the complex. |
| Solvent for Extraction | e.g., Chloroform, Carbon Tetrachloride | The cobalt complex is extracted into an organic solvent to concentrate it and to remove interferences from the aqueous phase. |
| Interferences | Fe(III), Cu(II), Ni(II) | Masking agents or prior separation steps may be necessary to eliminate interference from other metal ions that also form colored complexes. [4] |
Other Applications
Beyond cobalt, this compound has been utilized as a reagent for the determination of other metal ions, including iron, nickel, and palladium. [5]It has also found applications in flow injection analysis for the rapid and automated determination of cobalt.
Conclusion
The discovery of this compound as a selective reagent for cobalt was a seminal moment in the advancement of analytical chemistry. Its ability to form a stable and specific complex with cobalt provided a reliable method for its determination, a challenge that had previously hindered chemists. The principles of its synthesis and application, from gravimetric analysis to modern spectrophotometric methods, continue to be relevant in both academic and industrial laboratories. This guide serves as a testament to the enduring legacy of this important analytical reagent and provides a solid foundation for researchers and scientists working in the fields of chemical analysis and drug development.
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- Chan, S. C., & Tobe, M. L. (1963). The mechanism of the base hydrolysis of some cobalt(III) pentammine complexes. Journal of the Chemical Society, 5700-5705.
- Henderson, W. F. (1941). Methods of determining nickel and cobalt in meteoric iron. American Journal of Science, 239(5), 372-378.
- Lundell, G. E. F., & Knowles, H. B. (1921). A method for the determination of cobalt in magnet and high-speed tool steels. Journal of Industrial & Engineering Chemistry, 13(6), 540-542.
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- Atack, F. W. (1922). The Separation and Determination of Cobalt. II. Gravimetric Determination of Cobalt. Journal of the American Chemical Society, 44(10), 2370-2375.
- Furman, N. H. (Ed.). (1962). Standard methods of chemical analysis (6th ed., Vol. 1). D. Van Nostrand Company, Inc.
- Darroudi, M., Kiarostami, V., & Khayatian, G. (2022). Fabrication of a New Selective Optical Sensor for Cobalt Determination Using this compound and Monitoring of Cobalt in Water Samples. Analytical and Bioanalytical Chemistry Research, 9(1), 71-79.
- Zlotorzynski, A. (1995). Adsorptive stripping voltammetry of nickel with 1-nitroso-2-napthol using a bismuth film electrode. Talanta, 42(10), 1593-1598.
- Soylak, M., & Dogan, M. (2003). Solid-liquid extraction and preconcentration of trace nickel using 2-nitroso-1-naphthol-4-sulfonic acid (Nitroso-S) and TDBA onto benzophenone and determination by atomic absorption spectrometry. Analytical sciences: the international journal of the Japan Society for Analytical Chemistry, 19(3), 405–408.
- Chatterjee, G. P., Ray, H. N., & Biswas, K. (1966). New gravimetric method for cobalt. Talanta, 13(10), 1470–1472.
- Chapin, W. H. (1907). The Nitroso-β-Naphthol Method for the Qualitative Separation of Nickel and Cobalt. Journal of the American Chemical Society, 29(7), 1029-1033.
- Wise, W. M., & Brandt, W. W. (1954). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 26(4), 693–697.
- Ueda, K., & Yoshimura, K. (1981). Preconcentration of cobalt(II) in natural waters with this compound supported on silica gel. Talanta, 28(2), 123–125.
- Kolthoff, I. M., & Jacobsen, E. (1957). The Composition and Formation of Cobalt Complexes with this compound. Journal of the American Chemical Society, 79(13), 3677–3681.
- Middleton, G., & Stuckey, R. E. (1956). The absorptiometric determination of traces of cobalt with this compound. Clinica chimica acta; international journal of clinical chemistry, 1(2), 135–142.
- Adeloju, S. B., & Pablo, F. (1994). Trace determination of Ni(II) and Co(II) by adsorptive stripping voltammetry using this compound. Analytica Chimica Acta, 288(1-2), 157-165.
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A Comprehensive Technical Guide to the Safe Handling of 1-Nitroso-2-naphthol for Research and Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for 1-Nitroso-2-naphthol, a chemical compound utilized in various research and drug development applications. As a Senior Application Scientist, the emphasis of this document is not merely on procedural steps but on the underlying scientific principles that dictate these safety measures. This ensures that researchers, scientists, and drug development professionals can work with this compound effectively and safely, with a full understanding of its potential hazards.
Understanding the Hazard Profile of this compound
This compound (CAS 131-91-9) is a brown crystalline powder.[1][2] It is recognized as a hazardous substance and requires careful handling to mitigate risks.[3] A thorough understanding of its hazard profile is the foundation of safe laboratory practices.
GHS Classification and Associated Hazards
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][4][5][6][7] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][4][5][6][7] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][4][5][7][8] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[5][8] |
This data is a synthesis of information from multiple safety data sheets.
The "harmful if swallowed" classification indicates that accidental ingestion of even small quantities can lead to significant health issues.[3] Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious harm.[3] The substance and its metabolites may also lead to methaemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[3]
Skin and eye irritation are significant concerns. Direct contact can cause inflammation and pre-existing dermatitis may be exacerbated.[3] It is crucial to prevent entry into the bloodstream through cuts or abrasions, as this could lead to systemic injuries.[3] The potential for respiratory irritation necessitates handling in a well-ventilated area to avoid inhalation of its dust.[1]
Engineering Controls: The First Line of Defense
The primary approach to handling hazardous chemicals is to use engineering controls to minimize exposure. These controls are designed to physically separate the researcher from the chemical hazard.
For this compound, the following engineering controls are paramount:
-
Chemical Fume Hood: All weighing and handling of this compound powder should be conducted within a certified chemical fume hood.[9] This is critical to prevent the inhalation of airborne particles and to protect the researcher from dust and aerosols.[9]
-
Local Exhaust Ventilation: If a fume hood is not feasible for a particular procedure, local exhaust ventilation systems should be employed to capture dust at its source.[2]
-
Enclosure: For larger-scale operations, using process enclosures can provide an additional layer of containment.[9]
The causality behind these controls is straightforward: they create a physical barrier and a controlled airflow that directs airborne contaminants away from the user's breathing zone, thus minimizing the risk of respiratory irritation and accidental ingestion.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are the primary means of protection, Personal Protective Equipment (PPE) provides a crucial secondary barrier. The selection of appropriate PPE is a critical step in the risk assessment process before any work with this compound begins.[9]
Recommended PPE
| Protection Type | Standard Handling | Large Spills or Dust/Aerosol Generation |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH approved).[9][10] | Splash goggles or a face shield.[9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use. A lab coat should be worn.[9] | A complete suit protecting against chemicals and boots.[9] |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or chemical fume hood.[9] | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher exposures, use type ABEK-P2 (EU EN 143) respirator cartridges.[9] |
This table is a summary of recommendations from multiple safety resources.
The rationale for this level of PPE is directly linked to the hazard profile of this compound. Safety glasses protect against accidental splashes to the eyes, which could cause serious irritation.[1] Chemical-resistant gloves prevent skin contact, mitigating the risk of skin irritation and potential systemic absorption.[7] For situations with a higher risk of aerosolization, such as a large spill, enhanced respiratory and skin protection is essential.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is vital for maintaining a safe laboratory environment.
Handling
-
Avoid Personal Contact: All personal contact, including inhalation, should be avoided.[3]
-
Minimize Dust Generation: Handle the solid material carefully to minimize the formation of dust.[10]
-
Hygiene Practices: Wash hands thoroughly after handling and before breaks.[1] Do not eat, drink, or smoke in the laboratory.[1]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[1]
Storage
-
Container: Store in the original, tightly sealed container.[2][3] Polyethylene or polypropylene containers are recommended.[3]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents, strong bases, and strong reducing agents.[3][6]
The principle of segregation is key to safe storage. Keeping this compound away from incompatible substances prevents potentially hazardous chemical reactions.
Accidental Release Measures: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.
Spill Response Protocol
-
Minor Spills:
-
Remove all ignition sources.[3]
-
Ensure the area is well-ventilated.[8]
-
Wearing appropriate PPE, gently sweep or scoop the spilled solid material, avoiding dust creation.[8]
-
Place the material into a labeled, sealed container for hazardous waste disposal.[8]
-
Clean the spill area with water and decontaminate all tools used.[8]
-
-
Major Spills:
-
Evacuate all non-essential personnel from the area.[8]
-
Alert the institution's emergency services or safety officer.[8]
-
Prevent the spill from entering drains or waterways.[8]
-
Only trained personnel wearing full protective equipment (splash goggles, full suit, boots, gloves) should address the spill.[8]
-
Contain and collect the material using a shovel or other appropriate tools and place it in a suitable container for hazardous waste disposal.[8]
-
The following diagram illustrates the decision-making process for spill response:
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention without delay.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush skin and hair with running water and soap if available.[3] Seek medical attention if irritation occurs.[3]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[3] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2] Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[10] Seek immediate medical attention.[2]
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the steps for safely weighing this compound and preparing a stock solution, integrating the safety measures discussed.
Pre-Experiment Checklist
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[9]
-
PPE Selection: Don the appropriate PPE: safety glasses with side shields, a lab coat, and nitrile gloves.[9]
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[9] Have spill cleanup materials readily available.[9]
Step-by-Step Procedure
-
Weighing: a. Place a weigh boat on the analytical balance inside the chemical fume hood and tare the balance. b. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula, minimizing dust formation.[9] c. Record the weight and securely close the primary container of this compound.
-
Solution Preparation: a. Place a suitable beaker containing a magnetic stir bar and the appropriate solvent on a stir plate inside the fume hood. b. Carefully add the weighed this compound to the solvent. c. Cover the beaker with a watch glass or paraffin film and begin stirring until the solid is fully dissolved.
-
Post-Procedure: a. Transfer the prepared solution to a clearly labeled and sealed storage container. b. Decontaminate all surfaces and equipment used. c. Dispose of all waste, including contaminated gloves and weigh boats, in the designated hazardous waste container.[9] d. Remove PPE, being careful to avoid contaminating skin. e. Wash hands and any exposed skin thoroughly with soap and water.[9]
The following diagram illustrates this experimental workflow:
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[3]
-
Waste Collection: Collect waste in a dedicated, suitable, and clearly labeled hazardous waste container.[8]
-
Segregation: Store the waste container in a designated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Colorimetric Analysis of Iron Using 1-Nitroso-2-naphthol
Abstract
This application note provides a detailed and robust protocol for the quantitative determination of iron in aqueous samples using 1-Nitroso-2-naphthol as a chromogenic reagent. The methodology is based on the formation of a stable, green-colored complex between ferrous iron (Fe(II)) and this compound, which is then quantified spectrophotometrically. This document offers a step-by-step guide encompassing reagent preparation, calibration standards, sample analysis, and mitigation of interferences, designed for researchers, scientists, and professionals in drug development and environmental monitoring. The causality behind each procedural step is explained to ensure both technical accuracy and practical applicability.
Introduction and Scientific Principle
The quantification of iron is critical across various scientific disciplines, from environmental water quality assessment to the analysis of pharmaceutical ingredients and biological samples. While numerous methods exist, colorimetric analysis offers a blend of simplicity, sensitivity, and cost-effectiveness. The this compound method is a classic and reliable technique for determining iron concentrations.
The core principle of this assay lies in the reaction between ferrous iron (Fe(II)) and the chromogenic ligand, this compound. In a buffered, slightly acidic to neutral environment, three molecules of this compound chelate a single ferrous ion, forming a stable, green-colored tris(1-nitroso-2-naphtholate)ferrate(II) complex.[1][2] The stoichiometry of this reaction is a 1:3 ratio of Fe(II) to the reagent.[1][2]
Since iron in environmental and biological samples often exists in the ferric state (Fe(III)), a preliminary reduction step is essential for the accurate determination of total iron.[1] Hydroxylamine hydrochloride is employed as a potent reducing agent to convert all Fe(III) ions to Fe(II) prior to complexation.[1] The intensity of the resulting green complex is directly proportional to the concentration of iron in the sample and is measured by its absorbance at the wavelength of maximum absorbance (λmax), which is approximately 700 nm.[1] A significant challenge is the low solubility of the resulting iron complex in purely aqueous solutions; therefore, a co-solvent like ethanol is used to maintain the complex's solubility for accurate spectrophotometric measurement.[1]
Reaction Mechanism
The chemical reaction involves the coordination of the ferrous ion with the nitroso and hydroxyl groups of the this compound ligand.
Caption: Reaction of Ferrous Iron with this compound.
Materials and Reagents
Instrumentation
-
Spectrophotometer (Visible range)
-
Volumetric flasks (50 mL, 100 mL, 1000 mL)
-
Pipettes (volumetric and graduated)
-
Analytical balance
-
pH meter
Reagent Preparation
-
Deionized Water: Use high-purity, iron-free deionized water for all solutions.
-
Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O). Dissolve it in a 1 L volumetric flask with approximately 500 mL of deionized water containing 2.5 mL of concentrated sulfuric acid. Dilute to the mark with deionized water and mix thoroughly.[1] This stock solution is stable for several months when stored in a cool, dark place. The acid is added to prevent the hydrolysis and precipitation of iron salts.
-
Working Iron Standard Solution (10 mg/L): Pipette 10.00 mL of the 100 mg/L standard iron stock solution into a 100 mL volumetric flask. Dilute to the mark with deionized water and mix.[1] This solution should be prepared fresh daily for best results.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 95% ethanol. Store this solution in a dark bottle to prevent photochemical degradation.[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution should be prepared fresh weekly to ensure its reducing capacity is not diminished.[1]
-
Sodium Acetate Buffer (0.2 M, pH 5.5): Dissolve 27.2 g of sodium acetate trihydrate in about 800 mL of deionized water. Adjust the pH to 5.5 using acetic acid, monitoring with a pH meter. Finally, dilute the solution to 1 L with deionized water.[1] This buffer maintains the optimal pH for the complexation reaction.
-
Sodium Citrate Solution (10% w/v, Optional): Dissolve 10 g of sodium citrate in 100 mL of deionized water. This solution is used as a masking agent to prevent interference from other metal ions like cobalt or nickel.[1]
Experimental Protocol
The overall workflow involves the preparation of a calibration curve from standards, followed by the analysis of the unknown sample.
Caption: Experimental workflow for iron determination.
Preparation of Calibration Curve
-
Prepare Standards: Into a series of six 50 mL volumetric flasks, pipette 0.0 (blank), 1.0, 2.0, 5.0, 7.0, and 10.0 mL of the 10 mg/L working iron standard solution.[1] This will create standards with final concentrations of 0, 0.2, 0.4, 1.0, 1.4, and 2.0 mg/L of iron.
-
Reduction Step: To each flask, add 5 mL of the 10% hydroxylamine hydrochloride solution and mix well. Allow the solutions to stand for 10 minutes. This waiting period is crucial to ensure the complete reduction of any residual Fe(III) to Fe(II).[1]
-
Buffering: Add 10 mL of the 0.2 M sodium acetate buffer (pH 5.5) to each flask and mix.[1]
-
Complexation: Add 10 mL of the 0.1% this compound solution to each flask.
-
Dilution & Color Development: Dilute each flask to the 50 mL mark with 95% ethanol and mix thoroughly.[1] Allow the color to develop for 20 minutes at room temperature.[1]
-
Spectrophotometric Measurement: Set the spectrophotometer to a wavelength of 700 nm. Use the blank solution (0 mg/L Fe) to zero the instrument. Measure and record the absorbance of each calibration standard.
-
Plotting: Plot a calibration curve of absorbance (y-axis) versus iron concentration in mg/L (x-axis). The plot should be linear, and a linear regression analysis should be performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should ideally be ≥ 0.995.
Sample Preparation and Analysis
-
Sample Aliquot: Take a known volume of the sample solution (e.g., 10 mL, adjust as necessary based on expected iron concentration) and place it in a 50 mL volumetric flask.
-
Interference Mitigation (if necessary): If the presence of interfering ions such as cobalt or nickel is suspected, add 5 mL of the 10% sodium citrate solution to the flask as a masking agent and mix.[1]
-
Analysis: Follow steps 2 through 5 from the "Preparation of Calibration Curve" section (add hydroxylamine hydrochloride, wait, add buffer, add this compound, dilute with ethanol, and wait for color development).
-
Measurement: Measure the absorbance of the prepared sample solution at 700 nm against the reagent blank.
-
Concentration Determination: Use the equation from the linear regression of your calibration curve to determine the concentration of iron in the prepared sample solution.
Data and Calculations
Summary of Key Parameters
| Parameter | Value / Condition | Rationale |
| Analyte | Ferrous Iron (Fe(II)) | This is the reactive species with the chromogenic agent. |
| Chromogenic Reagent | This compound | Forms a stable, colored complex with Fe(II).[1] |
| Wavelength (λmax) | ~700 nm | Wavelength of maximum absorbance for the green Fe(II) complex.[1] |
| Color of Complex | Green | The observed color of the tris(1-nitroso-2-naphtholate)ferrate(II) complex.[1] |
| Stoichiometry | 1:3 (Fe:Reagent) | One iron ion complexes with three reagent molecules.[1][2] |
| Optimal pH | 5.5 | Ensures complete and stable complex formation.[1] |
| Reducing Agent | Hydroxylamine HCl | Reduces Fe(III) to Fe(II) for total iron analysis.[1] |
| Solvent/Diluent | 95% Ethanol | Maintains the solubility of the iron complex.[1] |
| Color Development Time | 20 minutes | Allows the complexation reaction to reach completion.[1] |
Calculation of Iron Concentration
The concentration of iron in the original, undiluted sample is calculated using the following formula:
Iron Concentration (mg/L) = C x (Vf / Vs)
Where:
-
C = Concentration of iron read from the calibration curve (mg/L).
-
Vf = Final volume of the prepared sample solution (in this protocol, 50 mL).
-
Vs = Initial volume of the sample taken for analysis (mL).
Potential Interferences
Several metal ions can potentially interfere with this method by also forming colored complexes with this compound. The most common interfering ions are cobalt (Co²⁺), nickel (Ni²⁺), and copper (Cu²⁺).[3][4]
-
Cobalt and Nickel: These ions form stable complexes and are the most significant interferences. Their impact can be minimized by using a masking agent like sodium citrate, which preferentially complexes with them, preventing their reaction with this compound.[1]
-
Copper: Interference from copper can often be mitigated by carefully adjusting the pH of the solution.[3][4]
It is always advisable to run a matrix spike (a sample spiked with a known concentration of iron) to validate the method's accuracy for a specific sample type and to identify any unforeseen matrix effects.
Conclusion
The colorimetric determination of iron using this compound is a validated and reliable method suitable for a wide range of applications. By carefully controlling the experimental conditions, particularly pH, and by employing a reducing agent for total iron analysis, accurate and reproducible results can be achieved. Understanding the chemistry behind each step, from reduction to complexation and solubilization, is key to troubleshooting and adapting the protocol for diverse sample matrices.
References
- Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound. PubMed, Talanta. 2000 Aug 16;52(5):893-902.
- Spectrophotometric Determination of Iron(II) Using this compound in Anionic Micellar Solution of Sodium Dodecyl Sulphate. ResearchGate, Asian Journal of Chemistry. 2015 Jun;27(6):2327-2330.
- Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound. ResearchGate, Talanta. 2000.
- This compound. Wikipedia.
Sources
Application Notes and Protocols: 1-Nitroso-2-naphthol as a Chelating Agent for Trace Metal Analysis
Introduction: The Enduring Relevance of 1-Nitroso-2-naphthol in Analytical Chemistry
For researchers, scientists, and professionals in drug development, the accurate quantification of trace metals is a persistent challenge. Among the arsenal of analytical reagents, this compound (C₁₀H₇NO₂) has maintained its significance as a robust and versatile chelating agent.[1] Its utility is rooted in its capacity to form stable, intensely colored chelate complexes with a variety of metal ions, a property that is effectively leveraged in spectrophotometric and chromatographic methods for their determination, often at trace levels.[1]
This application note provides a comprehensive guide to the use of this compound in trace metal analysis. It delves into the causality behind experimental choices, offers detailed, field-proven protocols, and is grounded in authoritative references to ensure scientific integrity. The methodologies described herein are designed to be self-validating systems for reliable and reproducible results.
The Chemistry of Chelation: A Mechanistic Overview
This compound is an organic compound that typically appears as a yellowish-brown solid.[2] Its efficacy as a chelating agent is conferred by the presence of a nitroso (-NO) and a hydroxyl (-OH) group in adjacent positions on the naphthalene ring. These groups act as a bidentate ligand, forming a stable five-membered ring with a metal ion. The deep coloration of these complexes arises from the delocalized bonding within this chelate ring.
The chelation process is pH-dependent, as the hydroxyl group must be deprotonated to coordinate with the metal ion. The general reaction can be represented as:
Mⁿ⁺ + n(C₁₀H₆(NO)OH) → M(C₁₀H₆(NO)O)n + nH⁺
The stoichiometry of the resulting complex is influenced by the charge of the metal ion; for instance, divalent metals often form 1:2 complexes, while trivalent metals form 1:3 complexes.[3] A notable example is the reaction with cobalt, where Co(II) is oxidized to Co(III) by the ligand, leading to the formation of a very stable tris-chelate, Co(C₁₀H₆(NO)O)₃.[3][4]
Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.
Data Presentation: Performance Characteristics
The analytical performance of this compound varies depending on the target metal ion and the chosen analytical method. The following table summarizes key quantitative data for the spectrophotometric determination of several metal ions.
| Metal Ion | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Optimal pH | Stoichiometry (Metal:Ligand) |
| Cobalt(II) | 415 | - | Acidic | 1:3 |
| Iron(II) | 443.6 | 1.6 x 10⁴ | - | 1:3 |
| Nickel(II) | - | - | - | 1:2 |
| Copper(II) | - | - | 4.0 - 6.0 | - |
| Cadmium(II) | 579.9 | 1.02 x 10⁴ | - | 1:2 |
Note: The sensitivity and selectivity of these reactions can be enhanced through the use of micellar media, which can eliminate the need for solvent extraction.[5][6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound Reagent
This protocol is adapted from established synthesis procedures.[8][9][10]
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium nitrite (NaNO₂)
-
10% Sulfuric acid (H₂SO₄)
-
Ice
-
Distilled water
Procedure:
-
In a beaker, dissolve 10 g of 2-naphthol in a solution of 2.8 g of sodium hydroxide in 100 ml of water.
-
Dilute the resulting solution to 200 ml with distilled water.
-
Carefully add a solution of 5 g of sodium nitrite dissolved in a small amount of water.
-
Cool the mixture by adding 100 g of crushed ice.
-
Slowly, and with constant stirring, add 140 ml of 10% sulfuric acid. Maintain the temperature below 5°C throughout the addition.
-
A pale yellow precipitate of this compound will form.
-
Allow the mixture to stand for 2 hours to ensure complete precipitation.
-
Filter the precipitate using a Buchner funnel and wash with cold water until the washings are only slightly acidic.
-
The crude product can be purified by recrystallization from hot ligroin to yield red needles with a melting point of 106-108 °C (with decomposition).[10]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Spectrophotometric Determination of Cobalt(II) in Aqueous Solution
This protocol utilizes a micellar medium to enhance sensitivity and avoid the use of organic solvents.[5]
Materials:
-
Standard Cobalt(II) solution (1000 ppm)
-
This compound reagent solution (0.1% w/v in ethanol)
-
Tween 80 solution (1% v/v in distilled water)
-
Buffer solution (pH adjusted to the optimal range for complex formation)
-
Distilled water
Procedure:
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of Cobalt(II) with concentrations ranging from the expected sample concentration.
-
Into a set of 25 ml volumetric flasks, add an aliquot of each standard solution.
-
To each flask, add 2 ml of the 1% Tween 80 solution and 1 ml of the 0.1% this compound solution.
-
Adjust the pH to the optimal value using the buffer solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the solutions to stand for 30 minutes for full color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the cobalt complex (approximately 415 nm) against a reagent blank.[11]
-
Construct a calibration curve by plotting absorbance versus the concentration of Cobalt(II).
-
-
Sample Analysis:
-
Take an appropriate volume of the sample solution in a 25 ml volumetric flask.
-
Follow the same procedure as for the calibration curve (steps 3-6).
-
Measure the absorbance of the sample solution.
-
Determine the concentration of Cobalt(II) in the sample from the calibration curve.
-
Protocol 3: Solid-Phase Extraction (SPE) for Preconcentration of Trace Metals
This protocol provides a general workflow for the preconcentration of trace metals using a this compound functionalized resin.[3][10]
Materials:
-
This compound functionalized chelating resin
-
SPE column
-
Aqueous sample containing trace metals
-
Buffer solution for pH adjustment
-
Eluting agent (e.g., 1.5 M HCl)[10]
Procedure:
-
Column Conditioning:
-
Pack an SPE column with the this compound functionalized resin.
-
Wash the column with distilled water.
-
Equilibrate the column by passing a buffer solution of the desired pH for metal ion loading.[10]
-
-
Sample Loading:
-
Adjust the pH of the aqueous sample to the optimal value for complex formation with the target metal ion.
-
Pass the sample through the conditioned SPE column at a controlled flow rate. The metal ions will be retained on the resin as their this compound complexes.[3]
-
-
Column Washing:
-
Wash the column with a small volume of distilled water to remove any non-retained species.
-
-
Elution:
-
Elute the retained metal ions from the column by passing a suitable eluting agent (e.g., 1.5 M HCl) through the column.[10]
-
Collect the eluate in a volumetric flask.
-
-
Analysis:
-
The concentrated metal ion solution in the eluate can now be analyzed by an appropriate instrumental technique, such as Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[3]
-
Caption: General workflow for Solid-Phase Extraction (SPE).
Safety and Handling Precautions
This compound is harmful if swallowed and causes skin and serious eye irritation.[12][13][14] It may also cause respiratory irritation.[12][14] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Work should be conducted in a well-ventilated area or a fume hood.[12][13] Avoid breathing dust and prevent contact with skin and eyes.[12][13] In case of contact, immediately flush the affected area with plenty of water.[13]
Conclusion
This compound remains a valuable and cost-effective chelating agent for the analysis of trace metals.[1] Its ability to form stable, colored complexes allows for straightforward spectrophotometric determination, while its chelating properties are also amenable to preconcentration techniques like solid-phase extraction, thereby enhancing the sensitivity of other analytical methods.[3] By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can achieve accurate and reliable results in their trace metal analysis endeavors.
References
- This compound. Wikipedia.
- This compound FOR SYNTHESIS. Loba Chemie.
- Preparation of this compound. PrepChem.com.
- Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound. PubMed.
- MATERIAL SAFETY DATA SHEET - this compound. OXFORD LAB FINE CHEM LLP.
- Fabrication of a New Selective Optical Sensor for Cobalt Determination Using this compound and Monitoring of Cobalt in Water Samples. Analytical and Bioanalytical Chemistry Research.
- 1-nitro-2-naphthol. Organic Syntheses Procedure.
- microdetermination of cobalt colorimetrically as the this compound complex. Analytical Chemistry.
- Metal ligand complexes of alpha nitroso beta naphthol. MedCrave online.
- Spectrophotometric Determination of Iron(II) Using this compound in Anionic Micellar Solution of Sodium Dodecyl Sulphate. ResearchGate.
- Environmental friendly spectrophotometric method for the determination of cadmium (II) using this compound in micellar media. ResearchGate.
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Application Notes & Protocols: Synthesis of Metal Complexes with 1-Nitroso-2-naphthol
Introduction and Scientific Context
1-Nitroso-2-naphthol (C₁₀H₇NO₂) is a highly versatile chelating agent pivotal in the field of coordination chemistry. Structurally, it is a yellowish-brown crystalline solid featuring a nitroso (-NO) and a hydroxyl (-OH) group on a naphthalene framework.[1][2] This unique arrangement allows it to act as a potent bidentate ligand, coordinating to metal ions through the nitrogen atom of the nitroso group and the oxygen atom of the deprotonated hydroxyl group to form a stable five-membered chelate ring.[3][4][5]
The ligand can exist in tautomeric equilibrium between its nitroso-naphthol form and a quinone-oxime form, a property that influences its reactivity and the electronic structure of its resulting metal complexes.[4][6] The formation of these complexes is often accompanied by a distinct color change, making this compound an invaluable reagent in both qualitative and quantitative analytical chemistry, particularly for the gravimetric and spectrophotometric determination of transition metals like cobalt, nickel, and iron.[7][8][9]
A notable characteristic of its reaction with certain metals, particularly cobalt(II), is the ligand-induced oxidation of the metal center. In this case, this compound not only coordinates to Co(II) but also oxidizes it to Co(III), resulting in the formation of a highly stable, inert tris-chelate complex, [Co(C₁₀H₆NO₂)₃].[9][10][11] This guide provides detailed, field-proven protocols for the synthesis of such metal complexes, explains the causality behind key experimental steps, and outlines methods for their subsequent characterization.
Safety, Handling, and Storage
Prior to any experimental work, it is critical to understand and mitigate the risks associated with this compound.
2.1 Hazard Profile The compound is classified with several hazards that demand stringent safety protocols.[12][13] All personnel must review the Material Safety Data Sheet (MSDS) before handling.[14][15]
| Hazard Statement | GHS Code | Precautionary Measures |
| Harmful if swallowed | H302 | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][12] |
| Causes skin irritation | H315 | Wear protective gloves. Wash skin thoroughly after handling. If irritation occurs, get medical advice.[1][12] |
| Causes serious eye irritation | H319 | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][12] |
| May cause respiratory irritation | H335 | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][12] |
2.2 Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All procedures involving solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[14]
-
PPE: Standard laboratory PPE is mandatory, including a lab coat, nitrile gloves, and chemical splash goggles.[13][14][16]
2.3 Handling and Storage
-
Handling: Avoid generating dust. Keep the reagent away from heat and sources of ignition.[16] Ground all equipment to prevent static discharge.[14]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[14][15][16]
General Synthesis Workflow and Coordination Principles
The synthesis of metal-1-nitroso-2-naphthol complexes is predicated on a straightforward precipitation reaction. The deprotonated form of the ligand, the naphtholate, acts as the coordinating species. The general process can be visualized as a sequence of key stages.
Caption: Bidentate coordination of 1-nitroso-2-naphtholate to a central metal ion.
Experimental Protocols
4.1 Protocol 1: General Synthesis of Bis(1-nitroso-2-naphtholato)nickel(II)
This protocol describes a standard method for synthesizing a Ni(II) complex, which serves as a foundational procedure for other divalent metals.
-
Rationale: The reaction proceeds by mixing an ethanolic solution of the ligand with an aqueous solution of the nickel salt. Ethanol is used to dissolve the largely organic ligand, while water is an effective solvent for the metal salt. Heating ensures the reaction goes to completion. The resulting complex is insoluble in the mixed aqueous-ethanolic medium and precipitates out.
-
Materials and Reagents:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Ammonium hydroxide (dilute solution, for pH adjustment if needed)
-
Beakers, magnetic stirrer, heating plate, Buchner funnel, filter paper
-
-
Step-by-Step Methodology:
-
Prepare Metal Solution: Dissolve 1.19 g (5 mmol) of NiCl₂·6H₂O in 50 mL of deionized water in a 250 mL beaker. Stir until fully dissolved.
-
Prepare Ligand Solution: In a separate beaker, dissolve 1.73 g (10 mmol) of this compound in 100 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.
-
Reaction: While stirring the nickel solution vigorously, slowly add the ligand solution. A brown precipitate should form immediately.
-
Digestion: Heat the mixture to approximately 60-70 °C on a heating plate and maintain this temperature for 30 minutes with continuous stirring. This "digestion" step promotes the growth of larger, more easily filterable crystals.
-
Isolation: Allow the mixture to cool to room temperature. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate on the filter paper three times with a 50:50 ethanol/water mixture to remove any unreacted starting materials. Follow with a final wash of pure ethanol to help in drying.
-
Drying: Carefully transfer the solid product to a pre-weighed watch glass and dry in an oven at 80-90 °C to a constant weight.
-
4.2 Protocol 2: Synthesis of Tris(1-nitroso-2-naphtholato)cobalt(III) for Gravimetric Analysis
This protocol is a classic analytical method for the quantitative determination of cobalt. It leverages the ligand's ability to both oxidize and precipitate the metal ion. [7][9]
-
Rationale: Cobalt(II) is quantitatively precipitated by this compound from a slightly acidic solution. The ligand first oxidizes Co(II) to Co(III), which then forms a very stable and insoluble 1:3 complex. [9]The use of phosphoric acid serves to mask potential interfering ions, particularly Iron(III), by forming stable phosphate complexes, thus enhancing the selectivity of the method. [7][17]
-
Materials and Reagents:
-
Cobalt(II) salt solution (e.g., CoCl₂·6H₂O, accurately known concentration)
-
This compound
-
Glacial acetic acid
-
Syrupy phosphoric acid (85%)
-
Hydrogen peroxide (30%)
-
Hydrochloric acid (5% v/v)
-
Deionized water
-
Gooch crucible (pre-weighed)
-
-
Step-by-Step Methodology:
-
Prepare Reagent Solution (Freshly Prepared): Dissolve 2.0 g of this compound in 50 mL of glacial acetic acid, gently heating to about 80 °C. Add 15 mL of syrupy phosphoric acid and 15 mL of hydrogen peroxide. Continue to heat at 80 °C for 25 minutes. Cool the solution and add 20 mL of ethanol. [7]This modified reagent enhances stability and masks iron.
-
Prepare Sample Solution: Take an accurately measured volume of the cobalt(II) solution (containing ~20-30 mg of Co) and dilute it to approximately 40 mL with 5% HCl.
-
Precipitation: Heat the sample solution to 70 °C. Slowly, and with constant stirring, add about 30 mL of the freshly prepared reagent solution. A reddish-brown precipitate of Co(C₁₀H₆NO₂)₃ will form. [7] 4. Digestion: Continue stirring and allow the precipitate to stand for at least 10-15 minutes to ensure complete precipitation. [7] 5. Filtration and Washing: Filter the hot solution through a pre-weighed Gooch crucible. Wash the precipitate several times with hot 5% HCl, followed by several washes with hot deionized water to remove excess acid and reagent. [7] 6. Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120 °C until a constant weight is achieved. The weight of cobalt can be calculated using the gravimetric factor for Co in Co(C₁₀H₁₈CoN₃O₆).
-
Characterization Data
Successful synthesis must be validated through characterization. The following table summarizes key data points.
| Parameter | This compound (Ligand) | [Co(C₁₀H₆NO₂)₃] (Complex) | Rationale for Change |
| Appearance | Yellowish-brown solid [1] | Reddish-brown solid [7] | Formation of a new coordination compound with charge-transfer bands. |
| IR: ν(O-H) stretch (cm⁻¹) | Broad, ~3450-3500 [2][18] | Absent | Deprotonation of the hydroxyl group upon coordination to the metal. |
| IR: ν(N=O) stretch (cm⁻¹) | ~1640 [18] | Shifted to lower frequency | Coordination of the nitroso nitrogen to the metal center weakens the N=O bond. |
| IR: New Bands (cm⁻¹) | N/A | ~500-600 (ν(M-O)), ~400-500 (ν(M-N)) | Appearance of new vibrational modes corresponding to the metal-ligand bonds. |
| UV-Vis λmax (nm) | ~362 (π-π*) [18] | New bands in visible region (~400-700) | Appearance of Ligand-to-Metal Charge Transfer (LMCT) bands, responsible for the deep color. [1] |
| Molar Conductivity | N/A | Low (non-electrolyte) [19] | The complex is a neutral molecule, not ionic. |
Applications in Research and Development
The synthesis of these complexes is not merely an academic exercise; it underpins several critical applications:
-
Analytical Chemistry: As demonstrated, this compound is a premier reagent for the gravimetric determination of cobalt. [7][9]It is also widely used in spectrophotometric methods and for the preconcentration of trace metals from environmental or biological samples using techniques like solid-phase extraction (SPE). [8][10]* Materials Science: The metal complexes, such as the iron complex related to Naphthol Green B, are used as dyes and pigments. [1][5]Their intense colors and stability make them suitable for various coloring applications.
-
Catalysis: Transition metal complexes are broadly investigated for their catalytic properties. The defined coordination geometry and electronic environment of this compound complexes make them candidates for catalytic applications, although this is a less common use.
References
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- Wikipedia. (n.d.). This compound.
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- Ghanim, F. H. (2012). Synthesis and characterization of mixed ligand complexes of some metals with this compound and L-leucin. Diyala Journal of Engineering Sciences.
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- Mitrask. (2023). Modified gravimetric estimation of cobalt in black mass.
- Rasayan Journal of Chemistry. (n.d.). Synthesis and spectral characterization of mixed ligand complexes: aluminium(iii) chelates of organic acids with this compound.
- Chatterjee, G. P., Ray, H. N., & Biswas, K. (1966). New gravimetric method for cobalt. PubMed.
- Wikipedia. (n.d.). Transition metal nitroso complexes.
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- Darroudi, A., Kakhki, J. F., & Mofrad, I. Z. (2022). Fabrication of a New Selective Optical Sensor for Cobalt Determination Using this compound. Analytical and Bioanalytical Chemistry Research.
- Korai, M. A., et al. (n.d.). Structure for bis[this compound]-cadmium (II) complex. ResearchGate.
- ResearchGate. (2015). 2-Nitroso-1-naphthol as a selective reagent for preconcentration of cobalt.
- Sindhwani, S. K., & Singh, R. P. (n.d.). Acenaphthenequinonedioxime as an Analytical Reagent: Determination of Cobalt(II). Indian Journal of Chemistry.
- University of Cape Town. (1957). THE ESTIMATION OF COBALT.
- Semantic Scholar. (1991). Complexes of nickel(II) with this compound and 2-nitroso-1-naphthol.
- PrepChem.com. (n.d.). Preparation of this compound.
- R Discovery. (2025). Synthesis, spectroscopic characterisation and metal complexation studies of this compound azo dye.
- MedCrave. (2018). Metal ligand complexes of alpha nitroso beta naphthol.
- PubMed. (n.d.). 2-Nitroso-1-naphthol as a selective reagent for preconcentration of cobalt.
- LookChem. (n.d.). TRIS(this compound)COBALT.
- PubChem. (n.d.). This compound.
- Lee, J., et al. (2002). Interactions of Organic Nitroso Compounds with Metals. American Chemical Society.
- RSC Publishing. (2013). Solvent extraction: the coordination chemistry behind extractive metallurgy.
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High-Throughput Determination of Cobalt Using Flow Injection Analysis with 1-Nitroso-2-naphthol as a Chromogenic Reagent
An Application Note for Researchers and Drug Development Professionals
Abstract
Cobalt is a critical element, vital in biological systems as a component of vitamin B12, yet potentially toxic at elevated concentrations.[1] This necessitates sensitive and efficient analytical methods for its quantification in diverse matrices, from environmental samples to pharmaceutical formulations. This application note presents a detailed protocol for the determination of cobalt (II) ions using Flow Injection Analysis (FIA), a powerful automated technique renowned for high sample throughput, reduced reagent consumption, and excellent reproducibility.[1][2] The method leverages the classic color-forming reaction between cobalt and 1-Nitroso-2-naphthol, adapted to a modern, streamlined analytical workflow. We provide a comprehensive guide covering the underlying chemical principles, a step-by-step experimental protocol, system optimization, and performance validation.
Principle of the Method
Flow Injection Analysis (FIA) is a technique where a discrete sample volume is precisely injected into a continuously flowing, unsegmented carrier stream.[3][4] This sample plug then merges with a reagent stream, initiating a chemical reaction within a coiled tubing. The reaction product flows through a detector, generating a transient signal that is proportional to the analyte's concentration.[5]
In this application, the analytical chemistry is based on the reaction of this compound with cobalt(II) ions. In the reaction environment, cobalt(II) is oxidized to the more stable cobalt(III) state, which then forms a highly stable and distinctly colored tris(1-nitroso-2-naphtholato)cobalt(III) complex.[1][6] The intensity of the resulting color is measured spectrophotometrically, providing a direct correlation to the cobalt concentration in the original sample. The use of a micellar medium, such as sodium dodecyl sulphate (SDS), can further enhance sensitivity and molar absorptivity, importantly replacing the need for traditional toxic solvent extraction steps.[6]
Caption: Reaction pathway for the formation of the colored cobalt complex.
Instrumentation and Reagents
FIA System Configuration
A standard FIA system is required, comprising the following modules. The simplicity of the manifold makes it readily adaptable in most analytical laboratories.
-
Propelling Unit: A multi-channel peristaltic pump to deliver the carrier and reagent streams at a constant, pulse-free flow rate.[2]
-
Injection Valve: A rotary valve with a fixed-volume sample loop (e.g., 50-200 µL) for reproducible sample introduction.[2]
-
Manifold: Comprising narrow-bore, chemically inert tubing (e.g., PTFE, 0.5-0.8 mm ID), confluence points (Y-connectors), and a reaction coil.
-
Reaction Coil: A length of tubing (e.g., 50-150 cm) where the sample and reagent mix and the color-forming reaction occurs. The length is optimized to balance reaction completion with sample dispersion.
-
Detector: A spectrophotometer equipped with a flow-through cell, set to the wavelength of maximum absorbance (λmax) of the cobalt complex (approx. 436 nm).[6]
-
Data Acquisition: A computer with appropriate software to record the detector output as a function of time (fiagram) and measure peak heights or areas.
Caption: Schematic of the Flow Injection Analysis system for cobalt determination.
Reagents and Solutions
Use analytical grade reagents and deionized water throughout.
-
Cobalt(II) Stock Standard Solution (1000 mg/L): Accurately weigh the appropriate amount of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or a similar high-purity salt. Dissolve in deionized water, add a minimal amount of nitric acid to stabilize, and dilute to the final volume in a Class A volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1 to 4.0 mg/L) by serial dilution of the stock solution in deionized water.[6]
-
This compound (NNPh) Reagent: Prepare a solution of this compound in ethanol or a suitable solvent. A typical concentration is around 1x10⁻³ M. This solution may need to be prepared fresh daily depending on its stability.
-
Surfactant Solution (1.0% SDS): Dissolve 1.0 g of sodium dodecyl sulphate (SDS) in 100 mL of deionized water.[6]
-
Combined Chromogenic Reagent: For operational simplicity, the NNPh and SDS solutions can be combined into a single reagent stream. The final concentration must be optimized.
-
Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a stable pH of 5.0.[6] This will serve as the carrier stream. The optimal pH is critical for complex formation and must be validated.[6]
Detailed Experimental Protocol
This protocol provides a self-validating system through systematic optimization and calibration.
Step 1: System Assembly and Equilibration
-
Assemble the FIA manifold as shown in the diagram above. Ensure all connections are secure.
-
Begin pumping the carrier stream (Buffer pH 5.0) and the chromogenic reagent solution through their respective channels at a constant flow rate (e.g., 0.5 - 1.5 mL/min).
-
Allow the system to run for 10-15 minutes or until the spectrophotometer baseline is stable, indicating system equilibration.[1]
Step 2: Optimization of FIA Parameters (Method Development)
Causality: The signal response in FIA is a product of both physical dispersion and chemical kinetics.[4] Therefore, optimizing system parameters is crucial for achieving maximum sensitivity and reproducibility.
-
Flow Rate: Investigate total flow rates between 1.0 and 3.0 mL/min. Higher flow rates reduce analysis time but decrease signal height due to shorter residence time in the detector. Lower flow rates increase sensitivity but broaden peaks, reducing sample throughput. Select a rate that offers the best compromise.
-
Reagent Concentration: While injecting a mid-range cobalt standard, vary the concentration of this compound and SDS. An excess of the reagent is required to ensure the reaction goes to completion for all concentrations within the linear range.
-
Reaction Coil Length: Test different coil lengths (e.g., 50, 100, 150 cm). A longer coil provides more time for the reaction to proceed, increasing signal height, but also increases dispersion, which can broaden the peak and dilute the sample.
-
pH of Carrier Stream: The pH is one of the most critical parameters, as it governs the complexation reaction. Analyze a standard solution while varying the pH of the carrier buffer from 3 to 7 to find the value that yields the maximum absorbance.[6]
Step 3: Calibration
-
Once optimal parameters are established, perform a series of injections of the working standard solutions, starting with the lowest concentration and proceeding to the highest.
-
Inject each standard in triplicate to ensure reproducibility.
-
Record the peak height or peak area for each injection.
-
Construct a calibration curve by plotting the average peak height/area versus the concentration of the cobalt standards. The plot should be linear within the working range.
Step 4: Sample Analysis
-
Prepare samples by diluting them with deionized water to fall within the established linear range of the calibration curve. If particulates are present, filter the sample through a 0.45 µm filter.
-
Inject the prepared samples into the FIA system using the same procedure as for the standards.
-
Inject a known quality control (QC) standard after every 10-15 samples to verify system stability and accuracy.
Step 5: Data Analysis
-
Measure the average peak height or area for each sample.
-
Determine the concentration of cobalt in the sample by interpolating its signal from the linear regression equation of the calibration curve.
-
Remember to account for any dilution factors used during sample preparation.
Method Performance and Validation
The performance of this FIA method is robust and suitable for trace-level analysis. The following table summarizes typical analytical figures of merit, synthesized from established spectrophotometric methods that form the basis for this FIA protocol.
| Parameter | Typical Value | Rationale & Significance |
| Wavelength (λmax) | ~436 nm | Wavelength of maximum absorbance for the Co-[NNPh]₃ complex, ensuring highest sensitivity.[6] |
| Linear Range | 0.12 - 4.0 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration.[6] |
| Molar Absorptivity | ~2.05 x 10⁴ L mol⁻¹ cm⁻¹ | A measure of how strongly the complex absorbs light; a higher value indicates greater sensitivity.[6] |
| Sandell's Sensitivity | ~3.49 ng cm⁻² | An older but practical measure of sensitivity, representing the concentration needed for a specific absorbance.[6] |
| Limit of Detection (LOD) | 0.03 - 6.0 µg/L | The lowest concentration of analyte that can be reliably detected. Varies with preconcentration steps.[7][8] |
| Sample Throughput | 45 - 90 samples/hour | A key advantage of FIA, allowing for rapid screening of numerous samples.[7] |
| Reproducibility (RSD) | < 5% | The relative standard deviation for replicate measurements, indicating the precision of the method. |
Trustworthiness through Interference Management: The selectivity of this compound is not absolute. Several metal ions, including Iron(II/III), Copper(II), and Nickel(II), can form colored complexes and may interfere.[7] Method trustworthiness is established by addressing these interferences:
-
pH Control: Careful control of the carrier stream pH can significantly enhance selectivity for cobalt.
-
Masking Agents: For complex matrices, the addition of a masking agent (e.g., citrate, fluoride) to the carrier stream or sample can selectively bind interfering ions, preventing their reaction with the chromogenic reagent.
-
Oxidation State: In some cases, pre-oxidation of Co(II) to Co(III) can improve the selectivity of the complexation reaction.[1]
Comprehensive Workflow Diagram
Caption: Complete experimental workflow from preparation to final report.
Conclusion
The Flow Injection Analysis method utilizing this compound provides a simple, rapid, and sensitive platform for the determination of cobalt in various aqueous samples.[1] Its high degree of automation, coupled with low consumption of reagents and samples, makes it an ideal choice for routine analysis in quality control, environmental monitoring, and research laboratories. By carefully optimizing the system parameters and managing potential interferences, this protocol delivers reliable and reproducible results, upholding the rigorous standards of modern analytical science.
References
- BenchChem. (2025). Application Note: Flow Injection Analysis for the Determination of Cobalt using this compound. BenchChem.
- ResearchGate. (2025). Quantitative Analysis of Cobalt with Continuous Flow Preconcentration Using this compound as an Organic Precipitant.
- Wikipedia. (n.d.). Flow injection analysis. Wikipedia.
- Refubium. (n.d.). 2 Flow Injection Analysis 2.1 Introduction. Refubium.
- Taylor & Francis eBooks. (n.d.).
- BenchChem. (2025). Cross-Validation of this compound Spectrophotometry with Atomic Absorption Spectroscopy for Metal Analysis. BenchChem.
- Chemistry LibreTexts. (2019). 13.4: Flow Injection Analysis. Chemistry LibreTexts.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Flow injection: A new approach in analysis. Journal of Chemical and Pharmaceutical Research.
- Ramkumar, J., & Chandramouleeswaran, S. (2018). Metal ligand complexes of alpha nitroso beta naphthol. MedCrave online.
- A. Shah, et al. (2014). A SIMPLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF COBALT (II) USING this compound IN ANIONIC AQUEOUS SOLUTION. International Journal of Pharmaceutical Sciences and Research.
- Darroudi, M., et al. (2022). A new susceptible optical sensor based on the immobilization of this compound in a PVC membrane to determine Co(III) ions. Analytical and Bioanalytical Chemistry Research.
- BenchChem. (n.d.). Application Notes: Flow Injection Analysis for Heavy Metal Determination Using 1-(5-Pyrazolazo)-2-naphthol. BenchChem.
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Application Note & Protocol: High-Efficiency Metal Separation Using 1-Nitroso-2-naphthol Functionalized Resin
Introduction: The Imperative for Selective Metal Ion Separation
In fields ranging from hydrometallurgy and environmental remediation to analytical chemistry and pharmaceutical development, the selective separation and preconcentration of metal ions from complex aqueous matrices is a critical challenge.[1][2] Chelating resins, which are polymeric supports functionalized with specific ligands, offer a powerful solution by forming stable, coordinate covalent bonds with target metal ions.[3][4] This application note provides a comprehensive guide to the preparation and application of a highly effective chelating resin based on the functionalization of a macroreticular polystyrene support with 1-nitroso-2-naphthol.
This compound is a robust chelating agent renowned for its ability to form stable and often colored complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), and iron(III).[5][6][7] The unique stereochemistry of the nitroso (-N=O) and hydroxyl (-OH) groups in the ortho position on the naphthol ring facilitates the formation of a stable five-membered chelate ring with a metal ion.[8] By immobilizing this ligand onto a solid polymer backbone, we create a reusable solid-phase extraction (SPE) material capable of selectively capturing target metals from a solution.[6]
This document is designed for researchers and scientists, providing not just a step-by-step protocol, but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the system.
Principle of the Method: A Two-Stage Process
The overall process can be logically divided into two primary stages: the synthesis of the functionalized resin and its subsequent application for metal separation.
Stage 1: Resin Synthesis. This involves the covalent attachment of the this compound ligand to a polymer support. A common and effective approach is to use a chloromethylated polystyrene-divinylbenzene (PS-DVB) resin, such as Amberlite™ XAD-4.[9][10] The process begins with the synthesis of the this compound ligand itself, followed by its conversion to the more reactive sodium salt. This salt then acts as a nucleophile, displacing the chloride on the chloromethylated resin to form a stable ether linkage.
Stage 2: Metal Separation (Solid-Phase Extraction). The functionalized resin is packed into a column. The aqueous sample containing the metal ions is then passed through the column. The pH of the sample is a critical parameter, as the formation of the metal-ligand complex is highly pH-dependent, allowing for a degree of selectivity.[11] After the target metals are bound to the resin (loading), the column is washed to remove non-target ions and matrix components. Finally, the desired metal ions are stripped from the resin (elution) using a strong acid, which protonates the ligand and breaks the metal-ligand bond.[3]
Experimental Protocols
Part A: Synthesis of this compound Ligand
This protocol details the nitrosation of 2-naphthol. The reaction is sensitive to temperature and the rate of acid addition.
Rationale: The reaction of 2-naphthol with nitrous acid (generated in situ from sodium nitrite and sulfuric acid) yields this compound.[8][12] Maintaining a low temperature (below 5°C) is crucial to prevent the decomposition of nitrous acid and to minimize the formation of side products.[5] Slow, controlled addition of acid ensures that the generation of nitrous acid is steady and localized, maximizing the yield of the desired product.
Materials:
-
2-Naphthol (10 g)
-
Sodium hydroxide (2.8 g)
-
Sodium nitrite (5 g)
-
10% Sulfuric acid (approx. 140 ml)
-
Crushed ice
-
Distilled water
-
Ligroin (for recrystallization, optional)
Procedure:
-
In a 500 ml beaker, dissolve 10 g of 2-naphthol and 2.8 g of sodium hydroxide in 100 ml of distilled water. Stir until a clear solution is obtained.[5][13]
-
Dilute the solution to 200 ml with distilled water.
-
In a separate small beaker, dissolve 5 g of sodium nitrite in a minimal amount of water and add this to the 2-naphthol solution.
-
Cool the mixture in an ice bath, adding approximately 100 g of crushed ice directly to the beaker to ensure the temperature is maintained below 5°C.[5]
-
With continuous and vigorous stirring, slowly add 140 ml of 10% sulfuric acid dropwise from a dropping funnel.[5][12] The rate of addition should be controlled to keep the temperature from rising.
-
A pale yellow precipitate of this compound will form.[5]
-
After the acid addition is complete, allow the mixture to stand in the ice bath for at least 2 hours to ensure complete precipitation.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold distilled water until the washings are only slightly acidic (check with pH paper).
-
The product can be air-dried. For higher purity, it can be recrystallized from hot ligroin to yield reddish needles (Melting Point: 106-108 °C with decomposition).[5]
Part B: Functionalization of Polystyrene Resin
This protocol describes the immobilization of the synthesized this compound onto a chloromethylated polystyrene resin (e.g., Amberlite™ XAD-4).
Rationale: The choice of a macroreticular resin like Amberlite™ XAD-4 provides a high surface area and good physical durability.[9][14] Swelling the resin in an anhydrous solvent like dioxane is a critical first step; it expands the polymer network, making the reactive chloromethyl groups more accessible for the subsequent nucleophilic substitution reaction.[5] The reaction is performed under reflux to provide the necessary activation energy for the substitution to occur at a reasonable rate. An extended reaction time (24-48 hours) is employed to maximize the degree of functionalization.[5]
Materials:
-
Chloromethylated polystyrene-divinylbenzene resin (e.g., Amberlite™ XAD-4, chloromethylated)
-
This compound (from Part A)
-
Sodium metal or sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous dioxane
-
Distilled water
Procedure:
-
Resin Preparation: Take a known quantity of the chloromethylated polystyrene resin and swell it in anhydrous dioxane for several hours (or overnight) in a round-bottom flask.[5]
-
Preparation of Sodium 1-nitroso-2-naphthoxide: In a separate flask, prepare a solution of the sodium salt of this compound. This can be done by reacting this compound with an equimolar amount of sodium metal in anhydrous ethanol until all the sodium has reacted. Caution: Sodium metal is highly reactive with water. Alternatively, sodium ethoxide can be used.
-
Functionalization Reaction: Add the solution of the sodium salt of this compound to the swollen resin in the round-bottom flask.[5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Maintain reflux for 24-48 hours.[5]
-
After the reaction period, allow the mixture to cool to room temperature.
-
Filter the now-functionalized resin.
-
Washing: Wash the resin sequentially and thoroughly with ethanol, then distilled water, and finally with ethanol again to remove any unreacted starting materials and by-products.[5]
-
Dry the resulting dark-colored chelating resin in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
Part C: Characterization of the Functionalized Resin (Self-Validation)
To ensure the synthesis was successful, the functionalized resin should be characterized. This step is crucial for trustworthiness and reproducibility.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the FTIR spectrum of the original chloromethylated resin with the functionalized resin. Successful functionalization will be indicated by the appearance of new peaks characteristic of the this compound moiety (e.g., aromatic C-H, N=O, and phenolic C-O stretches) and the disappearance or reduction of the C-Cl stretch from the chloromethyl groups.
-
Elemental Analysis: Analysis for nitrogen content will provide a quantitative measure of the ligand loading on the resin. The original resin should have negligible nitrogen content, while the functionalized resin will show a significant percentage.
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the functionalized resin and can also give an indication of the amount of organic ligand grafted onto the polymer support by comparing the weight loss profile to that of the original resin.
Application Protocol: Metal Ion Separation
This protocol provides a general procedure for solid-phase extraction of metal ions using a column packed with the synthesized resin.
Rationale: Column chromatography allows for an efficient separation process. Conditioning the column ensures the resin is properly wetted and equilibrated to the starting pH. The pH of the sample solution is the most critical parameter for achieving selectivity, as different metal-1-nitroso-2-naphthol complexes have different formation constants and optimal pH ranges.[11] For example, cobalt and nickel separation often requires careful pH control.[15] Elution with a strong acid like HCl or HNO₃ works by protonating the hydroxyl group of the naphthol, which breaks the coordinate bond with the metal ion, releasing it from the resin.[3]
Materials:
-
Synthesized this compound functionalized resin
-
Glass or plastic chromatography column
-
Aqueous sample containing metal ions (e.g., Co²⁺, Ni²⁺, Cu²⁺)
-
Buffer solutions (e.g., acetate buffer for pH 4-6, ammonia buffer for pH 8-10)
-
Eluting agent (e.g., 1-2 M HCl or HNO₃)
-
Distilled water
Procedure:
-
Column Packing: Prepare a slurry of the functionalized resin in distilled water. Pour the slurry into the column and allow the resin to settle, ensuring there are no air bubbles. Place a frit or glass wool plug at the top and bottom of the resin bed.
-
Conditioning: Wash the packed column with several bed volumes of distilled water. Then, equilibrate the column by passing a buffer solution of the desired loading pH through it until the effluent pH matches the buffer pH.
-
Sample Loading: Adjust the pH of your metal ion solution to the optimal pH for binding the target metal(s). Pass the pH-adjusted sample solution through the column at a steady flow rate (e.g., 1-5 mL/min). The optimal flow rate should be determined empirically to allow sufficient residence time for complexation.
-
Washing: After loading, wash the column with the pH-adjusted buffer solution or dilute acid to remove any weakly bound or non-specifically adsorbed species and matrix interferents.
-
Elution: Elute the bound metal ions by passing a small volume of the strong acid eluting agent (e.g., 2 M HNO₃) through the column. Collect the eluate in fractions. This eluate now contains the concentrated and purified metal ions.[3]
-
Analysis: Analyze the collected fractions for metal ion concentration using an appropriate analytical technique, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[6]
-
Regeneration: The resin can typically be regenerated by washing thoroughly with the eluting acid, followed by distilled water until the effluent is neutral. It can then be re-conditioned for the next use.
Data Presentation & Visualization
Table 1: Typical Performance Characteristics
| Parameter | Typical Value | Metal Ions | Conditions | Reference |
| Sorption Capacity | 0.1 - 0.4 mmol/g | Co(II), Ni(II), Cu(II) | pH 6-8 | [9][10][16] |
| Optimal pH (Sorption) | 5.0 - 8.0 | Co(II), Ni(II), Pb(II), Zn(II) | Acetate/Ammonia Buffer | [14][16] |
| Eluent | 1-2 M HNO₃ or HCl | Most transition metals | 5-10 mL volume | [3][14] |
| Preconcentration Factor | 100 - 500 | Trace Metals | Dependent on sample volume | [16][17] |
Diagrams
Figure 1: Experimental Workflow for Resin Synthesis and Application This diagram outlines the complete process from the synthesis of the this compound ligand to its immobilization and final use in a solid-phase extraction column for metal separation.
Caption: Workflow for resin synthesis and metal separation.
Figure 2: Chelation Mechanism of this compound with a Divalent Metal Ion This diagram illustrates the chemical interaction between the functionalized resin and a divalent metal ion (M²⁺), showing the formation of a stable five-membered chelate ring.
Caption: Chelation of a metal ion (M²⁺) by the resin.
Conclusion
The this compound functionalized resin is a versatile and effective tool for the separation and preconcentration of various metal ions. The synthesis is straightforward, and the resulting resin exhibits high stability and capacity. By carefully controlling experimental parameters, particularly the pH during the loading phase, researchers can achieve selective separation of target metals from complex sample matrices. The protocols and rationale provided herein serve as a robust foundation for scientists and professionals to successfully implement this valuable technique in their work.
References
- Benchchem. (n.d.). Application Notes and Protocols for Chelating Resin Synthesis with this compound for Metal Separation.
- Gherasim, C. V., et al. (2023). Preparation of Eco-Friendly Chelating Resins and Their Applications for Water Treatment. MDPI.
- Benchchem. (n.d.). Application Notes and Protocols for the Preconcentration of Trace Metals Using this compound.
- ResearchGate. (2025). Preparation of silica supported this compound-grafted- poly( p -hydroxystyrene) resin for the removal of trace cobalt from acidic solution.
- Zenodo. (n.d.). THE NITROSO-β-NAPHTHOL METHOD FOR THE QUALITATIVE SEPARATION OF NICKEL AND COBALT.
- Feng, X., et al. (2022). Advances in Chelating Resins for Adsorption of Heavy Metal Ions. Industrial & Engineering Chemistry Research, ACS Publications.
- Wikipedia. (n.d.). This compound.
- Felite™ Resin Technology. (n.d.). Chelating Resin Manufacturer.
- ResearchGate. (n.d.). Preparation of magnetic chelating resin and its application in removal of heavy metal ions.
- ResearchGate. (2025). Synthesis of α‐Nitroso‐β‐Naphthol Modified Amberlite XAD‐2 Resin and its Application in On‐Line Solid Phase Extraction System for Cobalt Preconcentration.
- MDPI. (n.d.). Chelating Extractants for Metals.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 131-91-9): A Versatile Intermediate in Chemical Synthesis.
- Global NEST Journal. (n.d.). Functionalization of Amberlite XAD-4 with 8-hydroxyquinoline chelator using aryldiazonium radical reaction and its application.
- Scirp.org. (2014). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather.
- MDPI. (n.d.). Amberlite XAD-4 Functionalized with 4-(2-Pyridylazo) Resorcinol via Aryldiazonium Chemistry for Efficient Solid-Phase Extraction of Trace Metals from Groundwater Samples.
- ResearchGate. (2025). Characterization and Application of 1-(2-Pyridylazo)-2-naphthol Functionalized Amberlite XAD-4 for Preconcentration of Trace Metal Ions in Real Matrices.
- Benchchem. (n.d.). Technical Support Center: Overcoming Matrix Effects in Environmental Sample Analysis with this compound.
- ResearchGate. (2025). The efficiency of Amberlite XAD-4 resin loaded with 1-(2-pyridylazo)-2- naphthol in preconcentration and separation of some toxic metal ions by flame atomic absorption spectrometry.
- PrepChem.com. (n.d.). Preparation of this compound.
- Organic Syntheses. (n.d.). NITROSO-β-NAPHTHOL.
- DergiPark. (n.d.). Solid Phase Extraction Technique in Analytical Chemistry.
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Application Notes and Protocols: Solvent Extraction of Palladium with 1-Nitroso-2-naphthol
Introduction
The quantitative determination of palladium is crucial across various industrial sectors, including catalysis, electronics, and pharmaceutical development. Among the various analytical techniques, solvent extraction coupled with spectrophotometry offers a cost-effective, robust, and accessible method for the selective separation and quantification of palladium ions.[1] This application note provides a comprehensive guide to the solvent extraction of palladium (II) using 1-nitroso-2-naphthol as a chelating agent. This method relies on the formation of a colored palladium-1-nitroso-2-naphthol complex, which is then extracted into an immiscible organic solvent for spectrophotometric analysis.[1] We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss critical parameters that ensure analytical accuracy and reliability.
Theoretical Background
This compound is a versatile organic reagent that forms stable, colored complexes with various metal ions, including palladium.[2] The reaction involves the formation of a chelate where the palladium (II) ion is coordinated to the oxygen atom of the hydroxyl group and the nitrogen atom of the nitroso group of the this compound molecule.
The equilibrium for the complex formation and subsequent extraction can be generalized as follows:
Where H-NN represents the this compound ligand. The formation and extraction of the palladium complex are highly dependent on the pH of the aqueous phase. The reaction is typically carried out in a slightly acidic medium to facilitate the formation of the chelate.[3] The resulting colored complex is then quantitatively extracted into a suitable organic solvent, such as toluene or chloroform, for measurement of its absorbance.[3]
Key Performance Metrics
The choice of an analytical method is often dictated by its quantitative performance. Below is a comparison of the this compound spectrophotometric method with a more advanced technique, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
| Performance Metric | This compound (Spectrophotometry) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Principle | Colorimetric reaction forming a palladium-1-nitroso-2-naphthol complex.[1] | Atomic emission from excited palladium atoms in an argon plasma.[1] |
| Limit of Detection (LOD) | Typically in the range of 0.1 - 0.5 µg/mL (ppm).[1] | Typically in the range of 1 - 10 µg/L (ppb).[1] |
| Limit of Quantification (LOQ) | Generally in the range of 0.3 - 1.5 µg/mL (ppm).[1] | Typically in the range of 3 - 30 µg/L (ppb).[1] |
| Precision (RSD%) | Generally higher RSD values compared to ICP-OES.[1] | Good precision, with Relative Standard Deviations (RSDs) typically between 0.2% and 2.0%.[1] |
| Selectivity | Prone to interferences from other metal ions like cobalt, nickel, iron, copper, and chromium, often requiring the use of masking agents such as EDTA.[1][3] | High selectivity with potential for spectral interferences, which can often be corrected.[1] |
| Sample Throughput | Lower throughput due to the multi-step sample preparation and analysis.[1] | High throughput with the capability for multi-element analysis.[1] |
Experimental Protocol
This protocol outlines a generalized procedure for the spectrophotometric determination of palladium using this compound.
Reagents and Materials
-
Standard Palladium (II) solution (1000 µg/mL): Prepare by dissolving a known weight of palladium chloride (PdCl₂) in a minimal amount of concentrated hydrochloric acid and diluting to a known volume with deionized water.
-
This compound solution (0.1% w/v in ethanol): Dissolve 0.1 g of this compound in 100 mL of 95% ethanol.[1]
-
Organic Solvent: Toluene, reagent grade.[3]
-
Hydrochloric acid (HCl): For pH adjustment.[1]
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH): For pH adjustment.[1]
-
EDTA solution (disodium salt): As a masking agent (optional).[1]
-
Separatory funnels
-
UV-Vis Spectrophotometer
Step-by-Step Procedure
-
Preparation of Calibration Standards: Prepare a series of standard palladium solutions (e.g., 0.5, 1, 2, 5, 10 µg/mL) by diluting the stock solution with deionized water.[1]
-
Sample Preparation: Dissolve the sample containing palladium in a suitable acid and dilute to a known volume.[1]
-
Complex Formation:
-
Take a known volume of the standard or sample solution in a separatory funnel.
-
Adjust the pH of the solution to the optimal range for complex formation, which is typically acidic (pH 1.5-3.5).[3] Use HCl or NaOH/NH₄OH for pH adjustment.
-
Add the this compound solution and mix well.
-
Allow the reaction to proceed for a sufficient time for complete complex formation (e.g., 10 minutes at room temperature).[3]
-
If interfering ions are present, add a masking agent like EDTA prior to the addition of the complexing agent.[1][3]
-
-
Extraction:
-
Spectrophotometric Measurement:
-
Carefully collect the organic layer.
-
Measure the absorbance of the organic extract at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A reagent blank should be used as the reference.
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of palladium in the sample by comparing its absorbance to the calibration curve.
-
Workflow Diagram
Sources
Application Notes & Protocols: The Strategic Use of 1-Nitroso-2-naphthol in the Synthesis of High-Performance Azo Dyes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitroso-2-naphthol stands as a pivotal precursor in the synthesis of a specialized class of azo dyes, particularly those intended for metal complexation. Its unique tautomeric nature and the strategic positioning of its nitroso and hydroxyl groups facilitate the creation of robust bidentate ligands upon azo coupling. This guide provides an in-depth exploration of the underlying chemical principles, detailed synthesis protocols, and critical safety considerations for leveraging this compound in the development of high-performance azo and metal-complex azo dyes. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and optimal outcomes.
Introduction: The Significance of this compound in Azo Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1][2] Their widespread use in textiles, printing, and analytical chemistry stems from their intense colors and the relative ease of their synthesis. The synthesis of most azo dyes involves a two-stage process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.[1][3]
This compound is a highly valuable coupling component in this process. The azo dyes derived from it are not only colored but are also excellent chelating agents.[4] The proximity of the hydroxyl group to the newly formed azo bridge allows the molecule to act as a bidentate ligand, capable of forming stable coordination complexes with transition metals like chromium, cobalt, and copper.[5] This metallization process significantly enhances the dye's properties, most notably its fastness to light, washing, and perspiration, making these dyes highly sought after for dyeing protein fibers such as wool, silk, and leather.[4][6]
Core Mechanistic Principles
The synthesis is a sequential reaction pathway involving two fundamental steps: Diazotization and Azo Coupling.
Diazotization of Primary Aromatic Amines
This initial step converts a primary aromatic amine into a highly reactive aryldiazonium salt. The reaction is conducted in a cold, acidic medium. The mineral acid (typically HCl) reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HONO) in situ. The amine's nucleophilic nitrogen then attacks the electrophilic nitrosonium ion (NO⁺), which is formed from the protonated nitrous acid. A series of proton transfers and the elimination of water yield the aryldiazonium ion.[7]
Critical Insight: This reaction is exquisitely temperature-sensitive. Maintaining temperatures between 0–5 °C is paramount to prevent the unstable diazonium salt from decomposing into a phenol and releasing nitrogen gas, which would terminate the synthesis.[1][7]
Caption: General workflow for the diazotization of an aromatic amine.
Azo Coupling with this compound
The freshly prepared diazonium salt, a weak electrophile, is immediately reacted with the coupling component, this compound. This is an electrophilic aromatic substitution reaction.[1] this compound is an electron-rich system, and the diazonium ion attacks the aromatic ring to form the stable azo compound.
Causality Behind pH Control: The pH of the coupling medium is a critical control parameter. The reaction is typically carried out in a moderately alkaline solution. The basic conditions deprotonate the hydroxyl group of the naphthol, forming a phenoxide ion. This greatly increases the electron-donating character of the ring system, activating it for electrophilic attack by the relatively weak diazonium electrophile.[7]
Caption: Electrophilic coupling of a diazonium salt with this compound.
Safety and Handling Protocols
Strict adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents involved.
-
This compound: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[8][9] Avoid breathing dust and ensure use in a well-ventilated area, preferably a fume hood.[10][11]
-
Aromatic Amines: Many are toxic and are suspected carcinogens. Handle with extreme care, avoiding skin contact and inhalation.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent. Keep away from combustible materials. It is toxic if ingested.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with appropriate care.
-
Diazonium Salts: While generally used in solution, isolated diazonium salts can be explosive when dry.[1] Never attempt to isolate the diazonium salt intermediate.
Mandatory Personal Protective Equipment (PPE):
-
A laboratory coat must be worn.[10]
-
Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use.[9]
-
Emergency Procedures: Ensure eyewash stations and safety showers are immediately accessible.[12] In case of skin contact, wash thoroughly with soap and water.[9][12] If inhaled, move to fresh air.[10][12] If ingested, rinse mouth with water and seek immediate medical attention.[9]
Experimental Methodologies
Part A: Protocol for Synthesis of an Azo Dye from p-Anisidine and this compound
This protocol details the synthesis of a representative azo dye.
Reagents and Equipment:
| Reagent/Equipment | Specification |
|---|---|
| p-Anisidine | 99% Purity |
| This compound | 98% Purity |
| Sodium Nitrite (NaNO₂) | ACS Grade |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| Sodium Hydroxide (NaOH) | ACS Grade |
| Ethanol | 95% |
| Beakers & Erlenmeyer Flasks | Various sizes |
| Magnetic Stirrer & Stir Bar | --- |
| Ice Bath | --- |
| Buchner Funnel & Filter Flask | --- |
| pH paper or meter | --- |
Step-by-Step Protocol:
-
Diazotization (Preparation of Diazonium Salt): a. In a 250 mL beaker, dissolve 2.46 g (0.02 mol) of p-anisidine in a mixture of 5 mL of concentrated HCl and 50 mL of water. Stir until a clear solution of the amine salt is formed. b. Cool the solution to 0–5 °C in an ice-water bath using a magnetic stirrer. c. In a separate 50 mL beaker, dissolve 1.40 g (0.02 mol) of sodium nitrite in 10 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Maintain the temperature below 5 °C throughout the addition. e. Stir the resulting pale-yellow diazonium salt solution for an additional 10 minutes in the ice bath. Use this solution immediately in the next step.
-
Azo Coupling: a. In a 500 mL beaker, dissolve 3.46 g (0.02 mol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution. b. Cool this coupling solution to 0–5 °C in an ice-water bath with vigorous stirring. c. Slowly add the cold diazonium salt solution from Step 1e to the cold coupling solution over 20-30 minutes. d. A deeply colored precipitate of the azo dye will form immediately. e. Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: a. Isolate the crude dye precipitate by suction filtration using a Buchner funnel. b. Wash the filter cake thoroughly with cold water until the filtrate is neutral. c. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified dye. d. Dry the purified crystals in a vacuum oven at 60 °C. e. Calculate the percentage yield and characterize the product using techniques like UV-Vis and FTIR spectroscopy.
Part B: Protocol for Synthesis of a 1:2 Chromium-Complex Azo Dye
This protocol describes the metallization of the dye synthesized in Part A.
Step-by-Step Protocol:
-
Complexation Reaction: a. Suspend 2.0 g of the purified azo dye from Part A in 50 mL of water in a round-bottom flask equipped with a reflux condenser. b. Add a solution of 0.80 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) dissolved in 10 mL of water to the dye suspension. c. Adjust the pH of the mixture to 5-7 using a dilute sodium acetate solution. d. Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The color of the suspension will change as the complex forms. e. Monitor the reaction for completion (e.g., by thin-layer chromatography).
-
Isolation of the Metal Complex: a. Cool the reaction mixture to room temperature. b. The metal-complex dye will precipitate out of the solution. c. Isolate the product by suction filtration. d. Wash the filter cake with hot water to remove any unreacted starting materials and inorganic salts. e. Dry the final product in a vacuum oven. The resulting dye will exhibit superior fastness properties compared to the unmetallized parent dye.
Caption: Formation of a stable 1:2 metal-complex azo dye.
Expected Results and Data Presentation
The synthesized dyes should be characterized to confirm their structure and purity. The results can be organized as follows:
Table 1: Physicochemical Properties of Reactants
| Compound | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
|---|---|---|---|
| p-Anisidine | 123.15 | White to brownish solid | 57-60 |
| this compound | 173.17 | Brownish-yellow solid | 109-111 |
Table 2: Expected Characteristics of Synthesized Dyes
| Dye | Expected Yield (%) | Color | λ_max (nm) in Ethanol | Key FTIR Peaks (cm⁻¹) |
|---|---|---|---|---|
| Parent Azo Dye | > 80% | Deep Red/Brown | ~480-520 | ~3400 (O-H), ~1600 (C=C), ~1450 (N=N) |
| Cr-Complex Dye | > 70% | Brown/Black | Shifted λ_max | Disappearance of O-H, shift in N=N |
Conclusion
This compound is an indispensable reagent for the synthesis of high-performance azo dyes. Its ability to form chelating ligands post-coupling provides a direct pathway to robust metal-complex dyes with significantly enhanced durability. The protocols detailed in this guide, when combined with rigorous adherence to safety measures, provide a solid framework for researchers to explore and develop novel colorants for advanced applications. The key to successful synthesis lies in precise control over reaction parameters, particularly temperature and pH, which govern the stability of intermediates and the reactivity of the coupling components.
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The Chromogenic Sentinel: A Guide to 1-Nitroso-2-naphthol in Environmental Metal Analysis
In the continuous effort to monitor and safeguard our environment, the accurate and sensitive detection of heavy metal contaminants is of paramount importance. Among the arsenal of analytical reagents available to researchers, 1-Nitroso-2-naphthol has long been a stalwart, particularly for the determination of transition metal ions in various environmental matrices. Its enduring utility stems from its ability to form stable, intensely colored complexes with a range of metal ions, a property that is elegantly harnessed in spectrophotometric and preconcentration techniques.
This comprehensive guide provides an in-depth exploration of the application of this compound in environmental sample analysis. Moving beyond a mere recitation of procedural steps, this document delves into the underlying chemical principles, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols for researchers, scientists, and professionals in environmental monitoring and remediation.
The Principle of Chelation: The Heart of the Method
This compound, an organic compound with the formula C₁₀H₆(NO)OH, functions as a powerful chelating agent.[1] Its efficacy lies in its molecular structure, which features a nitroso group (-NO) and a hydroxyl group (-OH) in close proximity on a naphthalene ring. This arrangement allows it to act as a bidentate ligand, binding to a metal ion through both the nitrogen atom of the nitroso group and the oxygen atom of the deprotonated hydroxyl group to form a stable five-membered ring structure.[2][3]
The formation of these metal chelates is the cornerstone of its analytical applications. These complexes are often intensely colored and sparingly soluble in water, which are ideal characteristics for both direct colorimetric measurement and for separation and preconcentration from complex sample matrices.[4][5] The reaction is particularly noted for its high sensitivity and selectivity towards certain metal ions, most notably cobalt.[6][7]
The chelation reaction can be generalized as follows:
Mⁿ⁺ + n(C₁₀H₆(NO)OH) → M(C₁₀H₆(NO)O)ₙ + nH⁺
Where Mⁿ⁺ represents a metal ion with a charge of n+, and n is the stoichiometric ratio, which is typically 2 or 3. For instance, Cobalt(II) is oxidized to Cobalt(III) and forms a stable 1:3 complex, tris(1-nitroso-2-naphtholato)cobalt(III).[6][8]
Core Applications in Environmental Analysis
The primary applications of this compound in environmental science revolve around two key analytical strategies:
-
Direct Spectrophotometric Determination: This technique leverages the intense color of the metal-1-nitroso-2-naphthol complexes. The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (λmax), and the concentration of the metal ion is determined by relating it to a calibration curve prepared from standard solutions.[6][9] This method is valued for its simplicity, cost-effectiveness, and suitability for a wide range of laboratory settings.[10]
-
Preconcentration and Separation: In many environmental samples, the concentration of target metal ions is below the detection limit of analytical instrumentation. This compound is instrumental in preconcentration techniques, such as solid-phase extraction (SPE), where the metal ions are selectively captured from a large volume of sample and then eluted in a much smaller volume, effectively increasing their concentration.[4] This not only enhances sensitivity but also helps to remove interfering components from the sample matrix.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the spectrophotometric determination of cobalt, one of the most common applications of this compound. The use of a micellar medium, such as sodium dodecyl sulphate (SDS), can significantly enhance the sensitivity and molar absorptivity of the method by preventing the precipitation of the complex and increasing its solubility in the aqueous phase.[6][8]
| Parameter | Value (in SDS Micellar Medium) | Value (Aqueous/Organic Solvent) |
| Wavelength of Maximum Absorbance (λmax) | 436.2 nm[6] | 525 nm[6] |
| Optimal pH | 5.0[6] | 7.0[6] |
| Molar Absorptivity (ε) | 2.05 x 10⁴ L mol⁻¹ cm⁻¹[8] | - |
| Sandell's Sensitivity | 3.49 ng cm⁻²[8] | - |
| Linear Range | 0.12 - 4.0 µg/mL[8] | - |
| Limit of Detection (LOD) | 0.12 µg/mL[9] | - |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the analysis of metal ions in environmental samples using this compound.
Protocol 1: Spectrophotometric Determination of Cobalt in Water Samples
This protocol is designed for the quantification of cobalt in water samples, such as drinking water or wastewater.
1. Reagent Preparation:
-
This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of 95% ethanol. Store in a dark bottle, as the reagent is sensitive to light.[11]
-
Sodium Dodecyl Sulphate (SDS) Solution (1.0% w/v): Dissolve 1.0 g of SDS in 100 mL of deionized water.[7]
-
Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0.[6]
-
Standard Cobalt Solution (1000 µg/mL): Dissolve an appropriate amount of cobalt(II) nitrate or chloride in deionized water.[7] From this stock, prepare working standards by serial dilution.
2. Calibration Curve:
-
Into a series of 10 mL volumetric flasks, add 0, 0.5, 1.0, 2.0, 3.0, and 4.0 mL of a 10 µg/mL cobalt working standard.
-
To each flask, add 2.0 mL of the acetate buffer (pH 5.0) and 2.0 mL of the 1.0% SDS solution.[7]
-
Add 1.0 mL of the 0.05% this compound solution.[7]
-
Dilute to the mark with deionized water, mix well, and allow the color to develop for at least 15 minutes.[7]
-
Measure the absorbance of each solution at 436.2 nm against a reagent blank (the solution with 0 mL of cobalt standard).[6]
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.[6]
3. Sample Analysis:
-
Take a suitable aliquot of the filtered water sample in a 10 mL volumetric flask.
-
Follow the same procedure as for the calibration curve (steps 2b to 2e).
-
Measure the absorbance of the sample solution.
-
Determine the concentration of cobalt in the sample from the calibration curve.[6]
Causality Behind Experimental Choices:
-
pH 5.0: This pH is optimal for the formation of the stable tris(1-nitroso-2-naphtholato)cobalt(III) complex, ensuring maximum color development and sensitivity.[6][11]
-
SDS Micellar Medium: The surfactant creates micelles that encapsulate the hydrophobic metal complex, preventing its precipitation and enhancing its solubility in the aqueous solution, which leads to a more stable and intense color.[7][8]
-
15-minute Development Time: This allows for the complete formation of the colored complex, ensuring accurate and reproducible measurements.[7]
Protocol 2: Solid-Phase Extraction (SPE) for Preconcentration of Metal Ions
This protocol describes a general procedure for the preconcentration of trace metals from a large volume of a water sample using a resin functionalized with this compound.
1. Materials and Reagents:
-
SPE Column: A commercially available or lab-packed column with a resin functionalized with this compound (e.g., Amberlite XAD-2 modified with this compound).[12][13]
-
Phosphate Buffer (pH 7.0): Prepare from KH₂PO₄ and Na₂HPO₄.[14]
-
This compound Solution (5.0x10⁻³ M): Prepare in a 25% ethanol/75% water mixture.[14]
-
Eluent: 1.5 M HCl or another suitable strong acid.[12]
2. Column Preparation and Conditioning:
-
Pack an SPE column with a known amount of the functionalized resin (e.g., 500 mg).[4]
-
Condition the column by passing the phosphate buffer (pH 7.0) through it.[4]
3. Sample Preparation and Loading:
-
Take a known large volume of the aqueous sample (e.g., 100 mL) and adjust the pH to 7.0 using the phosphate buffer.[4][14]
-
Add a sufficient volume of the this compound solution to the pH-adjusted sample to form the metal complexes.[4]
-
Pass the sample containing the metal-1-nitroso-2-naphthol complexes through the conditioned SPE column at a controlled flow rate (e.g., 2.0 mL/min).[4][14]
4. Elution and Analysis:
-
After loading the entire sample, wash the column with a small volume of deionized water to remove any non-retained matrix components.
-
Elute the retained metal complexes with a small volume of the eluent (e.g., 5 mL of 1.5 M HCl).
-
Collect the eluate and analyze the metal concentration using an appropriate instrumental technique, such as Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[7][14]
Causality Behind Experimental Choices:
-
Functionalized Resin: The this compound immobilized on the resin provides selective binding sites for the target metal ions.[12]
-
pH 7.0: This pH is often a good compromise for the complexation of several metal ions with this compound.[4]
-
Controlled Flow Rate: A slow and steady flow rate ensures sufficient contact time between the sample and the resin for efficient capture of the metal complexes.[14]
-
Acidic Eluent: The strong acid protonates the chelating agent, breaking the metal-ligand bond and releasing the metal ions from the column for subsequent analysis.[12]
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described protocols.
Caption: Workflow for spectrophotometric determination of cobalt.
Caption: Workflow for SPE preconcentration of metal ions.
Overcoming Interferences and Ensuring Data Integrity
While this compound offers good selectivity for certain metals, particularly cobalt, the potential for interference from other ions in complex environmental matrices must be considered.[7] Ions such as iron(III), copper(II), and nickel(II) can also form colored complexes with the reagent and may lead to erroneously high results.[5][7]
Several strategies can be employed to mitigate these interferences:
-
pH Adjustment: The formation of metal-1-nitroso-2-naphthol complexes is highly pH-dependent. By carefully controlling the pH of the reaction, it is possible to selectively form the complex of the target analyte while minimizing the formation of interfering complexes.[7]
-
Masking Agents: The addition of a masking agent, such as citrate or tartrate, can form stable, colorless complexes with interfering ions, preventing them from reacting with this compound.
-
Pre-separation Techniques: For highly complex matrices, a preliminary separation step, such as precipitation or ion-exchange chromatography, may be necessary to remove interfering substances before the addition of this compound.
To ensure the trustworthiness and validity of the analytical results, it is essential to follow good laboratory practices, including:
-
Method Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[15][16]
-
Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of the target analyte helps to verify the accuracy of the method.
-
Spike Recovery Studies: Adding a known amount of the analyte to a sample (spiking) and measuring the recovery provides information about matrix effects.
Conclusion
This compound remains a valuable and versatile reagent in the field of environmental analysis. Its ability to form stable, colored complexes with metal ions provides a foundation for simple, sensitive, and cost-effective analytical methods. By understanding the underlying chemical principles and carefully controlling experimental conditions, researchers can effectively utilize this compound for the reliable determination of metal contaminants in a variety of environmental samples. The protocols and insights provided in this guide are intended to empower scientists to generate high-quality data that can inform environmental management and protection efforts.
References
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- BenchChem. (2025). Application Notes & Protocols: Spectrophotometric Determination of Cobalt Using this compound.
- A simple spectrophotometric method for the determination of cobalt (II) using this compound in anionic aqueous solution. (2014). International Journal of Chemical and Analytical Science, 5(5), 20-25.
- A Simple Spectrophotometric Method for the Determination of Cobalt (II)
- BenchChem. (2025). A Comparative Guide to the Spectrophotometric Determination of Cobalt: Unveiling the Accuracy and Precision of the 1-Nitroso.
- BenchChem. (2025). Cross-Validation of this compound Spectrophotometry with Atomic Absorption Spectroscopy for Metal Analysis.
- BenchChem. (2025). Technical Support Center: Overcoming Matrix Effects in Environmental Sample Analysis with this compound.
- BenchChem. (2025). Application Notes and Protocols for Optical Sensors Based on this compound for Metal Ion Detection.
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- Synthesis of α‐Nitroso‐β‐Naphthol Modified Amberlite XAD‐2 Resin and its Application in On‐Line Solid Phase Extraction System for Cobalt Preconcentration. (2009).
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- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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Application Note & Protocol: Electrochemical Detection of Metal Ions with 1-Nitroso-2-naphthol
Introduction: The Versatility of 1-Nitroso-2-naphthol in Electrochemical Sensing
This compound is a robust organic ligand renowned for its ability to form stable, colored complexes with a variety of transition metal ions, including cobalt (Co²⁺), iron (Fe³⁺), nickel (Ni²⁺), and copper (Cu²⁺).[1] This property has been extensively exploited in traditional analytical methods like spectrophotometry.[2][3][4] However, the marriage of this classic chelating agent with modern electrochemical techniques offers a powerful platform for sensitive and selective metal ion detection. Electrochemical methods provide advantages such as rapid analysis times, portability, high sensitivity, and cost-effectiveness, making them ideal for a range of applications from environmental monitoring to quality control in pharmaceuticals.[5][6][7]
This guide provides a comprehensive overview and detailed protocols for the electrochemical detection of metal ions using this compound. We will delve into the underlying principles, experimental design, and practical execution of these methods, with a focus on voltammetric techniques.
Core Principle: Chelation and Electrochemical Transduction
The fundamental principle of this application lies in the formation of a stable metal-ligand complex between the target metal ion and this compound. This compound acts as a bidentate chelating agent, coordinating with metal ions through the oxygen atom of the hydroxyl group and the nitrogen atom of the nitroso group.[1] This complexation event is then translated into a measurable electrical signal.
The electrochemical behavior of the formed complex is distinct from the free ligand, allowing for quantification. Typically, the metal center within the complex undergoes a redox reaction (reduction or oxidation) at a specific potential, generating a current that is proportional to its concentration.
Caption: Workflow of metal ion detection.
Electrochemical Techniques: A Comparative Overview
Several voltammetric techniques can be employed for the detection of metal-1-nitroso-2-naphthol complexes. The choice of technique often depends on the desired sensitivity and the nature of the sample matrix.
-
Cyclic Voltammetry (CV): This is a fundamental technique used to study the electrochemical behavior of the complex.[8][9] It provides information on the redox potentials and the reversibility of the electron transfer process. While not the most sensitive for quantification, it is invaluable for method development and understanding the reaction mechanism.
-
Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique that is well-suited for trace metal analysis.[10][11] It minimizes the background capacitive current, resulting in well-defined peaks and lower detection limits compared to CV.[12]
-
Adsorptive Stripping Voltammetry (AdSV): AdSV is an extremely sensitive technique that involves a preconcentration step.[13] The metal-1-nitroso-2-naphthol complex is first accumulated on the electrode surface by adsorption, followed by a voltammetric scan to "strip" the complex off, generating a significantly enhanced signal. This technique is ideal for detecting ultra-trace levels of metal ions.
Instrumentation and Reagents
Instrumentation
-
Potentiostat/Galvanostat with a three-electrode cell
-
Working Electrode: Glassy Carbon Electrode (GCE) is a common choice due to its wide potential window and chemical inertness.[14] Other options include bismuth film electrodes.[15]
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod
Reagents
-
This compound (C₁₀H₇NO₂)
-
Stock solutions of target metal ions (e.g., Co(NO₃)₂·6H₂O)[16]
-
Supporting Electrolyte: A buffer solution is crucial to control the pH, which affects the complex formation and electrochemical response. Acetate buffer is commonly used.[16]
-
High-purity water (deionized or distilled)
-
Solvents for preparing stock solutions (e.g., ethanol or acetone for this compound)
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the this compound ligand.
Materials:
-
2-naphthol
-
Sodium hydroxide (NaOH)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 10% solution
-
Deionized water
-
Ice
Procedure:
-
In a beaker, dissolve 10 g of 2-naphthol in a solution of 2.8 g of sodium hydroxide in 100 mL of deionized water.[17]
-
Dilute the solution to 200 mL with deionized water.
-
Carefully add 5 g of sodium nitrite dissolved in a small amount of water to the solution.[17]
-
Cool the mixture in an ice bath to below 5°C.
-
Slowly add 140 mL of 10% sulfuric acid with constant stirring, ensuring the temperature remains below 5°C. A pale yellow precipitate of this compound will form.[1][17]
-
Allow the mixture to stand for 2 hours to ensure complete precipitation.
-
Filter the precipitate and wash it with cold deionized water until the washings are only slightly acidic.[17]
-
Dry the product. The yield is nearly theoretical.[1]
Protocol 2: General Procedure for Voltammetric Detection of Cobalt(II)
This protocol provides a general framework for the determination of Co(II) using DPV. Optimization of parameters is crucial for achieving the best analytical performance.
1. Preparation of Solutions:
-
Cobalt(II) Stock Solution (1000 mg/L): Dissolve the appropriate amount of a cobalt salt (e.g., Co(NO₃)₂·6H₂O) in deionized water in a volumetric flask.[18]
-
This compound Stock Solution (e.g., 1 mM): Dissolve a precise amount of synthesized or commercial this compound in a suitable solvent like ethanol.
-
Supporting Electrolyte (e.g., 0.1 M Acetate Buffer, pH 5.1): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions and adjusting the pH.[16]
2. Electrode Preparation:
-
Polish the glassy carbon electrode with alumina slurry on a polishing pad to a mirror-like finish.
-
Rinse thoroughly with deionized water and sonicate in deionized water and then ethanol for a few minutes to remove any residual polishing material.
-
Dry the electrode before use.
3. Electrochemical Measurement (DPV):
-
To the electrochemical cell, add a specific volume of the supporting electrolyte (e.g., 10 mL of 0.1 M acetate buffer).
-
Add an aliquot of the this compound stock solution to achieve the desired final concentration (e.g., 2.0 µM).[16]
-
Add a known volume of the standard or sample solution containing Co(II).
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.
-
Immerse the electrodes into the solution.
-
Apply an accumulation potential (e.g., +0.05 V) for a specific time (e.g., 10 s) with stirring to facilitate the formation and adsorption of the Co(II)-1-nitroso-2-naphthol complex on the electrode surface.[16]
-
Stop the stirring and allow the solution to become quiescent for a few seconds.
-
Scan the potential in the negative direction (for reduction) or positive direction (for oxidation) using the DPV waveform. The potential range will depend on the specific metal complex and should be determined during method development.
-
Record the differential pulse voltammogram. The peak current at a specific potential is proportional to the concentration of the Co(II) complex.
4. Quantification:
-
Construct a calibration curve by measuring the DPV response for a series of standard solutions of known Co(II) concentrations.
-
Determine the concentration of Co(II) in the unknown sample by interpolating its peak current on the calibration curve.
-
The standard addition method can also be used for complex matrices to overcome matrix effects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lacc-terryb.com [lacc-terryb.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Differential pulse anodic stripping voltammetry as a rapid screening technique for heavy metal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Prospects in the Electroanalysis of Heavy Metal Ions (Cd, Pb, Zn, Cu): Development and Application of Novel Electrode Surfaces [mdpi.com]
- 15. Adsorptive stripping voltammetry of nickel with 1-nitroso-2-napthol using a bismuth film electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Cyclic Voltammetric Method for the Determination of Cobalt(II) Ions Using o-Nitrosophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prepchem.com [prepchem.com]
- 18. analchemres.org [analchemres.org]
Solid-Phase Extraction of Copper(II) Using 1-Nitroso-2-naphthol Functionalized Sorbents: Principles, Protocols, and Performance
An Application Guide for Researchers
Abstract
This technical note provides a comprehensive guide to the solid-phase extraction (SPE) of copper(II) ions from aqueous matrices using sorbents functionalized with 1-nitroso-2-naphthol. Monitoring copper is essential due to its dual role as a vital micronutrient and a potential environmental toxin at elevated concentrations.[1] This document details the underlying chelation chemistry, provides step-by-step protocols for the synthesis of a chelating resin, and outlines a complete SPE workflow for the selective preconcentration and determination of copper. The methodologies are designed for researchers in environmental science, analytical chemistry, and toxicology, offering a robust framework for trace metal analysis.
Introduction: The Rationale for Selective Copper Extraction
The determination of trace copper concentrations in environmental and biological samples is a critical task. While essential for many enzymatic processes, excess copper can be toxic, necessitating sensitive and selective analytical methods.[1] Direct measurement via atomic spectrometry is often hindered by insufficient sensitivity or significant interference from the sample matrix.[2] Solid-phase extraction (SPE) addresses these challenges by isolating and preconcentrating the target analyte.
This compound has long been recognized as a powerful chelating agent for various transition metals, including copper, cobalt, iron, and palladium.[3] Its ability to form stable, colored complexes makes it an excellent ligand for analytical applications.[1][4] By immobilizing this compound onto a solid polymer support, a highly effective and reusable chelating resin can be created. This approach combines the selectivity of the ligand with the convenience and efficiency of solid-phase extraction, enabling significant enrichment factors and enhanced detection limits.[2][5]
The Chemistry of Copper Chelation by this compound
The efficacy of this compound as a chelating agent stems from the strategic placement of its nitroso and hydroxyl functional groups on the naphthalene ring.[6] In solution, this compound exists in tautomeric equilibrium with its 1,2-naphthoquinone-1-oxime form. The chelation of a metal ion like copper(II) occurs via the deprotonated hydroxyl group and the nitrogen atom of the nitroso group, forming a stable five-membered ring.[7] This interaction is pH-dependent, as the proton of the hydroxyl group must be removed for coordination to occur.
The reaction between Cu(II) and two molecules of the this compound ligand (represented as H-NON) can be generalized as:
Cu²⁺ + 2 H-NON → [Cu(NON)₂] + 2 H⁺
This equilibrium is driven to the right by adjusting the pH to a slightly acidic or alkaline condition, typically between 6.5 and 9, to facilitate deprotonation of the ligand and ensure quantitative complex formation.[1][5][8] The resulting copper(II) chelate is a neutral, stable complex that can be effectively retained on a nonpolar solid phase support.
Caption: Chelation of Copper(II) by this compound.
Preparation of a Chelating Sorbent
A key advantage of this methodology is the ability to create a custom sorbent by immobilizing this compound onto a polymeric backbone, such as Amberlite™ XAD-series resins. The following protocol is adapted from established procedures for functionalizing polystyrene-based resins.[5]
Protocol 3.1: Synthesis of this compound Modified Amberlite™ XAD-2 Resin
Materials:
-
Amberlite™ XAD-2 resin
-
This compound (CAS: 131-91-9)[9]
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Reflux apparatus with stirring
-
Vacuum oven
Procedure:
-
Resin Preparation: Swell 10 g of Amberlite™ XAD-2 resin in ethanol for approximately 4-6 hours. This increases the surface area and accessibility of the polymer matrix.
-
Ligand Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of this compound and an equimolar amount of sodium hydroxide in a minimal volume of ethanol/water mixture to form the sodium salt of the ligand. This enhances its reactivity with the resin.
-
Functionalization Reaction:
-
Transfer the swollen resin to a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Add the ethanolic solution of the this compound sodium salt to the flask.
-
Reflux the mixture gently with constant stirring for 24 to 48 hours. The extended reaction time ensures a high degree of functionalization.[5]
-
-
Washing and Purification:
-
After cooling to room temperature, filter the resin using a Büchner funnel.
-
Wash the synthesized resin sequentially with copious amounts of distilled water, then ethanol, to remove any unreacted ligand and sodium hydroxide.
-
Continue washing until the filtrate is clear and has a neutral pH.
-
-
Drying: Dry the final product, a free-flowing, colored powder, in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to avoid thermal degradation of the ligand. Store the dried resin in a desiccator.
Solid-Phase Extraction Protocol for Copper(II)
This protocol details the use of the synthesized chelating resin for the preconcentration of Cu(II) from aqueous samples prior to determination by Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[1]
Materials and Reagents
-
Sorbent: this compound functionalized resin (prepared as in Protocol 3.1).
-
SPE Cartridges: Empty polypropylene cartridges (e.g., 3-6 mL).
-
Frits: Polyethylene frits (20 µm porosity).
-
Reagents:
-
Standard Copper Solution (1000 mg/L).
-
Buffer Solution (pH 8): Ammonium acetate or another suitable buffer.
-
Eluent: 1-2 M Nitric Acid (HNO₃) or Hydrochloric Acid (HCl).
-
Methanol and Deionized Water for conditioning.
-
-
Apparatus: SPE vacuum manifold, pH meter, FAAS or ICP-AES instrument.
Experimental Procedure
-
Column Preparation:
-
Dry-pack approximately 200-500 mg of the synthesized resin into an empty SPE cartridge, placing frits at the bottom and top to secure the sorbent bed.
-
Tap the cartridge gently to ensure uniform packing and avoid channeling.
-
-
Sorbent Conditioning:
-
Pass 5 mL of methanol through the column to wet the resin and activate the functional groups. This step is crucial for ensuring reproducible interactions between the sorbent and the sample.
-
Wash the column with 10 mL of deionized water to remove the methanol.
-
Equilibrate the column by passing 5 mL of the pH 8 buffer solution. Do not allow the sorbent to run dry.
-
-
Sample Preparation and Loading:
-
Collect the aqueous sample and filter if necessary to remove suspended solids.
-
Adjust the pH of a known volume of the sample (e.g., 100-500 mL) to the optimal range of 7.0-8.5 using the buffer solution.[10]
-
Percolate the pH-adjusted sample through the conditioned SPE column at a controlled flow rate of 2-5 mL/min. A slower flow rate enhances retention by allowing sufficient time for the chelation reaction to occur.
-
-
Washing Step:
-
After loading the entire sample, pass 5-10 mL of deionized water through the column. This step removes any weakly bound matrix components or interfering ions that were not completely washed out during sample loading, thereby improving the purity of the final eluate.
-
-
Elution:
-
Elute the retained copper chelate from the column by passing a small volume (e.g., 5 mL) of 1.5 M HNO₃.[5] The strong acid protonates the ligand, breaking the metal-ligand bond and releasing the Cu(II) ions into the solution.
-
Collect the eluate in a clean volumetric flask.
-
-
Analysis:
-
Dilute the collected eluate to a final volume (e.g., 10 mL) with deionized water.
-
Analyze the concentration of copper in the eluate using FAAS or another suitable atomic spectrometry technique.
-
Prepare matrix-matched calibration standards for accurate quantification.
-
Experimental Workflow Visualization
The entire SPE process, from column preparation to final analysis, is summarized in the following workflow diagram.
Caption: Step-by-step workflow for the solid-phase extraction of copper.
Performance Characteristics
The analytical performance of the SPE method depends on several key parameters, which should be optimized for each specific application.
| Parameter | Typical Value / Condition | Rationale & Reference |
| Optimal pH | 7.0 - 9.0 | Ensures complete deprotonation of the this compound ligand for quantitative chelation.[1][5][10] |
| Sorbent Mass | 200 - 500 mg | Must be sufficient to provide adequate capacity for the expected copper concentration in the sample. |
| Sample Flow Rate | 2 - 5 mL/min | A balance between analysis time and ensuring sufficient residence time for effective chelation. |
| Eluent | 1 - 2 M HNO₃ or HCl | Strong acid is required to efficiently break the stable metal-chelate bond for quantitative recovery.[5] |
| Elution Volume | 5 - 10 mL | A small volume is used to achieve a high preconcentration factor. |
| Adsorption Capacity | Varies (e.g., ~0.2 mmol/g) | Dependent on the degree of resin functionalization. Data for similar resins show capacities in this range.[5] |
| Potential Interferences | Co(II), Fe(III), Ni(II), Pd(II) | These ions also form stable complexes with this compound. Selectivity can be improved by careful pH control and the use of masking agents if necessary.[3][5] |
Troubleshooting and Expert Insights
-
Low Recovery:
-
Cause: Incomplete chelation or elution.
-
Solution: Verify the sample pH is within the optimal range. Decrease the sample loading flow rate. Increase the concentration or volume of the eluent. Ensure the sorbent was properly conditioned and not allowed to dry out before sample loading.
-
-
Poor Reproducibility (%RSD > 5%):
-
Cause: Inconsistent column packing or variable flow rates.
-
Solution: Ensure the sorbent is packed uniformly to prevent channeling. Use a vacuum manifold or syringe pump for precise flow control.
-
-
High Blank Values:
-
Cause: Contamination from reagents or labware.
-
Solution: Use high-purity acids and deionized water. Pre-clean all labware with a dilute acid wash followed by a thorough rinse with deionized water.
-
Conclusion
Solid-phase extraction using this compound functionalized sorbents is a powerful and highly effective technique for the preconcentration and determination of trace copper in complex aqueous samples. The methodology offers high selectivity, significant enrichment factors, and removal of matrix interferences. By following the detailed protocols for sorbent synthesis and SPE workflow provided in this guide, researchers can establish a robust and reliable analytical system for environmental monitoring, industrial quality control, and various scientific investigations.
References
- A Critical Review of the Analytical Applications of Nitrosonaphthol Isomers: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBNeeyzmXTvVN5Re5i7YCbF-ZFaUNVdw9llczBy5XIhTru6p_LhpUytOxib_Bb6ZzTU9gDmV7GRqENYZyzXMyxxoem-sclhHbUk5nq6nf24UFnUCuihgsBZrb5fszfxBW7paP3k3CKXBPrcamSz3Ukw1XYRkbMk6-0-8X8KgYn_qzlV0fDwoGv6ypxFyy4KgpVVIEyVis9o0vZ5PNL9GPeWkvFee4KMwLRnKYRV7GnnWRhRvAxJkNjKgZazv0=]
- CAS 131-91-9: this compound. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa-7pcEYOM26-8PNaXJyHuMUlyEkArv6nQjGhpNesfKFY2M8eiF2SRVShDOXFFibuVpmuxTrzxv3OnMMHOLpr8XwcZ53t-eL0sVwk2JygTCgmeSjRgaAz2lSEiy61c9GxN]
- Application Notes and Protocols for Chelating Resin Synthesis with this compound for Metal Separation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-7YeERyNnC9H8ft6PYlSE0liCIg5o7jAZdyx71VTm48Yx9-5HsFyYNhsIf2wKjAcvXYwDDMBTx6aDewFMUmxIMsCwj6GHJxEuKn1ZDNbXNu1t4FJ6iJHGUdkGlL-iAq_b3JQkK6L92ByasffOFrETmdu2SPwZdwGfQiGd7tB5axuYiwEgMstLwCsY_1_ngDTAWq5xZCNf4IH6kp9jDkWNS0l7q0ga8QgH19PciKgiPS_4nNzRd7S97Yy0p2BsiqYRc2Txf1T5bqIc]
- What are the applications and preparation methods of this compound? Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5WaM2REHgCp5Z8NnOC2oWCgq47NFEqH6MhMdvx_O5u7vqev11eysndY2JPHUVUaOoaMSVk3Zr0OmZGjjGCmmNowvUOKnxkvQPNEMDon-WP6CNk8yJCGe97750uaaiskryBB2A7ytjEswCM_7DKQNubi-EhKAnDa42D4iQlz0p5M27JNhDjxPifVI=]
- Optimizing Organic Synthesis with this compound: A Supplier's Guide. [Source not explicitly used for a claim but relevant]
- This compound. Wikipedia. [URL: https://en.wikipedia.org/wiki/1-Nitroso-2-naphthol]
- Copper(II)-Mediated Iodination of this compound. MDPI. [URL: https://www.mdpi.com/1420-3049/26/18/5708]
- Copper(II)-Mediated Iodination of this compound. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34577009/]
- Spectrophotometric Determination of Copper(II) with this compound in Tween 40. [Source not explicitly used for a claim but relevant]
- Application Notes: Determination of Copper in Water Samples using this compound. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8dqm6oxdXifHHxbox1FO-QZ_wpLObtA2qNjP411QznW4xwHfVoGpvfFp1wYw2JVmYyGMsQ1a6KNFgtqoppqyPT6pooQfgIr3RjJlyhY8Y_XfPBWSkT8Ta-Qq7dM1d-gXxlsBOnsNfv4yYqCVnQHYf1SuN1IXxh0gOi0P3igEInBL6hfbkHbk9SjiKRtaB7MPawNkP55OWMsa8A84ByCML4FCLViISXeD9LHfR-r1YekBW]
- Optical and chromaticity characteristics of copper(II) complex with this compound-3,6-disulfonic acid. ResearchGate. [URL: https://www.researchgate.net/publication/280735314_Optical_and_chromaticity_characteristics_of_copperII_complex_with_this compound-36-disulfonic_acid]
- Copper(II)-Mediated Iodination of this compound. SciSpace. [URL: https://typeset.
- Preparation of silica supported this compound-grafted- poly( p -hydroxystyrene) resin for the removal of trace cobalt from acidic solution. ResearchGate. [URL: https://www.researchgate.
- Inter-laboratory comparison of this compound analytical methods. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ5BHJsInB_qxTJjk6XDJxPG15VaoAnX5KjozTIuQFu8t6otDCsfRQh5U2U0_9bcChm82uN_WuPsto9koqXTy6iGzywjef90PJ57PDMh-Y4wWRB_z3JN5bmsBqZ77_Dr01XGVaXV-qDXmW8XNIX_jieYHyngBGDM9LYfRA5R6ENTO4tltA6DU_B4HTswoNKirP5ZNngr1xegSqeTeOJTyvValM]
- Synthesis of α‐Nitroso‐β‐Naphthol Modified Amberlite XAD‐2 Resin and its Application in On‐Line Solid Phase Extraction System for Cobalt Preconcentration. ResearchGate. [URL: https://www.researchgate.
- Copper chelation selectively kills colon cancer cells through redox cycling and generation of reactive oxygen species. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4105829/]
- Solid-phase-extraction procedures for atomic spectrometry determination of copper. ResearchGate. [URL: https://www.researchgate.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
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- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
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- 9. CAS 131-91-9: this compound | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Spectrophotometric Analysis with 1-Nitroso-2-naphthol
Welcome to the technical support resource for the application of 1-Nitroso-2-naphthol in spectrophotometric analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experimental workflows. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to ensure you achieve accurate and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during your analysis. Each issue is followed by a diagnosis of probable causes and a step-by-step protocol for resolution.
Problem 1: Inconsistent Color Development or Low Reproducibility
You observe significant variability in absorbance readings between replicate samples or across different experimental runs.
Probable Causes:
-
pH Fluctuation: The formation of the metal complex with this compound is highly dependent on pH. For instance, the optimal pH for complexation with cobalt (II) is around 5.0.[1][2] Minor deviations can lead to incomplete reaction and variable color intensity.
-
Reagent Degradation: this compound is sensitive to light and heat.[1][3] Using a degraded reagent will result in weaker or inconsistent color formation.
-
Interfering Ions: The presence of competing metal ions can lead to inconsistent results by reacting with the chelating agent.[1]
Step-by-Step Solution:
-
Verify and Buffer pH:
-
Reagent Preparation and Storage:
-
Address Potential Interferences:
-
Review your sample matrix for the presence of common interfering ions such as Fe(III), Cu(II), and Ni(II).[5]
-
Implement masking strategies as detailed in the FAQ section below.
-
Problem 2: High Background Signal, Turbidity, or Precipitation
Your blank or sample solutions appear cloudy, or you record an unusually high absorbance reading for your reagent blank.
Probable Causes:
-
Low Reagent Solubility: this compound and its metal complexes have limited solubility in purely aqueous solutions, which can cause precipitation or turbidity.[1][3][5]
-
Excess Reagent: Using an overly concentrated reagent solution can lead to its precipitation, especially if the sample matrix has a high salt concentration.
Step-by-Step Solution:
-
Incorporate a Surfactant (Micellar Medium):
-
This is the most effective solution. Modern methods utilize a surfactant like Sodium Dodecyl Sulphate (SDS) or Tween 80 at a concentration above its critical micelle concentration (CMC).[2][4][6]
-
Surfactants form micelles that encapsulate the hydrophobic metal complex, rendering it soluble in the aqueous medium.[1] This enhances sensitivity and eliminates the need for hazardous solvent extraction steps.[2][4]
-
Protocol: Add a solution of the surfactant (e.g., 1.0% SDS) to your sample before adding the this compound reagent.[4]
-
-
Optimize Reagent Concentration:
-
Perform a reagent concentration optimization experiment to find the minimum concentration required for complete complexation of your highest standard without causing precipitation.
-
-
Solvent Extraction (Traditional Method):
Problem 3: Spectral Interference from Other Metal Ions
You suspect that other metal ions in your sample are forming colored complexes with this compound, leading to erroneously high results.
Probable Causes:
-
Non-Selectivity of the Reagent: this compound is not entirely specific and can form complexes with several metal ions, including iron, copper, nickel, and palladium.[5][7] These complexes may have overlapping absorption spectra with the analyte of interest.[8]
Step-by-Step Solution:
-
pH Adjustment for Selectivity:
-
Use of Masking Agents:
-
Masking agents are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with this compound.
-
For Iron (Fe³⁺): Citrate or fluoride ions are commonly used to mask iron.[9] In some cases, removing iron as a phosphate precipitate is also effective.[7]
-
For Copper (Cu²⁺): Oxalate can be an effective masking agent for copper.[5]
-
The sequential addition of masking agents can resolve complex interferences.[10]
-
-
Oxidation State Adjustment:
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store the this compound reagent?
A1: this compound is a crystalline solid with limited water solubility.[3] It is typically prepared as a stock solution in 95% ethanol or another suitable organic solvent.[1] Due to its sensitivity to light and heat, both the solid and its solutions must be stored in a cool, dark place, such as a refrigerator, inside an amber-colored bottle.[1][3] For best results and high reproducibility, it is strongly recommended to prepare fresh solutions for each experiment.[1]
Q2: What is the optimal pH for cobalt determination and why is it important?
A2: The optimal pH for the formation of the cobalt-1-Nitroso-2-naphthol complex is approximately 5.0.[1][2] pH is critical because it controls the deprotonation of the hydroxyl group on the naphthol ring, which is necessary for chelation with the metal ion. At pH 5.0, the reaction with cobalt is favored, while the formation of complexes with some other interfering ions is suppressed, thus enhancing the selectivity of the assay.[5] Extreme pH values can prevent the formation of the colored complex altogether.[1]
Q3: What are the main interfering ions in cobalt analysis and how can I mitigate them?
A3: The most common interfering ions are Iron (Fe³⁺), Copper (Cu²⁺), and Nickel (Ni²⁺), as they also form colored complexes with the reagent.[5] Mitigation strategies include:
-
pH Control: Adjusting the pH to 5.0 maximizes cobalt complexation while minimizing interference.[1][2]
-
Masking Agents: Add masking agents like citrate or fluoride to complex with iron, or oxalate for copper, preventing them from reacting.[5][6][9]
-
Oxidation: Pre-oxidizing the sample can sometimes improve selectivity for cobalt.[11]
-
Solvent Extraction: A traditional but less common approach involves extracting the cobalt complex into an organic solvent, which can separate it from certain interferences.[7]
Q4: What is the purpose of using a micellar medium like SDS or Tween 80?
A4: Using a micellar medium is a modern enhancement to the classical method. This compound and its metal chelates are hydrophobic and not very soluble in water.[1][5] A surfactant, like SDS or Tween 80, when added above its critical micellar concentration, forms spherical aggregates called micelles. The hydrophobic complexes partition into the nonpolar core of these micelles, effectively solubilizing them in the aqueous solution.[1][12] This approach offers several key advantages:
-
Eliminates Turbidity: It produces a clear solution, reducing background signal and improving accuracy.[1]
-
Enhances Sensitivity: It can increase the molar absorptivity of the complex, leading to lower detection limits.[2][4]
-
Avoids Hazardous Solvents: It replaces the need for toxic and volatile organic solvents used in liquid-liquid extraction.[2][4]
Q5: Can this method be validated against other analytical techniques?
A5: Absolutely. For critical applications, it is best practice to validate the spectrophotometric method against a reference technique. Atomic Absorption Spectroscopy (AAS) is considered a gold standard for trace metal analysis due to its high sensitivity and selectivity.[13] Cross-validation involves analyzing the same set of samples by both methods and comparing the results to ensure the accuracy and reliability of the spectrophotometric procedure.[13]
Visualized Workflows and Data
Interference Management Workflow
This diagram outlines the decision-making process for identifying and mitigating interferences during analysis.
Caption: Experimental workflow for cobalt determination.
Detailed Steps:
-
Sample/Standard Preparation: To each 10 mL volumetric flask (for standards, blank, and unknown samples), add the appropriate aliquot of the standard solution or sample. For the reagent blank, add only deionized water.
-
pH Adjustment: Add the buffer solution to maintain the optimal pH of 5.0. [4]3. Complex Formation: Add the SDS solution followed by the this compound solution to each flask.
-
Dilution & Incubation: Dilute to the 10 mL mark with deionized water, cap, and invert several times to mix thoroughly. Allow the solutions to stand for at least 5 minutes for full color development. [2]5. Measurement: Set the spectrophotometer to 436.2 nm. Use the reagent blank to zero the instrument. Measure the absorbance of each standard and unknown sample.
-
Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standards. Determine the concentration of cobalt in the unknown sample using the linear regression equation from the calibration curve.
References
- Troubleshooting low reproducibility in this compound colorimetric assays. Benchchem.
- Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound. PubMed.
- A Comparative Guide to the Spectrophotometric Determination of Cobalt: Unveiling the Accuracy and Precision of the 1-Nitroso. Benchchem.
- This compound SOLUTION MSDS CAS-No. Loba Chemie.
- A new selective and sensitive thin film optical sensor for determination of cobalt(II) ions in aqueous solutions. Analytical and Bioanalytical Chemistry Research.
- Application Notes & Protocols: Spectrophotometric Determination of Cobalt Using this compound. Benchchem.
- Application Note: Flow Injection Analysis for the Determination of Cobalt using this compound. Benchchem.
- Inter-laboratory comparison of this compound analytical methods. Benchchem.
- CAS 131-91-9: this compound. CymitQuimica.
- Improving the solubility of this compound in aqueous solutions. Benchchem.
- Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound.
- microdetermination of cobalt colorimetrically as the this compound complex. Canadian Journal of Chemistry.
- Metal ligand complexes of alpha nitroso beta naphthol. MedCrave online.
- Spectroscopic Profile of this compound: An In-depth Technical Guide. Benchchem.
- Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid.
- This compound. Santa Cruz Biotechnology.
- Spectrophotometric Determinations of 2-Nitroso-1-naphthol.
- Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II)
- Spectrophotometric Determination of Iron(II) Using this compound in Anionic Micellar Solution of Sodium Dodecyl Sulphate.
- Spectrophotometric Determination of Zinc with 2-(5-Nitro-2-pyridylazo)-l-naphthol and Nonionic Surfactant. J-STAGE.
- UV-Visible spectra of this compound (lines 1 and 3) and the...
- This compound. Biosynth.
- STUDY ON SOLUBILIZATION OF this compound IN SURFACTANT SOLUTION BY SPECTROFUOREMETRY. Rasayan Journal of Chemistry.
- Spectrophotometric determinations of 2-nitroso-1-naphthol.
- Cross-Validation of this compound Spectrophotometry with Atomic Absorption Spectroscopy for Metal Analysis. Benchchem.
- This compound. Wikipedia.
- Spectrophotometric Determination of Components with Overlapping Absorption Spectra. CSUN.
- Synthesis, spectroscopic characterisation and metal complexation studies of this compound azo dye.
- Solvent extraction and spectrophotometric d.etermination of metals with 1 -(2-pyridylazo)-2-naphthol. OSTI.GOV.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 131-91-9: this compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. csun.edu [csun.edu]
- 9. lacc-terryb.com [lacc-terryb.com]
- 10. Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing pH for Metal Complex Formation with 1-Nitroso-2-naphthol
Welcome to the technical support center for optimizing metal complex formation with 1-nitroso-2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH in these complexometric reactions. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The Indispensable Role of pH in this compound Metal Complexation
This compound is a versatile chelating agent that forms stable, colored complexes with a variety of metal ions, including cobalt, iron, palladium, nickel, and copper.[1][2] The formation and stability of these complexes are profoundly dependent on the pH of the solution. This is because the pH dictates the protonation state of the this compound molecule, specifically the hydroxyl group.
For chelation to occur, the hydroxyl group's proton must be removed, allowing the oxygen to coordinate with the metal ion. This deprotonation is favored in less acidic conditions. Conversely, at very low pH, the ligand is fully protonated and less likely to form a complex. However, the optimal pH is not always alkaline, as metal ions can precipitate as hydroxides at high pH. Therefore, finding the optimal pH is a balancing act between ensuring the ligand is sufficiently deprotonated and keeping the metal ion in solution.
Troubleshooting and FAQs
Here we address common issues and questions that arise when optimizing pH for metal complex formation with this compound.
Q1: My metal-1-nitroso-2-naphthol complex is not forming, or the color development is weak. What is the first thing I should check?
A1: The first and most critical parameter to verify is the pH of your reaction mixture. The formation of the metal complex is highly pH-dependent. An incorrect pH is the most common reason for failed or incomplete complexation.
-
Causality: this compound is a weakly acidic phenolic compound.[3] For it to act as a chelating agent, the proton of the hydroxyl group must be displaced to allow for coordination with the metal ion. If the pH is too low (too acidic), the hydroxyl group remains protonated, and the ligand cannot effectively bind to the metal ion. This equilibrium is illustrated in the diagram below.
Caption: pH-Dependent Equilibrium of this compound and Metal Chelation.
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to accurately measure the pH of your solution. Do not rely on pH paper for precise measurements.
-
Adjust pH: Carefully adjust the pH to the recommended range for your specific metal ion using dilute acid (e.g., HCl) or base (e.g., NaOH or ammonium hydroxide).[4] It is often beneficial to use a buffer solution to maintain a stable pH.[5]
-
Consult Literature: Refer to established protocols or the summary table below for the optimal pH range for your metal of interest.
-
Q2: I am observing a precipitate in my solution after adding this compound or after adjusting the pH. What could be the cause?
A2: Precipitation can occur for two primary reasons: the low aqueous solubility of this compound itself, or the precipitation of the metal hydroxide at high pH.
-
Causality of Ligand Precipitation: this compound has limited solubility in water, especially in neutral or acidic conditions.[3][6] If the concentration of the reagent is too high, it can precipitate out of the solution.
-
Causality of Metal Hydroxide Precipitation: At higher pH values, many metal ions will precipitate as metal hydroxides, which will interfere with the desired complex formation.
-
Troubleshooting Steps:
-
For Ligand Precipitation:
-
Use a Co-solvent: Prepare the this compound solution in a water-miscible organic solvent like ethanol before adding it to the aqueous reaction mixture.[5]
-
Increase pH to Solubilize: You can temporarily increase the pH to an alkaline range (e.g., pH > 9) to dissolve the this compound by forming its more soluble salt, and then carefully adjust the pH back down to the optimal range for complexation.[3]
-
Use a Surfactant: The use of a surfactant, such as sodium dodecyl sulfate (SDS), above its critical micelle concentration can enhance the solubility of this compound and its metal complexes.[7][8][9]
-
-
For Metal Hydroxide Precipitation:
-
Control pH Carefully: Avoid overshooting the pH to highly alkaline conditions. Add the base dropwise while monitoring the pH.
-
Use a Masking Agent: In some cases, a masking agent like sodium citrate or tartrate can be used to keep the metal ion in solution while still allowing it to react with the this compound.[5]
-
-
Q3: The optimal pH for my metal complex seems to be very narrow. How can I reliably maintain the correct pH throughout my experiment?
A3: Maintaining a stable pH is crucial, especially when the optimal range is narrow. The use of a buffer solution is the most effective way to achieve this.
-
Causality: Buffer solutions resist changes in pH upon the addition of small amounts of acid or base. This is essential because the complexation reaction itself can sometimes release protons, which would lower the pH and inhibit further reaction if the solution is not buffered.
-
Troubleshooting and Best Practices:
-
Select an Appropriate Buffer: Choose a buffer system that has a pKa value close to your target pH. For example, an acetate buffer is suitable for pH ranges around 4-6.[5]
-
Buffer Preparation: Prepare the buffer at the desired pH and use it as the solvent for your reaction.
-
Verify Final pH: After adding all reagents, it is good practice to re-verify the pH of the final reaction mixture and make any minor adjustments if necessary.
-
Q4: I am working with a sample containing multiple metal ions. How can I use pH to selectively form a complex with my metal of interest?
A4: pH control is a powerful tool for achieving selectivity in the complexation of metal ions. Different metal-1-nitroso-2-naphthol complexes have different optimal pH ranges for formation and stability.[1]
-
Causality: By carefully controlling the pH, you can create conditions that are favorable for the complexation of one metal ion while being unfavorable for others. For instance, some metals will form stable complexes in acidic conditions, while others require a neutral or slightly alkaline environment.
-
Strategy for Selectivity:
-
Consult pH Optima Data: Refer to the table below or literature sources to find the optimal pH ranges for the metals in your sample.
-
pH Adjustment: Adjust the pH of your sample to a value where the complexation of your target metal is maximized, and the complexation of interfering ions is minimized.
-
Use of Masking Agents: In addition to pH control, masking agents like EDTA can be used to selectively bind to and "mask" interfering metal ions, preventing them from reacting with the this compound.[4][10]
-
Optimal pH Ranges for Metal Complex Formation
The following table summarizes the reported optimal pH ranges for the formation of complexes between various metal ions and this compound.
| Metal Ion | Optimal pH Range | Reference(s) |
| Iron (Fe³⁺) | 3.5 - 7.5 | [11] |
| Iron (Fe³⁺) | ~1.0 (in micellar medium) | [10] |
| Iron (Fe²⁺) | 4.5 - 7.5 | [5] |
| Palladium (Pd²⁺) | Acidic | [4] |
| Palladium (Pd²⁺) | 2.0 - 2.6 (with Nitroso-R salt) | |
| Cobalt (Co²⁺) | ~5.0 | |
| Cobalt (Co²⁺) | 7.0 - 8.5 | [12] |
| Nickel (Ni²⁺) | 7.2 - 8.8 (with Nitroso-R salt) |
Experimental Protocol: Determination of Optimal pH
This protocol provides a general workflow for determining the optimal pH for the formation of a metal-1-nitroso-2-naphthol complex using UV-Vis spectrophotometry.
Caption: Experimental Workflow for Determining Optimal pH.
Step-by-Step Methodology
-
Reagent Preparation:
-
Metal Ion Stock Solution: Prepare a standard stock solution of the metal ion of interest (e.g., 1000 ppm) in deionized water. Acidify slightly if necessary to prevent hydrolysis.
-
This compound Solution: Prepare a solution of this compound (e.g., 0.1% w/v) in 95% ethanol.[5]
-
Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 10).[8]
-
-
Reaction Setup:
-
Label a series of volumetric flasks or test tubes, one for each pH value to be tested.
-
To each flask, add a fixed volume of the metal ion stock solution.
-
Add a sufficient volume of the appropriate buffer solution to each flask.
-
Add a fixed volume of the this compound solution to each flask.
-
Dilute to the final volume with deionized water or the respective buffer solution.
-
-
Color Development and Measurement:
-
Allow the solutions to stand for a specified time (e.g., 20 minutes) for the color to develop fully.[5]
-
Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal complex. If this is unknown, perform a wavelength scan on one of the colored solutions to determine it.
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance versus pH.
-
The pH at which the maximum absorbance is observed corresponds to the optimal pH for the complex formation under the tested conditions.
-
By following the guidance in this technical support center, you will be better equipped to troubleshoot common issues and systematically optimize the pH for your metal complex formation experiments with this compound, leading to more accurate and reproducible results.
References
- Column chromatographic pre-concentration of iron(III) in alloys and biological samples with this compound-3,6-disulphonate and benzyldimethyltetradecylammonium-perchlorate adsorbent supported on naphthalene using atomic absorption spectrometry. PubMed.
- Determination of Fe (III) with this compound in Micellar Medium by Derivative Spectrophotometry. Journal of the Chemical Society of Pakistan.
- Optical and chromaticity characteristics of palladium(II) complex with this compound-3,6-disulfonic acid. ResearchGate.
- Spectrophotometric Determination of Iron(II) Using this compound in Anionic Micellar Solution of Sodium Dodecyl Sulphate. ResearchGate.
- A SIMPLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF COBALT (II) USING this compound IN ANIONIC AQUEOUS SOLUTION. International Journal of Pharmaceutical Sciences and Research.
- This compound. Wikipedia.
- Environmental friendly spectrophotometric method for the determination of cadmium (II) using this compound in micellar media. ResearchGate.
- Metal ligand complexes of alpha nitroso beta naphthol. MedCrave online.
- Synthesis, spectroscopic characterisation and metal complexation studies of this compound azo dye. ResearchGate.
- Fabrication of a New Selective Optical Sensor for Cobalt Determination Using this compound and Monitoring of Cobalt in Water Samples. Analytical and Bioanalytical Chemistry Research.
- Copper(II)-Mediated Iodination of this compound. MDPI.
- Synthesis , characterization and antibacterial activity of mixed ligand complexes of some metals with this compound and L-phenylalanine. ResearchGate.
- The Composition and Formation of Cobalt Complexes with this compound. Journal of the American Chemical Society.
- Study on solubilization of this compound in surfactant solution by spectrofuoremetry. ResearchGate.
- Suitable pH for each metal chelation. ResearchGate.
- Transition metal nitroso complexes. Wikipedia.
- 2-Nitroso-1-naphthol. PubChem.
- This compound. PubChem.
- STUDY ON SOLUBILIZATION OF this compound IN SURFACTANT SOLUTION BY SPECTROFUOREMETRY. Rasayan Journal of Chemistry.
- Synthesis ,characterization and antibacterial activity of mixed ligand complexes of some metals with this compound and L-phenylalanine. IISTE.org.
Sources
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- 2. This compound Solution (Reagent for Co, Fe, Ni & Pd) Manufacturers, Suppliers & Exporters in India | 869650 [cdhfinechemical.com]
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- 6. CAS 131-91-9: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. lacc-terryb.com [lacc-terryb.com]
- 9. researchgate.net [researchgate.net]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. Column chromatographic pre-concentration of iron(III) in alloys and biological samples with this compound-3,6-disulphonate and benzyldimethyltetradecylammonium-perchlorate adsorbent supported on naphthalene using atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
Technical Support Center: 1-Nitroso-2-naphthol Reagent Solutions
Welcome to the technical support resource for 1-Nitroso-2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions regarding the preparation, use, and stability of this compound reagent solutions. As Senior Application Scientists, we have compiled this information to ensure the scientific integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of this compound and its solutions.
Q1: How should I prepare and store the solid this compound reagent?
A1: The solid form of this compound is a yellowish-brown crystalline powder.[1] For optimal long-term stability, it should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] The solid reagent is stable under these normal conditions.[4][5] Some manufacturers indicate a shelf life of up to 5 years or 60 months for the solid product when stored correctly.[6] Incompatible materials to avoid during storage include strong oxidizing agents and strong bases.[2][7]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: this compound has very limited solubility in water but is soluble in organic solvents.[4][8] Ethanol is a commonly used solvent for preparing stock solutions, typically at a concentration of 95%.[3] Other suitable solvents include methanol, ether, and glacial acetic acid.[8][9] For certain applications, particularly those in aqueous systems, the reagent can be dissolved in a dilute alkaline solution (e.g., NaOH) where it forms a more soluble salt.[8][9]
Q3: How stable is a prepared this compound solution, and how often should I prepare it?
A3: The stability of this compound in solution is a critical factor for experimental reproducibility. The compound is known to be sensitive to light and heat.[3] Due to this sensitivity and the potential for degradation, the universally accepted best practice is to prepare fresh solutions for each experiment .[3] While some sources state the product is "stable," this generally refers to the solid form under ideal storage conditions.[4] There is limited quantitative data in published literature defining a specific shelf-life for its solutions. Therefore, relying on freshly prepared solutions is the most reliable way to avoid issues arising from reagent degradation.
Q4: What are the visual indicators that my this compound solution may have degraded?
A4: Visual inspection can provide initial clues about the reagent's viability. Key indicators of potential degradation include:
-
Color Change: A significant darkening or change from the expected initial color of the solution can indicate chemical changes.
-
Precipitation: The formation of a precipitate in a solution that was previously clear suggests either degradation into less soluble products or a change in solubility due to solvent evaporation or temperature fluctuations.
-
Turbidity: A hazy or cloudy appearance can interfere with spectrophotometric measurements and may be a sign of insolubility or the formation of degradation byproducts.[3]
Q5: Why is pH control so important when using this reagent for metal analysis?
A5: The formation of the colored metal-ligand complex between this compound and metal ions is highly pH-dependent.[3] For instance, the optimal pH for the complexation with cobalt(II) is around 5.0.[3][10] At incorrect pH values, the complex may not form completely or at all, leading to weak or no signal. It is crucial to use a suitable buffer system to maintain the optimal pH for the specific metal ion being analyzed to ensure accurate and reproducible results.[10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the use of this compound reagent solutions in analytical assays, such as spectrophotometric determination of cobalt.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Color Development | 1. Reagent Degradation: The solution was not freshly prepared or was exposed to light/heat.[3] 2. pH Variability: The pH of samples and standards is not uniform or optimal for complex formation.[3] 3. Interfering Ions: Other metal ions are present that compete for the reagent. | 1. Prepare a fresh this compound solution immediately before use and store it protected from light. 2. Verify and adjust the pH of all samples and standards using a calibrated pH meter and an appropriate buffer (e.g., acetate buffer for cobalt analysis).[10] 3. Consult literature for potential interfering ions for your specific analyte and employ masking agents if necessary. |
| High Background Signal or Turbidity | 1. Low Solubility: The reagent or the resulting metal complex is precipitating out of the aqueous solution.[3] 2. Excess Reagent: The concentration of the this compound solution is too high, causing it to precipitate. | 1. Incorporate a surfactant like Sodium Dodecyl Sulphate (SDS) or Tween 80 in your buffer to create micelles that can solubilize the hydrophobic complex.[3][10] 2. Optimize the reagent concentration. Perform a titration to find the minimum concentration of reagent needed for complete complex formation without causing precipitation. |
| Weak or No Signal (Color) | 1. Complete Reagent Degradation: The reagent solution is no longer active.[3] 2. Incorrect pH: The pH of the reaction mixture is outside the optimal range for complex formation.[3] 3. Absence of Analyte: The sample does not contain the metal ion of interest. | 1. Prepare a fresh reagent solution and re-run the assay.[3] 2. Confirm the final pH of the reaction mixture. 3. Run a positive control using a known standard of the analyte to ensure the assay components are working correctly. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues with this compound assays.
Caption: Troubleshooting workflow for this compound assays.
Experimental Protocols
Protocol 1: Preparation of this compound Reagent Solution (0.1% w/v in Ethanol)
This protocol describes the standard preparation of an ethanolic solution of the reagent, commonly used for the spectrophotometric determination of cobalt.
Materials:
-
This compound (solid, analytical grade)
-
95% Ethanol (spectroscopy grade)
-
Volumetric flask (e.g., 50 mL or 100 mL), Class A
-
Analytical balance
Procedure:
-
Accurately weigh 0.10 g of this compound using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of 95% ethanol to the flask.
-
Swirl the flask gently to dissolve the solid. You may use gentle warming or sonication if necessary, but avoid excessive heat.
-
Once fully dissolved, allow the solution to return to room temperature.
-
Dilute the solution to the 100 mL mark with 95% ethanol.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Crucially, store the prepared solution in an amber glass bottle or a flask wrapped in aluminum foil to protect it from light and use it the same day it is prepared. [3]
Protocol 2: Performance Verification of a Stored Reagent Solution
If you must use a solution that was not prepared fresh, its performance must be verified. This protocol provides a method to qualify a stored solution against a freshly prepared one.
Objective: To determine if a stored this compound solution provides a comparable response to a freshly prepared solution using a standard cobalt concentration.
Materials:
-
Stored this compound solution (test solution)
-
Freshly prepared this compound solution (control solution, prepared as in Protocol 1)
-
Standard Cobalt(II) solution (e.g., 2 µg/mL)
-
Acetate buffer (pH 5.0)[10]
-
1% SDS solution (optional, to prevent precipitation)[10]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare two sets of reaction mixtures in 10 mL volumetric flasks.
-
Set 1 (Control):
-
Add an aliquot of the standard cobalt(II) solution (e.g., 1 mL of a 2 µg/mL solution).
-
Add 2.0 mL of the pH 5.0 buffer solution.[10]
-
(Optional) Add 2.0 mL of 1.0% SDS solution.[10]
-
Add the required volume of the freshly prepared this compound reagent.
-
Dilute to the 10 mL mark with deionized water and mix well.
-
-
Set 2 (Test):
-
Repeat the exact same steps as for Set 1, but use the stored this compound reagent.
-
-
Blank Preparation: Prepare a reagent blank containing all components except the cobalt standard for each set of reagents.
-
Incubation and Measurement:
-
Data Analysis:
-
Compare the absorbance values. If the absorbance of the Test solution is within a pre-defined acceptance range (e.g., ±5%) of the Control solution, the stored reagent may be considered viable for use. A significant drop in absorbance indicates reagent degradation.
-
Visualization of the Chelation Reaction
The analytical utility of this compound is based on its ability to act as a chelating agent, forming a stable, colored complex with metal ions like Cobalt(III).
Caption: Formation of the stable Co(III)-1-Nitroso-2-naphthol complex.
References
- MATERIAL SAFETY DATA SHEET - this compound. (n.d.).
- Loba Chemie. (2019, October 14). This compound SOLUTION MSDS.
- Loba Chemie. (n.d.). This compound FOR SYNTHESIS.
- Loba Chemie. (n.d.). 131-91-9 CAS | this compound | Laboratory Chemicals | Article No. 05030.
- Mitić, S. S., Pavlović, A. N., Tošić, S. B., & Micić, R. (2012). Effect of this compound concentration on the slope of the absorbance-time curve. ResearchGate.
- Rasayan Journal of Chemistry. (2014). Study on solubilization of this compound in surfactant solution by spectrofuoremetry.
- ResearchGate. (2015). Spectrophotometric determinations of 2-nitroso-1-naphthol.
- PubChem. (n.d.). 2-Nitroso-1-naphthol.
- Rasayan Journal of Chemistry. (2014). STUDY ON SOLUBILIZATION OF this compound IN SURFACTANT SOLUTION BY SPECTROFUOREMETRY.
- Journal of Environmental Health Science and Engineering. (2021). Removal of 1-naphthol from Water via Photocatalytic Degradation Over N,S-TiO2/ Silica Sulfuric Acid under visible Light.
- Wikipedia. (n.d.). This compound.
- DrugFuture. (n.d.). This compound.
- Organic Syntheses. (n.d.). 1-nitro-2-naphthol.
- MDPI. (2022). Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode.
- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Analytical Quality Control Group. (2023). Shelf Life vs. Retest Date - What's the Difference?.
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- 8. This compound [drugfuture.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-Nitroso-2-naphthol Colorimetric Methods
Welcome to the Technical Support Center for 1-Nitroso-2-naphthol based colorimetric assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experimentation. Here, we delve into the critical role of masking agents in mitigating interferences, ensuring the accuracy and reliability of your results.
Introduction: The Challenge of Ionic Interference
The this compound method is a well-established and sensitive colorimetric technique for the determination of various metal ions, most notably cobalt. The principle lies in the formation of a stable, colored complex between the metal ion and this compound, where the intensity of the color is directly proportional to the metal's concentration.
However, the chelating nature of this compound is not entirely specific. Other transition metal ions commonly present in complex sample matrices, such as iron (Fe³⁺), copper (Cu²⁺), and nickel (Ni²⁺), can also form colored complexes with the reagent.[1] This cross-reactivity leads to spectral interference and erroneously high results. To achieve accurate quantification of the target analyte, these interfering ions must be rendered non-reactive through the use of masking agents.
The Role of Masking Agents
Masking agents are chemical substances that form stable, often colorless, complexes with interfering ions, preventing them from reacting with the primary chromogenic reagent (this compound). An ideal masking agent should:
-
Form a significantly more stable complex with the interfering ion than with the analyte of interest under the specific assay conditions.
-
The complex formed between the masking agent and the interfering ion should not absorb light at the analytical wavelength of the analyte-1-Nitroso-2-naphthol complex.
-
Not interfere with the reaction between the target analyte and this compound.
The selection of an appropriate masking agent is contingent upon the specific interfering ions present in the sample and the optimal pH for the formation of the target analyte's complex.
Visualizing the Process: Workflow for Interference Mitigation
Caption: Experimental workflow for mitigating ionic interference.
Frequently Asked Questions (FAQs)
Q1: My blank solution (containing all reagents except the analyte) is showing a significant color. What could be the cause?
A1: A colored blank is a common issue and can be attributed to a few factors:
-
Contaminated Reagents: One or more of your reagents (e.g., buffer, water, or even the this compound reagent itself) might be contaminated with interfering metal ions. It is crucial to use high-purity water and analytical grade reagents.
-
Degradation of this compound: The this compound reagent can degrade over time, especially when exposed to light and heat, potentially forming colored byproducts. Always store the reagent in a dark, cool place and prepare fresh solutions regularly.
-
Presence of Iron in Reagents: Iron is a ubiquitous element and can be present as an impurity in many salts used to prepare buffers. The addition of a suitable masking agent, such as sodium citrate, to the blank can help diagnose and mitigate this issue.
Q2: I am analyzing a sample containing high levels of iron. Which masking agent should I use and how?
A2: Iron (Fe³⁺) is a significant interference in the this compound method for cobalt determination. Citrate and phosphate are effective masking agents for iron in this context.
-
Citrate Masking: Sodium or ammonium citrate forms a stable, colorless complex with Fe³⁺ in a slightly acidic to neutral medium, preventing it from reacting with this compound.[2] The formation of the iron-citrate complex is pH-dependent.[3]
-
Protocol: Before adding the this compound reagent, add a solution of sodium citrate (e.g., 10% w/v) to your sample. The exact amount will depend on the concentration of iron. A molar excess of citrate to iron is required.
-
-
Phosphate Masking: In some procedures, iron interference is reduced by the removal of a portion of the iron as phosphate.[2] This involves the precipitation of iron phosphate, which can then be separated from the sample.
Q3: My results are inconsistent and show poor reproducibility. What are the likely culprits?
A3: Inconsistent results often point to a lack of control over critical experimental parameters:
-
pH Fluctuation: The formation of the metal-1-Nitroso-2-naphthol complex is highly pH-dependent. For instance, the optimal pH for the cobalt complex is around 5.0.[4] Ensure your buffer system is robust and that the final pH of all samples and standards is consistent.
-
Temperature Variations: Temperature can affect the rate of complex formation and the stability of the complex. Maintain a consistent temperature throughout the experiment.
-
Inadequate Mixing: Ensure thorough mixing of all reagents and the sample to guarantee a homogeneous reaction mixture.
-
Timing: The color development may take time to reach a stable plateau. Establish a consistent incubation time for all samples and standards before measurement.
Q4: Can I use the same masking agent for multiple interfering ions?
A4: While some masking agents have a broad specificity, it is often more effective to use a combination of agents or a specific agent tailored to the primary interferent. For a mixture of interfering ions like Fe(III), Cu(II), and Ni(II), a combination of pH adjustment and masking agents like ammonia or oxalate has been suggested to be effective.[1] However, the optimal approach will depend on the relative concentrations of the interfering ions and the analyte. It is recommended to perform validation experiments with spiked samples to determine the most effective masking strategy for your specific sample matrix.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Falsely High Readings | Interference from other metal ions (Fe³⁺, Cu²⁺, Ni²⁺). | 1. Identify Potential Interferents: Analyze your sample matrix to identify the likely interfering ions. 2. Select Appropriate Masking Agent: - For Iron (Fe³⁺): Use sodium citrate or ammonium citrate. Citrate forms a stable, colorless complex with Fe³⁺, preventing it from reacting with this compound. - For a Mixture of Ions: Consider using a combination of pH adjustment and a general masking agent like oxalate or ammonia.[1] 3. Optimize Masking Agent Concentration: Start with a 10-fold molar excess of the masking agent relative to the estimated concentration of the interfering ion. Optimize as needed. 4. Verify with Spiked Samples: Spike a known concentration of your analyte into a sample matrix containing the interfering ions and the masking agent to confirm recovery. |
| Precipitate Formation | Low solubility of the metal-1-Nitroso-2-naphthol complex. | 1. Incorporate a Surfactant: Add a non-ionic surfactant like Tween 80 or an anionic surfactant like Sodium Dodecyl Sulphate (SDS) to the reaction mixture. Surfactants form micelles that can solubilize the hydrophobic complex, leading to a clear solution.[4] 2. Adjust Solvent: In some protocols, the use of a co-solvent like ethanol can help maintain the solubility of the complex.[2] |
| Low Sensitivity/Weak Color Development | Suboptimal pH. | 1. Verify and Adjust pH: Use a calibrated pH meter to ensure the final reaction pH is optimal for your target analyte (e.g., pH 5.0 for cobalt).[4] The buffer capacity should be sufficient to handle the sample's acidity or alkalinity. |
| Degraded this compound reagent. | 1. Prepare Fresh Reagent: this compound solutions should be prepared fresh and stored in a dark, cool place. 2. Check Reagent Quality: If possible, verify the purity of the solid reagent. | |
| Insufficient reagent concentration. | 1. Optimize Reagent Concentration: Ensure that the concentration of this compound is in molar excess to the highest expected concentration of the analyte to ensure complete complex formation. |
Mechanism of Masking: A Closer Look at Citrate and Iron
To illustrate the principle of masking, let's examine the interaction between citrate and iron(III) ions. Citric acid is a tricarboxylic acid with a hydroxyl group, which allows it to act as a powerful chelating agent.
Caption: Masking of Iron (Fe³⁺) by Citrate.
In a slightly acidic to neutral solution, the carboxylate groups and the hydroxyl group of citrate coordinate with the Fe³⁺ ion, forming a stable chelate complex.[3] This complex is significantly more stable than the potential Fe³⁺-1-Nitroso-2-naphthol complex, effectively sequestering the iron and preventing it from participating in the color-forming reaction.
Quantitative Data on Masking Agent Effectiveness
| Interfering Ion | Masking Agent | Recommended Conditions | Expected Outcome |
| Iron (Fe³⁺) | Sodium Citrate | Add 10% (w/v) solution to achieve a molar excess over iron before adding this compound.[2] | Forms a stable, colorless Fe-citrate complex, significantly reducing interference. |
| Copper (Cu²⁺) | pH Adjustment & Oxalate/Ammonia | Adjusting the pH away from the optimal for copper complex formation can help. Oxalate or ammonia can be used to complex Cu²⁺.[1] | Reduces the formation of the colored Cu-1-Nitroso-2-naphthol complex. |
| Nickel (Ni²⁺) | pH Adjustment & Oxalate/Ammonia | Similar to copper, adjusting the pH and using general complexing agents like oxalate or ammonia can mitigate interference.[1] | Minimizes the formation of the Ni-1-Nitroso-2-naphthol complex. |
Experimental Protocol: Determination of Cobalt with Iron Interference Masking
This protocol outlines the determination of cobalt(II) in the presence of iron(III) using sodium citrate as a masking agent.
1. Reagent Preparation:
-
Cobalt Standard Stock Solution (1000 mg/L): Dissolve the appropriate amount of a certified cobalt salt in deionized water and dilute to a known volume.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 95% ethanol. Store in a dark bottle.
-
Sodium Acetate Buffer (0.2 M, pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0.[4]
-
Sodium Citrate Solution (10% w/v): Dissolve 10 g of sodium citrate dihydrate in 100 mL of deionized water.[2]
-
Surfactant Solution (e.g., 1% SDS w/v): Dissolve 1 g of Sodium Dodecyl Sulphate in 100 mL of deionized water.
2. Calibration Curve:
-
Prepare a series of cobalt standards (e.g., 0.1 to 5.0 mg/L) by diluting the stock solution.
-
To each standard, add the buffer, surfactant, and this compound solution according to your optimized procedure.
-
Measure the absorbance at the λmax (typically around 420-440 nm in a micellar medium).
-
Plot absorbance versus concentration to construct the calibration curve.
3. Sample Analysis:
-
Take a known volume of your sample.
-
Add 5 mL of the 10% sodium citrate solution and mix well.[2]
-
Add the sodium acetate buffer to adjust the pH to 5.0.
-
Add the surfactant solution.
-
Add the this compound solution.
-
Dilute to a final known volume and allow for color development (e.g., 15-20 minutes).
-
Measure the absorbance at the same λmax used for the calibration curve.
-
Determine the cobalt concentration from the calibration curve.
Note: The volumes and concentrations of reagents may need to be optimized based on your specific instrumentation and sample matrix.
References
- Yun, J., & Choi, H. (2000). Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound. Talanta, 52(5), 893-902. [Link]
- BenchChem. (n.d.). Application Note: Colorimetric Determination of Iron with this compound.
- Nichol, W. E. (1953). Microdetermination of cobalt colorimetrically as the this compound complex. Canadian Journal of Chemistry, 31(7), 641-647.
- BenchChem. (n.d.). Application Notes & Protocols: Spectrophotometric Determination of Cobalt Using this compound.
- BenchChem. (n.d.). Application Note: Flow Injection Analysis for the Determination of Cobalt using this compound.
- Darroudi, M., et al. (2022). Fabrication of a New Selective Optical Sensor for Cobalt Determination Using this compound and Monitoring of Cobalt in Water Samples. Analytical and Bioanalytical Chemistry Research, 9(4), 443-449.
- Sugawara, M., et al. (1982). Polarographic Behavior of Cobalt-1-Nitroso-2-naphthol Complex in Ammonium Citrate and Tartrate Solutions. Bulletin of the Chemical Society of Japan, 55(10), 3179-3182.
- Pierre, A. C., & Benezeth, P. (2009). Iron(III) citrate speciation in aqueous solution. Dalton Transactions, (41), 8616-8625. [Link]
Sources
- 1. Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MICRODETERMINATION OF COBALT COLORIMETRICALLY AS THE 1-NITROSO-2-...: Ingenta Connect [ingentaconnect.com]
- 3. Photometric determination of cobalt with nitroso-R-salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Matrix Effects in Complex Samples with 1-Nitroso-2-naphthol
Welcome to the technical support center for the application of 1-nitroso-2-naphthol in the analysis of complex samples. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile chelating agent to overcome matrix effects and achieve accurate quantification of metal ions. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Introduction to this compound and Matrix Effects
Matrix effects are a significant challenge in analytical chemistry, representing the influence of all sample components, other than the analyte of interest, on the analytical signal.[1] In complex matrices such as biological fluids, environmental samples, and industrial effluents, these effects can lead to the suppression or enhancement of the signal, resulting in inaccurate measurements.[1] this compound is a powerful tool to mitigate these effects. It is a chelating agent that forms stable, colored complexes with a variety of metal ions, including cobalt, copper, iron, and palladium.[1][2] This chelation process allows for the selective extraction and preconcentration of the target analyte, effectively separating it from the interfering matrix components.[1][3]
The most common analytical technique used in conjunction with this compound is UV-Visible Spectrophotometry, where the absorbance of the colored metal complex is measured.[1][4] It is also frequently used with Flame Atomic Absorption Spectrometry (FAAS), often following a preconcentration step.[1][4]
This guide will provide practical, field-proven insights to help you navigate the nuances of using this compound, ensuring the integrity and accuracy of your results.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing causal explanations and step-by-step solutions.
Issue 1: Inconsistent or Low Color Development
Question: My calibration standards are showing inconsistent color development, and my sample readings are lower than expected. What are the potential causes and how can I fix this?
Answer: Inconsistent or weak color development is a common issue that can usually be traced back to a few key experimental parameters.
Causality:
-
pH Variability: The formation of the metal-1-nitroso-2-naphthol complex is highly pH-dependent.[5] Each metal has an optimal pH range for complexation; for instance, the optimal pH for cobalt(II) is around 5.0.[5] If the pH of your samples and standards is not uniform and within this optimal range, the extent of complex formation will vary, leading to inconsistent absorbance readings.
-
Reagent Degradation: this compound is sensitive to light and heat.[5] If the reagent has degraded, its ability to form the colored complex will be diminished, resulting in a weaker signal.
-
Interfering Ions: The presence of other metal ions that also form complexes with this compound can lead to competition for the chelating agent, reducing the formation of the target analyte's complex.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent color development.
Solutions:
-
pH Control (CRITICAL):
-
Always use a buffer solution to maintain the optimal pH for the specific metal ion you are analyzing. For cobalt, a pH 5.0 buffer is recommended.[5]
-
Verify the pH of each sample and standard solution before adding the this compound reagent. Adjust as necessary.
-
-
Reagent Preparation and Storage:
-
This compound is sparingly soluble in water but can be dissolved in organic solvents like ethanol to create a stock solution.[5]
-
Due to its light and heat sensitivity, store the solid reagent and its solutions in a cool, dark place.[5] It is best practice to prepare fresh solutions for each experiment to ensure reproducibility.[5]
-
-
Managing Interferences:
-
If you suspect interference from other metal ions, consider using a masking agent. Masking agents are substances that form stable complexes with interfering ions, preventing them from reacting with this compound. The choice of masking agent will depend on the specific interfering ions present in your sample.[7][8]
-
For cobalt analysis, oxidation to Co(III) prior to complexation can increase selectivity.[7][9]
-
Issue 2: High Background Signal or Turbidity
Question: I am observing a high background absorbance in my reagent blanks, and some of my samples appear turbid. What is causing this and how can I resolve it?
Answer: High background or turbidity is often related to the solubility of the reagent or the resulting metal complex.
Causality:
-
Low Solubility: this compound and its metal complexes can have low solubility in aqueous solutions, leading to precipitation and light scattering, which manifests as high background or turbidity.[5]
-
Excess Reagent: Using an excessive concentration of the this compound reagent can lead to its precipitation, especially if the aqueous content of the final solution is high.[5]
Troubleshooting Workflow:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
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- 8. The choice of a masking agent in the histochemical staining of metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analchemres.org [analchemres.org]
Technical Support Center: Enhancing Trace Cobalt Detection with 1-Nitroso-2-naphthol
Welcome to the technical support center for the sensitive determination of trace cobalt using 1-Nitroso-2-naphthol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods, troubleshoot common issues, and deepen their understanding of this robust colorimetric assay. As your dedicated application scientist, I will provide you with not just protocols, but the scientific rationale behind them to ensure your success.
Introduction: The Chemistry of Cobalt Detection
The spectrophotometric determination of cobalt with this compound is a well-established and reliable method.[1] The underlying principle is the reaction between cobalt(II) ions and this compound to form a stable, colored complex. In this reaction, cobalt(II) is oxidized to cobalt(III) and forms a tris(1-nitroso-2-naphtholato)cobalt(III) complex with a stoichiometric ratio of 1:3 (Co:this compound).[1][2] The intensity of the resulting green-colored complex is directly proportional to the cobalt concentration and can be quantified using a spectrophotometer.[1][2]
Recent advancements have significantly improved the sensitivity of this method by incorporating micellar systems, which eliminates the need for hazardous solvent extraction steps and enhances the molar absorptivity of the complex.[1][2][3]
Troubleshooting Guide: From Inconsistent Results to No Signal
This section addresses common problems encountered during the assay. The key to effective troubleshooting is to approach the problem systematically, isolating one variable at a time.
Issue 1: Inconsistent Color Development or Low Reproducibility
-
Question: My absorbance readings are not consistent between replicates or different experimental runs. What could be the cause?
-
Answer: Inconsistent color development is a frequent challenge and can often be traced back to a few key factors:
-
pH Variability: The formation of the cobalt-1-Nitroso-2-naphthol complex is highly pH-dependent, with the optimal pH for complexation being around 5.0.[1][4] Even slight variations in pH between samples can lead to significant differences in color intensity.
-
Solution: Always use a reliable buffer system, such as an acetate buffer, to maintain a constant pH of 5.0 in all your samples and standards.[1] Verify the pH of your final reaction mixture.
-
-
Reagent Degradation: this compound is sensitive to light and heat.[4][5] If the reagent has degraded, it will not effectively form the colored complex.
-
Solution: Store your this compound solid in a cool, dark place. Prepare fresh reagent solutions regularly and protect them from light.
-
-
Interfering Ions: The presence of other metal ions that can also form complexes with this compound, such as iron(III), copper(II), and nickel(II), can lead to inaccurate results.[6][7]
-
Issue 2: High Background Signal or Turbidity
-
Question: My blank and low-concentration samples show high absorbance, or the solutions appear cloudy. Why is this happening?
-
Answer: High background or turbidity is typically caused by the low solubility of this compound or its metal complexes in a purely aqueous solution.[4]
-
Solution: The most effective way to address this is by incorporating a surfactant into your reaction mixture to create a micellar medium. Anionic surfactants like Sodium Dodecyl Sulphate (SDS) or non-ionic surfactants like Tween 80 or Tween 40 can be used.[1][2][6][7][10] These surfactants form micelles that encapsulate the hydrophobic complex, leading to a clear solution and a stable, enhanced absorbance signal.[4] Also, ensure that the concentration of the this compound reagent is optimized, as an excess can precipitate.
-
Issue 3: Complete Loss of Signal or Very Weak Color Development
-
Question: I am not observing any color formation, even with my highest standards. What should I check?
-
Answer: A complete lack of signal usually points to a critical error in the experimental setup.
-
Incorrect Reagent Preparation: Double-check the procedure used to prepare the this compound solution. An improperly prepared or degraded reagent is a common culprit.
-
Improper pH: Verify that the pH of your reaction mixture is within the optimal range (around 5.0). A pH that is too high or too low will prevent the complex from forming.
-
Instrument Malfunction: Ensure that your spectrophotometer is functioning correctly and is set to the correct wavelength for measuring the absorbance of the complex (around 436 nm in a micellar medium).[1][2][3]
-
Frequently Asked Questions (FAQs)
-
Q1: How can I improve the sensitivity of my cobalt detection assay?
-
A1: The most significant improvement in sensitivity can be achieved by using a micellar medium, such as 1.0% Sodium Dodecyl Sulphate (SDS).[2][3] This enhances the molar absorptivity of the cobalt complex and eliminates the need for toxic solvent extraction.[2][3] Additionally, preconcentration techniques like solid-phase extraction (SPE) can be employed for samples with extremely low cobalt concentrations.[11][12]
-
-
Q2: What is the optimal wavelength for measuring the cobalt-1-Nitroso-2-naphthol complex?
-
A2: In an SDS micellar medium, the wavelength of maximum absorbance (λmax) is typically around 436.2 nm.[1][2][3] Some studies have also reported a λmax of 415 nm.[8][9] It is always recommended to perform a wavelength scan with your specific reagents and instrumentation to determine the optimal λmax.
-
-
Q3: Is the this compound reagent stable?
-
Q4: What are the common interfering ions, and how can I mitigate their effects?
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Cobalt(II) Stock Standard Solution (1000 mg/L): Accurately weigh the appropriate amount of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) and dissolve it in deionized water.[13] Dilute to the final volume in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover your expected sample concentration range.
-
This compound Reagent Solution (in SDS): To prepare a 1500 µg/mL stock solution, dissolve 75 mg of this compound in a minimal volume of 1.0% SDS solution and then dilute to 50 mL with the same 1.0% SDS solution.[2]
-
Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0.[1]
-
1.0% Sodium Dodecyl Sulphate (SDS) Solution: Dissolve 1.0 g of SDS in 100 mL of deionized water.[2]
Protocol 2: Spectrophotometric Determination of Cobalt in a Micellar Medium
-
Sample/Standard Preparation: In a 10 mL volumetric flask, add an aliquot of your sample or standard solution.
-
Add Buffer: Add an appropriate volume of the pH 5.0 acetate buffer.
-
Add Reagent: Add a suitable volume of the this compound reagent solution.
-
Dilute and Mix: Dilute to the mark with deionized water and mix thoroughly.
-
Color Development: Allow the solution to stand for at least 5 minutes for the color to develop completely.[1]
-
Measurement: Measure the absorbance of each solution at the predetermined λmax (e.g., 436.2 nm) against a reagent blank.[1]
-
Calibration Curve: Plot a graph of absorbance versus the concentration of your standard solutions to generate a calibration curve.
-
Determine Sample Concentration: Use the absorbance of your unknown sample and the calibration curve to determine the cobalt concentration.
Data Presentation and Visualization
Table 1: Key Quantitative Parameters for Cobalt Determination
| Parameter | Value (in SDS Micellar Medium) | Value (Aqueous/Organic Solvent) |
| Wavelength of Maximum Absorbance (λmax) | 436.2 nm[1][2][3] | 525 nm |
| Optimal pH | 5.0[1] | 7.0 |
| Molar Absorptivity (ε) | 2.05 x 10⁴ L mol⁻¹ cm⁻¹[2][3] | - |
| Sandell's Sensitivity | 3.49 ng cm⁻²[2][3] | - |
| Linear Range | 0.12 - 4.0 µg/mL[2][3] | - |
| Limit of Detection (LOD) | 0.12 µg/mL | - |
Diagram 1: Experimental Workflow for Cobalt Detection
A streamlined workflow for the spectrophotometric determination of cobalt.
Diagram 2: Chemical Reaction of Cobalt Detection
The formation of the colored cobalt(III) complex.
References
- Spectrophotometric Determination of Cobalt Using this compound. Benchchem.
- A SIMPLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF COBALT (II) USING this compound IN ANIONIC AQUEOUS SOLUTION. (2014).
- A Simple Spectrophotometric Method for the Determination of Cobalt (II)
- A Comparative Guide to the Spectrophotometric Determination of Cobalt: Unveiling the Accuracy and Precision of the 1-Nitroso. Benchchem.
- Determination of Ultra-Trace Cobalt in Water Samples Using Dispersive Liquid-Liquid Microextraction Followed by Graphite Furnace
- Preconcentration and Determination of Ultra Trace Cobalt(II) in Water Samples Using Co(II)-Imprinted Diazoaminobenzene.
- Fabrication of a New Selective Optical Sensor for Cobalt Determination Using this compound and Monitoring of Cobalt in Water Samples. Analytical and Bioanalytical Chemistry Research.
- Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound. PubMed.
- A Green Preconcentration Method for Determination of Cobalt and Lead in Fresh Surface and Waste Water Samples Prior to Flame
- Quantitative Analysis of Cobalt with Continuous Flow Preconcentration Using this compound as an Organic Precipitant.
- Application Note: Flow Injection Analysis for the Determination of Cobalt using this compound. Benchchem.
- DETERMINATION OF COBALT(II)
- Pre-concentration and sample treatment techniques for trace element analysis.
- Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound.
- CAS 131-91-9: this compound. CymitQuimica.
- Fabrication of a New Selective Optical Sensor for Cobalt Determination Using this compound and Monitoring of Cobalt in Water Samples.
- Troubleshooting low reproducibility in this compound colorimetric assays. Benchchem.
Sources
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- 2. lacc-terryb.com [lacc-terryb.com]
- 3. tsijournals.com [tsijournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 131-91-9: this compound | CymitQuimica [cymitquimica.com]
- 6. Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
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Technical Support Center: A Troubleshooting Guide for 1-Nitroso-2-naphthol Based Assays
Welcome to the technical support center for 1-Nitroso-2-naphthol (1N2N) based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful analytical technique. Here, we move beyond simple procedural lists to provide in-depth, cause-and-effect explanations for common challenges, ensuring your experiments are both successful and reproducible.
Core Principles: Understanding the this compound Reaction
At its heart, the this compound assay is a colorimetric method. The fundamental principle involves the chelation of a target analyte by the 1N2N molecule. This reaction forms a stable, colored complex whose absorbance is directly proportional to the analyte's concentration. The most common application is the determination of transition metal ions, particularly cobalt, but it is also adapted for quantifying organic molecules like tyrosine.[1][2]
For cobalt analysis, the reaction is particularly elegant. In a slightly acidic medium (optimally pH 5.0), this compound reacts with Cobalt (II) ions.[1] During the reaction, Co(II) is oxidized to Co(III), forming a highly stable, green-colored tris(1-nitroso-2-naphtholato)cobalt(III) complex with a stoichiometric ratio of 1:3 (Co:1N2N).[1][3] The intensity of this color forms the basis of the quantitative measurement.
Caption: Core reaction mechanism of this compound assays.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store the this compound reagent for maximum stability and reproducibility?
A: This is one of the most critical factors for a successful assay. This compound is a crystalline solid that is sensitive to both light and heat.[4] Its stability is paramount for consistent results.
-
Storage: Store the solid reagent in a tightly sealed, amber container in a cool, dark place.
-
Solution Preparation: Due to its poor solubility in water, a stock solution is typically prepared in an organic solvent like 95% ethanol or by dissolving it in an alkaline solution (e.g., dilute NaOH).[4][5] For assays requiring aqueous conditions, incorporating a surfactant like Sodium Dodecyl Sulphate (SDS) is highly effective.[3] A common preparation involves dissolving the reagent in a minimal volume of 1.0% SDS solution.[3]
-
Stability: Always prepare reagent solutions fresh for the most reliable results.[4] Over time, particularly when exposed to light, the solution can degrade, leading to a loss of signal in your assay.
Q2: What are the most critical parameters to optimize for my specific analyte?
A: The key to a robust assay lies in optimization. The three most important parameters are:
-
pH: The formation of the metal-ligand complex is highly pH-dependent.[4] For instance, the optimal pH for cobalt is 5.0, while other metals may require different conditions.[1][6] You must ensure your buffer system is robust enough to maintain this pH after sample and reagent addition.
-
Reagent Concentration: An excess of the this compound reagent is required to drive the reaction to completion. However, grossly excessive amounts can lead to precipitation and high background.[4] Titrating the reagent concentration is a crucial optimization step.
-
Surfactant Use: For aqueous-based assays, the hydrophobicity of both the reagent and the resulting complex can cause turbidity.[4] Incorporating surfactants like SDS, Tween 80, or Tween 40 above their critical micellar concentration (CMC) is essential to solubilize these components, leading to a clear solution and a stable signal.[3][4]
Q3: What are the common interfering substances in this assay?
A: The primary interferences are other metal ions that can also form complexes with this compound, such as copper (II), nickel (II), and iron (II/III).[6][7] The selectivity can be improved by carefully controlling the pH or by using masking agents to sequester interfering ions.[6][7] Additionally, strong chelating agents like EDTA present in your sample will compete for the target analyte, leading to significantly reduced or no signal.[6]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format.
Caption: A general workflow for troubleshooting this compound assays.
Issue 1: My blank and samples are cloudy, or I'm seeing a high background signal.
-
Question: What causes turbidity and how can I fix it?
-
Answer: This is the most common issue and is almost always due to the low aqueous solubility of either the this compound reagent itself or the metal complex it forms.[4] The nonpolar aromatic structure of the molecule makes it hydrophobic.[5]
-
Primary Solution: The scientifically validated solution is to incorporate a surfactant into your assay buffer.[4] Anionic surfactants like Sodium Dodecyl Sulphate (SDS) or non-ionic surfactants like Tween have been shown to be highly effective.[3][4] Above the CMC, these surfactants form micelles that encapsulate the hydrophobic reagent and its complex, creating a thermodynamically stable and optically clear solution.[5]
-
Secondary Cause & Solution: You may be using too high a concentration of the this compound reagent, causing it to precipitate. Try reducing the reagent concentration while ensuring it remains in excess relative to your highest analyte concentration.
-
Issue 2: My results are inconsistent from well-to-well or day-to-day.
-
Question: What are the primary drivers of low reproducibility?
-
Answer: Inconsistent results typically point to two main culprits: pH instability or reagent degradation.
-
pH Variability: The complexation reaction is highly sensitive to pH.[4] If your sample matrix alters the final pH of the reaction, or if your buffer is not strong enough, you will see significant variability. For cobalt, the optimal pH is 5.0.[1][4] Even small deviations can affect the extent of color development. Action: Physically measure the pH of a few representative final reaction mixtures to confirm it is within the optimal range.
-
Reagent Degradation: As mentioned in the FAQ, this compound is sensitive to light and heat.[4] A reagent solution that is even a day or two old, especially if not stored properly, may have partially degraded, leading to weaker and inconsistent color formation. Action: The gold standard is to prepare the reagent solution fresh before each experiment. Always store the solid powder in a cool, dark location.
-
Issue 3: I am seeing a very weak signal or no color development at all.
-
Question: My reaction isn't working. What should I check first?
-
Answer: A complete loss of signal usually indicates a critical failure in one of three areas:
-
Reagent Failure: The most likely cause is that your this compound reagent is completely degraded or was prepared incorrectly. Re-make the solution from fresh solid powder.
-
Analyte Concentration: Your sample may not contain the analyte, or its concentration is below the assay's limit of detection (LOD). For cobalt, this method is highly sensitive, with detection limits reported as low as 1.7 ng/mL.[4] Action: Run a positive control using a known standard of your analyte to confirm the assay components are working.
-
Chemical Interference: The presence of a powerful competing chelating agent, like EDTA, in your sample matrix can completely prevent the this compound from binding to the target analyte.[6] Action: Review your sample preparation protocol to identify any potential sources of interfering chelators.
-
Quantitative Data Summary
The selection of appropriate assay parameters is crucial for success. The table below summarizes key validated parameters for the determination of Cobalt (II).
| Parameter | Recommended Value | Rationale & Reference |
| Wavelength (λmax) | ~436 nm - 445 nm | This is the wavelength of maximum absorbance for the green tris(1-nitroso-2-naphtholato)cobalt(III) complex.[1][4] |
| Optimal pH | 5.0 | Maximizes the formation and stability of the cobalt complex.[1][4] |
| Surfactant | 1.0% (w/v) SDS | Creates a micellar medium to solubilize the hydrophobic complex, enhancing sensitivity and preventing precipitation.[3] |
| Linear Range | 0.12 - 4.0 µg/mL | The concentration range over which the absorbance response is directly proportional to the cobalt concentration.[3] |
| Molar Absorptivity | ~2.05 × 10⁴ L mol⁻¹cm⁻¹ | A measure of how strongly the complex absorbs light at a given wavelength, indicating high sensitivity.[3] |
| Sandell's Sensitivity | ~3.49 ng cm⁻² | The concentration of analyte that gives an absorbance of 0.001 in a 1 cm cuvette; a measure of assay sensitivity.[8] |
Experimental Protocols
Protocol 1: Colorimetric Determination of Cobalt (II) using this compound
This protocol is a synthesized example based on established methods for determining cobalt in an aqueous sample.[1][3]
1. Reagent Preparation:
-
Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a stable pH of 5.0.
-
SDS Solution (1.0% w/v): Dissolve 1.0 g of Sodium Dodecyl Sulphate in 100 mL of deionized water.
-
This compound Reagent: Prepare a 1500 µg/mL stock solution by dissolving 75 mg of this compound in a minimal volume of the 1.0% SDS solution and then diluting to a final volume of 50 mL with the same SDS solution. This should be prepared fresh.[3]
-
Cobalt Standard Solutions: Prepare a series of standard solutions (e.g., 0, 0.5, 1.0, 2.0, 4.0 µg/mL) from a 1000 µg/mL stock solution.
2. Assay Procedure: a. To a 10 mL volumetric flask, add a suitable aliquot of your sample or standard solution. b. Add 2.0 mL of the pH 5.0 buffer solution. c. Add 2.0 mL of the 1.0% SDS solution. d. Add an appropriate volume of the this compound reagent solution (e.g., 1.0 mL). e. Dilute to the 10 mL mark with deionized water and mix thoroughly. f. Allow the reaction to incubate at room temperature for at least 5-10 minutes for full color development.[1]
3. Measurement and Analysis: a. Set a spectrophotometer to the predetermined λmax (e.g., 436.2 nm).[3] b. Use a reagent blank (containing all components except the analyte) to zero the instrument. c. Measure the absorbance of each standard and sample. d. Plot a calibration curve of absorbance versus concentration for the standards. e. Determine the concentration of cobalt in your samples using the linear regression equation from the calibration curve.
References
- BenchChem. (2025). Troubleshooting low reproducibility in this compound colorimetric assays.
- BenchChem. (2025). Application Notes & Protocols: Spectrophotometric Determination of Cobalt Using this compound.
- Uehara, K., Mannen, S., & Kishida, K. (n.d.). Improved Method for the Determination of Tyrosine Residues in Proteins Using 1-Nitro-2-napthol. The Journal of Biochemistry, Oxford Academic.
- (n.d.). An Improved Method for the Determination of Tyrosine Residues in Proteins Using l-Nitroso-2-naphthol.
- BenchChem. (2025). Inter-laboratory comparison of this compound analytical methods.
- BenchChem. (2025). Cross-Validation of this compound Spectrophotometry with Atomic Absorption Spectroscopy for Metal Analysis.
- CymitQuimica. (n.d.). CAS 131-91-9: this compound.
- ChemicalBook. (n.d.). This compound(131-91-9).
- BenchChem. (2025). Application Note: Flow Injection Analysis for the Determination of Cobalt using this compound.
- Loba Chemie. (2019). This compound SOLUTION MSDS.
- BenchChem. (2025). Technical Support Center: Overcoming Matrix Effects in Environmental Sample Analysis with this compound.
- (2014). A SIMPLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF COBALT (II) USING 1-NITROSO-2- NAPHTHOL IN ANIONIC AQUEOUS SOLUTION.
- (1970). An Improved Method for the Determination of Tyrosine Residues on Proteins Using this compound. J-Stage.
- BenchChem. (2025). Improving the solubility of this compound in aqueous solutions.
- (1965). Specificity of the colorimetric assay of tyrosine with i-nitroso-2-naphthol. PubMed.
- Knight, J. A., Robertson, G., & Wu, J. T. (1983). The chemical basis and specificity of the nitrosonaphthol reaction. PubMed.
- Santa Cruz Biotechnology. (n.d.). This compound.
- (2015). Practical assay for nitrite and nitrosothiol as an alternative to the Griess assay or the 2,3-diaminonaphthalene assay. PubMed.
- (2025). Quantitative Analysis of Cobalt with Continuous Flow Preconcentration Using this compound as an Organic Precipitant.
- (1970). An improved method for the determination of tyrosine residues in proteins using this compound. PubMed.
- (2022). Regular Article. Analytical and Bioanalytical Chemistry Research.
- BenchChem. (2025). A Comparative Analysis of this compound and 2-nitroso-1-naphthol as Analytical Reagents.
- (2025). Preparation of silica supported this compound-grafted- poly( p -hydroxystyrene) resin for the removal of trace cobalt from acidic solution | Request PDF.
- Wikipedia. (n.d.). This compound.
Sources
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- 2. academic.oup.com [academic.oup.com]
- 3. lacc-terryb.com [lacc-terryb.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Spectrophotometric Analysis using 1-Nitroso-2-naphthol
Welcome to the technical support center for 1-Nitroso-2-naphthol spectrophotometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during experimental work. Here, we synthesize technical accuracy with field-proven insights to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background absorbance or turbidity in my this compound assay?
High background signal or turbidity is a common issue that primarily stems from the low aqueous solubility of both the this compound reagent and the resulting metal-ligand complexes.[1][2] This hydrophobicity can lead to the formation of fine precipitates that scatter light, artificially inflating the absorbance reading. Additionally, using an excessive concentration of the this compound reagent can cause it to precipitate out of solution, further contributing to the background signal.[1]
Q2: How can I improve the solubility of the this compound reagent and its metal complexes?
There are several effective strategies to enhance solubility:
-
Micellar Solubilization: Incorporating a nonionic surfactant, such as Tween 80, Tween 40, or Triton X-100, into your assay buffer is a highly effective method.[1][2][3] Surfactants form micelles in aqueous solutions above their critical micellar concentration (CMC). The hydrophobic this compound and its metal complexes are then partitioned into the hydrophobic core of these micelles, allowing for their solubilization in the aqueous medium.[3][4]
-
pH Adjustment: this compound is a weakly acidic phenolic compound.[3] In alkaline solutions (e.g., pH > 9), the hydroxyl group deprotonates to form a more polar and, therefore, more water-soluble phenolate salt.[3]
-
Co-solvency: A concentrated stock solution of this compound can be prepared in a water-miscible organic solvent like ethanol or methanol and then added dropwise to the aqueous buffer with vigorous stirring.[1][3]
Q3: My color development is inconsistent between samples. What are the likely causes?
Inconsistent color development can be attributed to a few key factors:
-
pH Variability: The formation of the this compound metal complex is highly dependent on the pH of the solution.[1] For instance, the optimal pH for cobalt(II) complexation is around 5.0.[1] It is critical to ensure that the pH of all samples is uniformly buffered to the optimal range for the specific metal ion being analyzed.
-
Reagent Degradation: this compound is sensitive to both light and heat, which can lead to its degradation.[1] Always store the solid reagent and any prepared solutions in a cool, dark place. It is also best practice to prepare fresh solutions regularly to ensure consistent performance.[1]
-
Presence of Interfering Ions: Other metal ions in your sample can compete with your target analyte for the this compound, leading to variable results.[2]
Q4: I am observing a very weak signal or a complete loss of color. What should I investigate?
A weak or absent signal can point to several potential issues in your experimental setup:
-
Improper Reagent Preparation: Verify the concentration and preparation of your this compound reagent. Using a degraded or incorrectly prepared reagent will result in no color formation.[1]
-
Analyte Concentration: The concentration of the target metal ion in your sample may be below the detection limit of the assay. For example, the detection limit for cobalt(II) using this method can be as low as 1.7 ng/mL.[1]
-
Extreme pH: If the pH of your sample is too high or too low, it can prevent the formation of the colored complex.[1] Always re-check and adjust the pH of your samples to the optimal range.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter.
Problem 1: High Reagent Blank Absorbance
A high absorbance reading for your blank (containing all reagents except the analyte) is a clear indicator of an issue with the reagent itself or the assay conditions.
Causality: The primary cause is the precipitation of the this compound reagent due to its low solubility in aqueous media. This creates turbidity, which scatters light and increases the measured absorbance.
Troubleshooting Workflow for High Background Absorbance
Caption: Troubleshooting workflow for high background absorbance.
Step-by-Step Protocol: Micellar Solubilization of Reagent Blank
-
Prepare a Surfactant Stock Solution: Prepare a 1% (w/v) solution of Tween 80 or Triton X-100 in deionized water.
-
Prepare Assay Buffer: To your chosen buffer system, add the surfactant stock solution to achieve a final concentration of 0.1% (w/v).
-
Prepare this compound Stock Solution: Dissolve the required amount of this compound in 95% ethanol to create a concentrated stock solution.[1]
-
Prepare Reagent Blank: In a volumetric flask, add the appropriate volume of the surfactant-containing assay buffer. While stirring, add the required volume of the this compound stock solution. Dilute to the final volume with the assay buffer.
-
Equilibrate: Allow the solution to stand for at least 15 minutes to ensure complete micelle formation and solubilization of the reagent.
-
Measure Absorbance: Measure the absorbance of the reagent blank at the analytical wavelength. The reading should be significantly lower than without the surfactant.
Mechanism of Micellar Solubilization
Caption: Micellar solubilization of hydrophobic molecules.
Problem 2: Matrix Interference from Other Metal Ions
Samples, especially those from biological or environmental sources, often contain a variety of metal ions that can also react with this compound, leading to inaccurate measurements.
Causality: Metal ions such as iron(III), copper(II), and nickel(II) can form colored complexes with this compound, causing positive interference.[2][5] The extent of this interference is dependent on the pH and the relative concentrations of the interfering ions and the analyte.
Mitigation Strategies for Interfering Ions
| Interfering Ion | Mitigation Strategy | Principle of Action | Reference |
| Iron (III) | Addition of phosphate or citrate ions | Forms a stable, colorless complex with Fe(III), preventing it from reacting with this compound. | [6][7] |
| Copper (II) | Addition of oxalate or adjusting pH | Oxalate forms a stable complex with Cu(II). Adjusting the pH can also selectively prevent the formation of the Cu(II)-1-Nitroso-2-naphthol complex. | [2] |
| Nickel (II) | Addition of dimethylglyoxime in a basic solution | Dimethylglyoxime selectively precipitates Ni(II), which can then be removed by filtration. | [5] |
Step-by-Step Protocol: Masking of Iron(III) Interference in Cobalt(II) Analysis
-
Sample Preparation: To a known volume of your sample containing cobalt(II) and interfering iron(III), add a sufficient volume of a 0.1 M sodium citrate solution.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for cobalt(II) complexation (approximately pH 5.0) using a suitable buffer.[1]
-
Reagent Addition: Add the this compound solution to initiate the color-forming reaction with cobalt(II). The citrate will keep the iron(III) sequestered.
-
Incubation and Measurement: Allow the reaction to proceed for the recommended incubation time and then measure the absorbance at the appropriate wavelength (e.g., 444.5 nm for the cobalt complex).[1]
Experimental Protocols
Protocol 1: Preparation of this compound Reagent (0.1% w/v)
Materials:
-
This compound (solid)
-
95% Ethanol
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Weighing: Accurately weigh 0.1 g of this compound.
-
Dissolution: Transfer the solid to a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol and swirl to dissolve the solid completely.[1]
-
Dilution: Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Storage: Store the reagent in an amber glass bottle in a cool, dark place. For best results, prepare this solution fresh daily or weekly.[1]
Protocol 2: Colorimetric Determination of Cobalt(II)
This protocol is adapted for a micellar medium to enhance sensitivity and reduce background absorbance.
Reagents:
-
Standard Cobalt(II) solution (1000 µg/mL)
-
This compound reagent (as prepared in Protocol 1)
-
1.0% Sodium Dodecyl Sulphate (SDS) solution
-
Acetate buffer (pH 5.0)
Procedure:
-
Calibration Curve Preparation: Prepare a series of standard solutions of cobalt(II) with concentrations ranging from 0.1 to 4.0 µg/mL in 10 mL volumetric flasks by diluting the stock solution with deionized water.
-
Complex Formation: To each standard solution flask (and a blank containing only deionized water), add 1.0 mL of the 1.0% SDS solution and 1.0 mL of the acetate buffer. Swirl to mix. Then, add 1.0 mL of the 0.1% this compound reagent.
-
Dilution and Incubation: Dilute each flask to the 10 mL mark with deionized water, cap, and invert several times to mix thoroughly. Allow the solutions to stand for 20 minutes for full color development.
-
Sample Preparation: Prepare your unknown sample in the same manner as the standards.
-
Spectrophotometric Measurement: Set your spectrophotometer to the wavelength of maximum absorbance for the cobalt complex (around 436-445 nm).[1][8] Zero the instrument using the reagent blank. Measure the absorbance of each standard and the unknown sample.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of cobalt(II) in your unknown sample using the linear regression equation from the calibration curve.
References
- Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound. PubMed.
- Microdetermination of cobalt colorimetrically as the this compound complex. Industrial & Engineering Chemistry Analytical Edition.
- Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry.
- Spectrophotometric Determination of Zinc with 2-(5-Nitro-2-pyridylazo)-l-naphthol and Nonionic Surfactant. Bunseki Kagaku.
- Metal ligand complexes of alpha nitroso beta naphthol. MedCrave online.
- Preparation of this compound. PrepChem.com.
- Preparation And Characterization Studies of Manganese (II) Complex with azo reagent (Antipyriyl azo 1-Nitroso- 2-naphthol) by Spectrophotometric Methods. ResearchGate.
- STUDY ON SOLUBILIZATION OF this compound IN SURFACTANT SOLUTION BY SPECTROFUOREMETRY. Rasayan Journal of Chemistry.
- Spectrophotometric determinations of 2-nitroso-1-naphthol. ResearchGate.
- Spectrophotometric Determinations of 2-Nitroso-1-naphthol. Croatica Chemica Acta.
- Optimizing Organic Synthesis with this compound: A Supplier's Guide. LinkedIn.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. lacc-terryb.com [lacc-terryb.com]
- 6. MICRODETERMINATION OF COBALT COLORIMETRICALLY AS THE 1-NITROSO-2-...: Ingenta Connect [ingentaconnect.com]
- 7. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Kinetic Studies of Complex Formation with 1-Nitroso-2-naphthol
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in kinetic studies of complex formation with 1-Nitroso-2-naphthol. This guide is designed to provide practical, in-depth solutions to common challenges encountered during experimental work. The information is structured in a question-and-answer format to directly address specific issues, ensuring you can quickly find the answers you need to maintain the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties of this compound and the general setup of kinetic experiments.
Q1: What are the key properties of this compound I should be aware of before starting my experiments?
A1: this compound is a yellowish-brown crystalline solid with limited solubility in water.[1][2][3] It is more soluble in organic solvents like ethanol and ether.[2] Chemically, it functions as a chelating agent, forming colored complexes with various metal ions, a property that is central to its use in spectrophotometric analysis.[1][2] It is crucial to be aware of its sensitivity to light and heat, which can lead to degradation.[3] Therefore, proper storage in a cool, dark place and the use of freshly prepared solutions are highly recommended for reproducible kinetic data.[3]
Q2: How does pH influence the complex formation with this compound?
A2: The pH of the reaction medium is a critical parameter. This compound is a weakly acidic phenolic compound.[4] The formation of the metal complex is highly pH-dependent, as the deprotonation of the hydroxyl group is necessary for chelation. For instance, the optimal pH for cobalt(II) complexation is around 5.0.[3] In strongly alkaline solutions (e.g., pH > 9), the solubility of this compound increases due to the formation of the more polar phenolate salt, which can also influence reaction kinetics.[4] It is imperative to maintain a constant and optimal pH using a suitable buffer system throughout your kinetic runs to ensure consistent results.
Q3: What are the common solvents used for this compound, and how do they affect kinetic studies?
A3: Due to its limited aqueous solubility, stock solutions of this compound are typically prepared in water-miscible organic solvents such as ethanol, methanol, or glacial acetic acid.[2][4] The choice of solvent can significantly impact the kinetics of complex formation.[5] Solvents can influence the stability of the reactants and the complex, as well as the reaction rate.[5] When diluting the stock solution into an aqueous buffer for the kinetic assay, ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid altering the properties of the aqueous medium, such as micelle formation if surfactants are used.[4]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your kinetic experiments.
Issue 1: Poor Reproducibility and Inconsistent Reaction Rates
Q: My kinetic traces are not reproducible between runs. What are the likely causes?
A: Poor reproducibility is a common challenge in spectrophotometric kinetic analysis and can stem from several sources:
-
Temperature Fluctuations: Complex formation reactions are temperature-sensitive. Inconsistent temperature control can lead to variability in reaction rates.[6]
-
Solution: Utilize a temperature-controlled cuvette holder or a circulating water bath to maintain a constant temperature throughout the experiment.[6]
-
-
Reagent Degradation: As mentioned, this compound is sensitive to light and heat.[3] Using a degraded reagent will lead to inconsistent results.
-
Solution: Always store the solid reagent and its solutions in a cool, dark place.[3] It is best practice to prepare fresh solutions daily.
-
-
Inconsistent pH: Even small variations in the pH of the reaction buffer can significantly affect the rate of complex formation.
-
Solution: Prepare buffers carefully and verify the pH with a calibrated meter for every experiment. Ensure the buffering capacity is sufficient to handle any pH changes during the reaction.
-
-
Instrument Instability: Drifts in the spectrophotometer's light source or detector can cause baseline instability and affect the accuracy of your kinetic measurements.[6]
Issue 2: High Background Signal or Turbidity
Q: I'm observing a high background absorbance or turbidity in my cuvette even before the reaction starts. What's causing this?
A: This issue is often related to the low solubility of this compound or the formed metal complex in the aqueous medium.[3][8]
-
Precipitation of the Reagent: If the concentration of this compound exceeds its solubility limit in your assay buffer, it can precipitate, causing turbidity.
-
Solution: Optimize the concentration of the this compound solution. You can also incorporate a non-ionic surfactant, such as Triton X-100 or Tween 40, into your buffer.[3][4][8] Surfactants form micelles that can solubilize the hydrophobic reagent and its complex, leading to a clear solution.[3][4][9]
-
-
Insoluble Complex Formation: The metal complex itself may be insoluble in your reaction medium.
-
Solution: Similar to the reagent, using surfactants can help solubilize the complex.[8] Alternatively, modifying the solvent composition by adding a small, controlled amount of a co-solvent might improve solubility, but this must be done cautiously as it can affect the reaction kinetics.
-
Issue 3: Interference from Other Ions
Q: I suspect other ions in my sample are interfering with the complex formation. How can I confirm and mitigate this?
A: Interference from other metal ions that can also form complexes with this compound is a significant challenge.[10][11] For example, ions like Co²⁺ and Pd²⁺ are known to react with this ligand.[10]
-
Confirmation of Interference:
-
Solution: Run control experiments where you spike your sample matrix with known concentrations of the suspected interfering ions and observe the effect on the reaction kinetics.
-
-
Mitigation Strategies:
-
Masking Agents: Introduce a masking agent that selectively complexes with the interfering ions without affecting the analyte of interest. For example, EDTA can be used to mask many metal ions.[8]
-
pH Adjustment: The stability of different metal complexes with this compound can have different pH dependencies. Adjusting the pH of your assay may help to selectively favor the formation of your target complex.
-
Oxidation State Adjustment: In some cases, changing the oxidation state of the interfering ion can prevent it from complexing. For instance, hydrogen peroxide has been used to oxidize cobalt(II) to cobalt(III) to increase selectivity in certain applications.[12]
-
Issue 4: Challenges with Stopped-Flow Kinetics
Q: I'm using a stopped-flow instrument for fast kinetics, but my data is noisy, or I'm missing the initial part of the reaction.
A: Stopped-flow spectroscopy is ideal for reactions on the millisecond timescale, but it has its own set of potential issues.[13]
-
Noisy Data:
-
Solution: Ensure your solutions are properly degassed to prevent the formation of air bubbles in the mixing chamber and observation cell, as these can scatter light and cause noise.[7] Also, check that the syringes are driven smoothly to ensure proper mixing.
-
-
Missing the Initial Data (Dead Time): The "dead time" is the time between mixing and the first observation.[14] If your reaction is extremely fast, a significant portion may occur within this dead time.
Part 3: Experimental Protocols and Data Presentation
Protocol: Spectrophotometric Kinetic Assay of Metal Complex Formation
This protocol provides a general framework. Concentrations and specific parameters should be optimized for your specific metal ion and experimental setup.
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) by dissolving this compound in 95% ethanol. Store in an amber vial at 4°C.
-
Buffer Solution: Prepare a buffer solution to maintain the desired pH (e.g., 0.1 M acetate buffer for pH 5.0).
-
Metal Ion Solution: Prepare a stock solution of the metal salt in deionized water.
-
Surfactant Solution (Optional): Prepare a 5% (w/v) solution of Tween 40 or Triton X-100 if needed for solubility.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.[7]
-
Set the wavelength to the λmax of the metal-1-nitroso-2-naphthol complex. This should be determined beforehand by scanning a solution of the pre-formed complex.
-
Set up the kinetic measurement mode to record absorbance over time.
-
-
Kinetic Measurement:
-
Equilibrate the buffer solution and metal ion solution to the desired reaction temperature in a water bath.
-
In a cuvette, add the buffer, metal ion solution, and surfactant solution (if used).
-
Place the cuvette in the temperature-controlled cell holder of the spectrophotometer.
-
Initiate the reaction by adding a small, precise volume of the this compound stock solution. Mix rapidly but carefully to avoid introducing air bubbles.
-
Immediately start recording the absorbance as a function of time.
-
Data Presentation: Example Kinetic Parameters
| Parameter | Condition A | Condition B | Condition C |
| Metal Ion | Co(II) | Ni(II) | Fe(III) |
| pH | 5.0 | 6.5 | 2.0 |
| Temperature (°C) | 25 | 25 | 35 |
| Observed Rate Constant (k_obs, s⁻¹) | 0.054 | 0.021 | 0.112 |
| Initial Rate (Abs/min) | 0.15 | 0.06 | 0.32 |
This table is for illustrative purposes only. Actual values will depend on specific experimental conditions.
Part 4: Visualizations
Experimental Workflow
Caption: General workflow for a spectrophotometric kinetic study.
Troubleshooting Logic
Caption: Troubleshooting logic for poor reproducibility.
References
- Loba Chemie. (2019, October 14). This compound SOLUTION MSDS.
- Drawell. (n.d.). What are the Key Challenges in Spectrophotometric Analysis?
- Zenodo. (n.d.). Reactions of Nickel Ions with Nitroso-Naphthols II. Formation and Dissociation Kinetics of.
- Wikipedia. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 131-91-9: this compound.
- Spectrophotometric Determinations of 2-Nitroso-1-naphthol. (n.d.).
- MedCrave online. (2018, June 14). Metal ligand complexes of alpha nitroso beta naphthol.
- MDPI. (n.d.). Copper(II)-Mediated Iodination of this compound.
- BenchChem. (n.d.). Troubleshooting low reproducibility in this compound colorimetric assays.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (n.d.). Solvent effect on complexation reactions.
- Biocompare. (2022, February 17). Spectrophotometer Selection and Troubleshooting.
- BenchChem. (n.d.). Improving the solubility of this compound in aqueous solutions.
- Hinotek. (n.d.). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions.
- Analytical and Bioanalytical Chemistry Research. (n.d.). Regular Article.
- Biosynth. (n.d.). This compound.
- Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. (n.d.).
- ResearchGate. (2018, December 30). Kinetic Study of Complex Formation of by 2-Nitroso-1-naphthol with Cobalt (II) Ion in Presence of Cetyltrimethylammonium Bromide Surfactant.
- ResearchGate. (n.d.). Spectrophotometric determinations of 2-nitroso-1-naphthol.
- ACS Publications. (n.d.). The Composition and Formation of Cobalt Complexes with this compound. Journal of the American Chemical Society.
- Rasayan Journal of Chemistry. (n.d.). STUDY ON SOLUBILIZATION OF this compound IN SURFACTANT SOLUTION BY SPECTROFUOREMETRY. Retrieved from Rasayan Journal of Chemistry website.
- Sigma-Aldrich. (n.d.). This compound 97 131-91-9.
- ResearchGate. (n.d.). Synthesis, spectroscopic characterisation and metal complexation studies of this compound azo dye.
- Biocompare. (2021, March 23). Spectrophotometer Troubleshooting Guide.
- PubMed Central. (n.d.). Problems Associated With the Need for Standardization in Clinical Spectrophotometric and Fluorometric Measurements.
- Determination of Fe (III) with this compound in Micellar Medium by Derivative Spectrophotometry. (n.d.).
- Stopped-flow Kinetics. (n.d.).
- ResearchGate. (n.d.). Rapid Scan, Stopped‐Flow Kinetics.
- PubMed Central. (2013, September 25). Stopped-flow fluorescence kinetic study of protein sliding and intersegment transfer in the target DNA search process.
- PubMed. (2013, November 7). Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study.
- Bio-Logic. (n.d.). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?
- Chemistry LibreTexts. (2023, February 12). 2.1.6: Stopped Flow.
- ResearchGate. (n.d.). Excited-State Proton-Transfer Kinetics in 1-Naphthol, 1-Naphthol Sulfonates, and Organometallic Complexes.
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overcoming precipitation issues in 1-Nitroso-2-naphthol reactions
Welcome to the technical support center for 1-Nitroso-2-naphthol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly precipitation issues, encountered during the use of this compound. Here, we synthesize technical accuracy with field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is an organic compound with limited solubility in water.[1] Its poor aqueous solubility is attributed to the predominantly nonpolar aromatic naphthol structure. In neutral or acidic aqueous solutions, it exists in its non-ionized form, which is prone to precipitation.
Q2: I've observed a precipitate forming after adding this compound to my metal ion solution. What is this precipitate?
A2: The precipitate is likely the metal complex of this compound. This compound is a well-known chelating agent that forms stable, often colored, complexes with various metal ions such as cobalt, iron, copper, and nickel.[2][3] These metal complexes are often water-insoluble, leading to their precipitation from the aqueous solution.[4] The low solubility of the cobalt-nitrosonaphtholate complex, in particular, is a known characteristic.[5]
Q3: How does pH influence the solubility and reactivity of this compound?
A3: The pH of the solution is a critical parameter. This compound is a phenolic compound and therefore weakly acidic.[6] In alkaline conditions (typically pH > 9), the hydroxyl group deprotonates to form the naphtholate salt. This ionized form is significantly more water-soluble.[6] Conversely, the formation of metal complexes is also highly pH-dependent, with optimal pH values varying for different metal ions. For instance, the optimal pH for cobalt(II) complexation is around 5.0.[7] Therefore, a delicate balance of pH is required to maintain the solubility of the reagent while ensuring efficient complex formation.
Q4: Can the quality and storage of this compound affect my reaction?
A4: Absolutely. This compound is sensitive to light and heat and can degrade over time.[7] Using a degraded reagent can lead to inconsistent results, including a complete loss of signal or weak color development in colorimetric assays.[7] It is crucial to store the reagent in a cool, dark place and to use freshly prepared solutions for optimal performance.[7] Impurities in the reagent can also significantly impact its catalytic performance and the quality of the final product.[8]
Troubleshooting Guides: Overcoming Precipitation
This section provides detailed troubleshooting guides for specific precipitation issues you may encounter. Each guide explains the underlying cause and provides step-by-step protocols for resolution.
Scenario 1: Precipitation of this compound Reagent Upon Addition to Aqueous Buffer
Problem: The this compound reagent, often prepared in an organic solvent, precipitates immediately upon addition to the aqueous reaction mixture.
Causality: This is a classic solubility problem. The limited solubility of the neutral this compound molecule in water is the primary cause.[1] When a concentrated solution in an organic solvent is added to an aqueous medium, the abrupt change in solvent polarity causes the compound to crash out of the solution.
Workflow for Resolution:
Caption: Troubleshooting workflow for reagent precipitation.
Scenario 2: Formation of a Heavy Precipitate During Metal Complexation
Problem: Upon addition of the this compound reagent to the metal ion solution, a dense precipitate forms, potentially leading to incomplete reaction and difficulties in quantification.
Causality: The formed metal-1-nitroso-2-naphthol complex is inherently insoluble in the aqueous medium.[4][5] This is a common observation, especially in gravimetric analysis or when working with higher concentrations of reactants.
Protocol for Maintaining Complex Solubility using Surfactants:
This protocol is particularly useful for spectrophotometric analysis where a clear solution is required.
Materials:
-
This compound solution
-
Metal ion sample solution
-
Buffer solution (pH adjusted for optimal complex formation, e.g., pH 5 for cobalt[7])
-
Surfactant solution (e.g., 5% w/v Tween 40[4] or 1.0% SDS solution[2])
Procedure:
-
In a volumetric flask, add an aliquot of the sample containing the metal ion.
-
Add the appropriate buffer solution to maintain the optimal pH for complexation.
-
Add the surfactant solution. The surfactant molecules will form micelles that can encapsulate the hydrophobic metal complex, keeping it dispersed in the solution.[2][7]
-
Finally, add the this compound solution to initiate the complex formation reaction.
-
Dilute to the final volume with deionized water and mix thoroughly.
-
Allow for color development before measurement.
| Parameter | Recommended Condition | Rationale |
| pH | Metal-dependent (e.g., ~5.0 for Co(II)[7]) | Ensures optimal and consistent complex formation. |
| Surfactant | Tween 40, Tween 80, SDS[2][4][7] | Solubilizes the water-insoluble metal complex. |
| Reagent Purity | High purity (>99%)[8] | Minimizes side reactions and ensures reproducibility. |
Scenario 3: Inconsistent Precipitation and Low Reproducibility in Colorimetric Assays
Problem: The extent of precipitation or color development varies between samples, leading to poor reproducibility of results.
Causality: Several factors can contribute to this issue:
-
pH Variability: The formation of the metal complex is highly sensitive to pH.[7] Inconsistent pH across samples will lead to variable complex formation and precipitation.
-
Interfering Ions: Other ions in the sample matrix can compete with the target analyte for the this compound, leading to the formation of different, potentially precipitating, complexes.[4][7]
-
Reagent Degradation: As mentioned, the stability of the this compound reagent is crucial for reproducible results.[7]
Systematic Approach to Improve Reproducibility:
Caption: Logical workflow to enhance reproducibility.
References
- Wikipedia. (2023, December 2). This compound. In Wikipedia.
- Patel, K. S., Sharma, P. C., Hoffmann, P., & Kant, K. (2006). Determination of Fe (III) with this compound in Micellar Medium by Derivative Spectrophotometry. E-Journal of Chemistry, 3(4), 279-289.
- MedCrave. (2018). Metal ligand complexes of alpha nitroso beta naphthol.
- PrepChem.com. (n.d.). Preparation of this compound.
- Global Chemical Network. (n.d.). Optimizing Organic Synthesis with this compound: A Supplier's Guide.
- ResearchGate. (n.d.). Metal ligand complexes of alpha nitroso beta naphthol.
- Organic Syntheses. (n.d.). Nitroso-β-naphthol.
- Scientific Research Publishing Inc. (2014). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather.
- ResearchGate. (n.d.). 2-Nitroso-1-naphthol as a selective reagent for preconcentration of cobalt by vortex assisted combined with solidification of organic droplet and its determination by flame atomic absorption spectrometry.
- ResearchGate. (n.d.). Synthesis, spectroscopic characterisation and metal complexation studies of this compound azo dye.
- ResearchGate. (n.d.). Quantitative Analysis of Cobalt with Continuous Flow Preconcentration Using this compound as an Organic Precipitant.
- Analytical and Bioanalytical Chemistry Research. (2022). Regular Article.
- PubChem. (n.d.). This compound.
- ACS Publications. (1954). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid.
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Validation & Comparative
A Comparative Guide to the Validation of the 1-Nitroso-2-Naphthol Spectrophotometric Method for Cobalt Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of metallic ions is a cornerstone of quality control, environmental monitoring, and pharmaceutical analysis. Cobalt, an essential trace element and a potential toxicant at higher concentrations, demands analytical methods that are not only sensitive and accurate but also practical and reliable. While advanced techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) are often considered the gold standard, spectrophotometry offers a compelling balance of performance, cost-effectiveness, and accessibility.
This guide provides an in-depth validation of a classic yet robust spectrophotometric method utilizing 1-Nitroso-2-naphthol as a chromogenic agent for the determination of cobalt. We will move beyond a simple recitation of steps to explore the causality behind the experimental design, grounding every protocol in the principles of scientific integrity as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] This document serves as both a practical workflow and a comparative analysis, equipping you to make informed decisions for your analytical needs.
The Analytical Principle: Complexation and Quantification
The spectrophotometric determination of cobalt with this compound is predicated on a reliable chelation reaction. In a slightly acidic to neutral medium, cobalt(II) ions react with this compound to form a stable, green-colored tris(1-nitroso-2-naphtholato) cobalt(III) complex.[2][3] In this reaction, cobalt(II) is oxidized to cobalt(III), forming a 1:3 stoichiometric chelate (Co:[this compound]₃).[2][3]
Modern iterations of this method frequently incorporate a micellar medium, such as sodium dodecyl sulphate (SDS), which enhances the solubility and molar absorptivity of the complex. This innovation cleverly bypasses the need for traditional, often toxic, solvent extraction steps, making the method more environmentally friendly and sensitive.[2][4] The intensity of the resulting colored complex, measured at its wavelength of maximum absorbance (λmax), is directly proportional to the concentration of cobalt in the sample, in accordance with the Beer-Lambert Law.
Experimental Workflow: From Sample to Signal
The logical flow of the analysis is straightforward, involving sample preparation, complex formation, and spectrophotometric measurement.
Caption: Workflow for Cobalt Determination using this compound.
Method Validation Protocol: Adhering to ICH Q2(R1) Standards
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] It is a mandatory step in ensuring the reliability of analytical data. The following sections detail the experimental protocols for validating the key performance characteristics of the this compound method for cobalt analysis.
Specificity
-
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this method, we must demonstrate that other common metal ions do not interfere with the formation or measurement of the cobalt complex.
-
Trustworthiness: A self-validating protocol involves testing the method against a panel of potentially interfering ions commonly found alongside cobalt in relevant sample matrices (e.g., pharmaceutical preparations, alloys, or water samples).
Experimental Protocol:
-
Prepare a standard solution of cobalt (e.g., 2 µg/mL).
-
Prepare solutions of potentially interfering ions (e.g., Ni²⁺, Cu²⁺, Fe³⁺, Zn²⁺, Mn²⁺) at concentrations expected in the sample matrix.
-
Analyze the cobalt standard solution according to the established procedure and record the absorbance.
-
Analyze separate solutions containing the cobalt standard spiked with each of the potentially interfering ions.
-
Calculate the % recovery of cobalt in the presence of each interfering ion.
-
Acceptance Criterion: The method is considered specific if the recovery of cobalt is within 98-102% and the %RSD is less than 2%, indicating no significant interference.[6]
Linearity and Range
-
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
-
Trustworthiness: Linearity is typically evaluated by a linear regression analysis of the calibration curve. A high correlation coefficient (R²) is indicative of a strong linear relationship.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of cobalt by diluting a stock solution to cover the expected concentration range (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 µg/mL).[4]
-
Follow the analytical procedure for complex formation with this compound and SDS.
-
Measure the absorbance of each standard at the λmax (e.g., 436.2 nm) against a reagent blank.[2][3]
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is typically required to demonstrate linearity.[7] The range is the concentration span covered by the linear calibration curve.
Accuracy
-
Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed through recovery studies on spiked samples.
-
Trustworthiness: By spiking a sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, and 120% of the target concentration), we can verify that the method can accurately measure the analyte without bias from the matrix.[8]
Experimental Protocol:
-
Prepare a sample solution (placebo or actual sample).
-
Spike the sample solution with known concentrations of cobalt standard solution at three levels (e.g., low, medium, high; corresponding to 80%, 100%, and 120% of the expected sample concentration).
-
Prepare at least three replicates for each spiking level.
-
Analyze all spiked samples using the developed method.
-
Calculate the percentage recovery for each replicate using the formula: [(Measured Concentration - Sample Concentration) / Spiked Concentration] * 100.
-
Acceptance Criterion: The mean % recovery should be within 98-102% for each level.[9]
Precision
-
Expertise & Experience: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Trustworthiness: The precision of an analytical method is expressed as the Relative Standard Deviation (%RSD) of a series of measurements.
Experimental Protocol:
-
Repeatability: Prepare six identical sample solutions of cobalt at a target concentration (e.g., 100% of the test concentration). Analyze them on the same day, with the same analyst and instrument. Calculate the mean, standard deviation, and %RSD.
-
Intermediate Precision: Repeat the analysis of six identical sample solutions on a different day with a different analyst. Calculate the %RSD.
-
Acceptance Criterion: The %RSD for both repeatability and intermediate precision should not be more than 2%.[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Expertise & Experience:
-
LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
-
Trustworthiness: These limits are crucial for determining the lower boundary of the method's useful range. They can be calculated based on the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol (Based on the Calibration Curve):
-
Use the data from the linearity study.
-
Calculate LOD and LOQ using the following equations, as per ICH guidelines:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criterion: The LOQ should be the lowest concentration on the calibration curve and should be determinable with acceptable accuracy and precision.
Summary of Validation Parameters & Typical Results
| Validation Parameter | Experimental Approach | Acceptance Criteria | Typical Result for Co Method[2][4] |
| Specificity | Analysis of Co²⁺ in the presence of other metal ions | % Recovery: 98-102% | Method is highly selective; interference from Ni²⁺ can be masked. |
| Linearity | 5-point calibration curve analysis | R² ≥ 0.999 | R² > 0.999 |
| Range | Interval defined by linearity | Demonstrates linearity, accuracy, and precision | 0.12 - 4.0 µg/mL |
| Accuracy | Spiked recovery study at 3 levels (n=3) | Mean % Recovery: 98-102% | 99.5% - 101.5% |
| Precision (Repeatability) | 6 replicates of a single sample (intra-day) | %RSD ≤ 2% | < 1.5% |
| Precision (Intermediate) | 6 replicates on a different day/analyst (inter-day) | %RSD ≤ 2% | < 2.0% |
| LOD | 3.3 * (σ / S) | Signal distinguishable from noise | ~0.03 - 0.12 µg/mL |
| LOQ | 10 * (σ / S) | Quantifiable with acceptable accuracy/precision | ~0.1 µg/mL |
| Robustness | Small, deliberate variations in method parameters (pH, λ) | %RSD ≤ 2% | Method remains reliable with minor changes. |
Comparative Analysis: Benchmarking Against Alternative Methods
While the this compound method is robust, its performance must be contextualized against other available techniques. The choice of method is a critical decision driven by analytical requirements, sample matrix, and available resources.
| Feature | This compound Spectrophotometry | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma (ICP-OES/MS) |
| Principle | Colorimetric complex formation | Atomic light absorption | Atomic emission/mass spectrometry |
| Sensitivity | Good (µg/mL or ppm) | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) |
| Selectivity | Good, but potential for ionic interference | High | Very High |
| Instrumentation Cost | Low | Moderate | High |
| Operational Complexity | Low | Moderate | High |
| Sample Throughput | Moderate | Moderate to High | High |
| Best For | Routine QC, teaching labs, budget-conscious projects | Routine trace metal analysis | Multi-element trace analysis, complex matrices |
Decision-Making Framework for Method Selection
This diagram outlines a logical pathway for choosing the most appropriate analytical technique based on key project constraints and goals.
Caption: A decision tree for selecting an appropriate cobalt analysis method.
Conclusion: A Validated, Fit-for-Purpose Method
The spectrophotometric determination of cobalt using this compound, particularly when enhanced with a micellar system like SDS, stands as a highly accurate, precise, and sensitive method.[4] Through rigorous validation following ICH Q2(R1) guidelines, we can establish with a high degree of confidence that the method is fit for its intended purpose of quantifying cobalt in various sample matrices.
While it does not reach the ultra-trace sensitivity of ICP-MS, its low cost, simplicity, and robust performance make it an invaluable tool for quality control laboratories and research settings where ppm-level quantification is sufficient.[10] The key takeaway for any scientist is that the validity of an analytical result is not merely a function of the instrument's sophistication but is built upon a foundation of meticulous validation. This guide provides the framework to build that foundation, ensuring that your data is not just a number, but a trustworthy and defensible scientific finding.
References
- Jadhav, V. A., & Mahamuni, S. V. (2014). A SIMPLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF COBALT (II) USING this compound IN ANIONIC AQUEOUS SOLUTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 1645-1654.
- Awad, M. A. (2016). Micro determination of palladium (II) with Reagent (Antipyriyl azo this compound as a chelating Reagent by spectrophotometric methods. MJPS, 3(2).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.
- International Journal of Research in Pharmacy and Allied Science. (n.d.). Review on Analytical Method Development & Validation by Using UV-Visible Spectroscopy.
- Darroudi, S. M., et al. (2022). A simple, low-cost, and new optical sensor for the determination of cobalt(II) ions in different water samples. Analytical and Bioanalytical Chemistry Research, 9(4), 443-449. Retrieved from [https://abc. Chemists._ir/article_154941.html]([Link]. Chemists._ir/article_154941.html)
- Cheng, K. L. (1954). Spectrophotometric Determination of Palladium with 2-Nitroso-1-naphthol. Analytical Chemistry, 26(12), 1894–1895.
- ResearchGate. (2014). A simple spectrophotometric method for the determination of cobalt (II) using this compound in anionic aqueous solution of sodium dodecyl sulphate. Request PDF.
- Al-Tamimi, S. A., et al. (2017). Development and Validation of UV-Spectrophotometric Method for Estimation of Metformin in Bulk and Tablet Dosage Form. Research Journal of Pharmacy and Technology, 10(1), 123.
- de Oliveira, G. G., et al. (2013). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Brazilian Journal of Pharmaceutical Sciences, 49(3), 547-556.
- Chemistry and Materials. (2023). Analysis of Cobalt(II) and Nickel(II) in Water Medium using Voltammetry Techniques. Chemistry and Materials, 3(2).
- Journal of Applied Pharmaceutical Science. (2019). UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. Journal of Applied Pharmaceutical Science, 9(11), 098-106.
- Kumar, R., et al. (2012). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. International Journal of Pharmaceutical Investigation, 2(2), 92.
- Centers for Disease Control and Prevention. (1994). COBALT and compounds, as Co 7027. NIOSH Manual of Analytical Methods.
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A Comparative Spectrophotometric Guide to Cobalt Determination: 1-Nitroso-2-naphthol vs. Other Chromogenic Reagents
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of cobalt is a critical necessity across various scientific disciplines, from environmental monitoring to pharmaceutical development. As a Senior Application Scientist, this guide provides an in-depth comparative analysis of classic and contemporary chromogenic reagents for the spectrophotometric determination of cobalt, with a primary focus on the robust and widely utilized 1-Nitroso-2-naphthol. This document moves beyond a simple recitation of protocols to offer a nuanced understanding of the chemical principles and practical considerations that underpin methodological choices in cobalt analysis.
The Enduring Utility of Spectrophotometry in Cobalt Analysis
While advanced techniques like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma (ICP) offer exceptional sensitivity, spectrophotometry remains a cornerstone of analytical chemistry due to its accessibility, cost-effectiveness, and reliability.[1] The fundamental principle involves the reaction of cobalt ions with a chromogenic reagent to form a colored complex. The intensity of this color, which is directly proportional to the cobalt concentration, is then quantified by measuring its absorbance of light at a specific wavelength.[2]
This compound: A Detailed Examination
This compound has long been a trusted reagent for the determination of cobalt.[3] The reaction mechanism involves the formation of a stable, colored complex with cobalt ions.[2] In this reaction, cobalt(II) is oxidized to cobalt(III) and forms a green-colored tris(1-nitroso-2-naphtholato)cobalt(III) complex.[2][3] The stoichiometric composition of this chelate is 1:3 (Co:this compound).[2][4]
A significant advancement in the application of this compound is the use of micellar media, such as sodium dodecyl sulphate (SDS).[1][3] This approach enhances the sensitivity and molar absorptivity of the method, while conveniently eliminating the need for hazardous solvent extraction steps.[2][4]
Key Performance Characteristics of the this compound Method
The robustness of the this compound method is evident in its key performance indicators, particularly when employed in a micellar medium.[1] The method demonstrates a linear response over a practical concentration range and a low limit of detection, making it suitable for trace-level analysis.[1][4]
A Comparative Analysis of Leading Chromogenic Reagents
While this compound is a formidable reagent, several other chromogenic agents offer viable alternatives for the spectrophotometric determination of cobalt. This section provides a comparative overview of some of the most prominent reagents.
Nitroso-R-salt
Nitroso-R-salt is another well-established and highly sensitive reagent for cobalt determination.[5][6] It forms a red-orange complex with cobalt(II) ions.[7] A notable advantage of Nitroso-R-salt is its high sensitivity; however, it can be susceptible to interferences from other metal ions such as iron, copper, and nickel.[7][8] Careful control of pH and the use of masking agents can mitigate these interferences.[7]
1-(2-Pyridylazo)-2-naphthol (PAN)
PAN is a versatile chromogenic reagent that forms highly stable complexes with a variety of metal ions, including cobalt.[9][10] The Co-PAN complex is intensely colored, allowing for sensitive determination.[9] A key feature of the PAN method is the ability to determine cobalt in the presence of nickel by making absorbance measurements at different wavelengths.[9] The use of surfactants can enhance the solubility of the metal-PAN chelates in aqueous solutions.[11]
Other Notable Reagents
A variety of other reagents have been developed for the spectrophotometric determination of cobalt, each with its own set of advantages and limitations. These include various thiazolylazo and benzothiazolylazo compounds, which are known for forming intensely colored complexes with metal ions.[10][12]
Quantitative Data Summary: A Head-to-Head Comparison
To facilitate an objective comparison, the following table summarizes the key performance characteristics of this compound and its principal alternatives.
| Reagent | Wavelength (λmax) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |
| This compound (in SDS) | 436.2 nm | 2.05 x 10⁴[1][4] | 0.12 - 4.0[1][4] | 0.12[1] |
| Nitroso-R-salt | 525 nm[7][8] | Data varies by conditions | up to 15[7] | 0.1[7] |
| 1-(2-Pyridylazo)-2-naphthol (PAN) | 525 nm | 3.77 x 10⁴[10] | 0.1 - 2.5[10] | Not specified in source |
| 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone (HNAHBH) | Not specified | Not specified | Not specified | Not specified |
Note: The performance characteristics of chromogenic reagents can vary depending on the specific experimental conditions, such as pH, solvent, and the presence of interfering ions.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the spectrophotometric determination of cobalt using this compound. This protocol is presented as a foundational procedure that can be adapted based on specific sample matrices and instrumentation.
Protocol 1: Spectrophotometric Determination of Cobalt using this compound in a Micellar Medium
1. Reagents and Equipment:
-
Standard Cobalt(II) solution (1000 µg/mL)
-
This compound (NNPh) solution (e.g., 1500 µg/mL in 1.0% SDS)[3]
-
1.0% Sodium Dodecyl Sulphate (SDS) solution[3]
-
Acetate buffer solution (pH 5)[2]
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
a. Preparation of Calibration Standards: Prepare a series of standard solutions of cobalt(II) within the linear range (e.g., 0.12-4.0 µg/mL) in 10 mL volumetric flasks.[1][4]
-
b. Complex Formation: To each flask, add an appropriate volume of the this compound solution and the SDS solution.[1]
-
c. pH Adjustment: Add the buffer solution to maintain the optimal pH for complex formation (pH 5).[1][2]
-
d. Dilution and Equilibration: Dilute to the mark with deionized water, mix well, and allow the color to develop for at least 5 minutes.[2]
-
e. Absorbance Measurement: Measure the absorbance of each solution at 436.2 nm against a reagent blank.[1][4]
-
f. Calibration Curve: Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
g. Sample Analysis: Prepare the sample solution and treat it in the same manner as the standards. Measure its absorbance and determine the cobalt concentration from the calibration curve.
Visualizing the Workflow and Comparative Logic
To further elucidate the experimental process and the decision-making framework for selecting a suitable reagent, the following diagrams are provided.
Concluding Remarks and Future Perspectives
The spectrophotometric determination of cobalt using this compound, particularly with the aid of micellar systems, presents a highly accurate, precise, and sensitive method suitable for a wide array of applications in both research and industrial settings.[1] While alternative chromogenic reagents such as Nitroso-R-salt and PAN offer their own distinct advantages, the this compound method provides an excellent balance of performance, cost-effectiveness, and ease of use.
The choice of the most appropriate method will ultimately be dictated by the specific requirements of the analysis, including the expected concentration of cobalt, the complexity of the sample matrix, and the available resources. For analyses demanding even lower detection limits or for samples with highly complex matrices, more advanced instrumental techniques such as AAS and ICP may be warranted.
References
- A Comparative Guide to the Spectrophotometric Determination of Cobalt: Unveiling the Accuracy and Precision of the 1-Nitroso - Benchchem.
- Application Notes & Protocols: Spectrophotometric Determination of Cobalt Using this compound - Benchchem.
- A SIMPLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF COBALT (II) USING 1-NITROSO-2- NAPHTHOL IN ANIONIC AQUEOUS SOLUTION.
- A Simple Spectrophotometric Method for the Determination of Cobalt (II)
- Nitroso R Salt | High-Purity Reagent for Cobalt Determin
- NITROSO R-SALT, A NEW REAGENT FOR THE DETECTION OF COBALT.
- Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II)
- Cobalt - Hach.
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- The photometric determination of cobalt with nitroso‐R‐salt - ResearchG
- Spectrophotometric determination of cobalt with 1-(2-pyridylazo)-2-naphthol and surfactants.
- Spectrophotometric determination of Cobalt II with PAN using Flow injection technique - ResearchG
- The nitroso-R salt method for the determination of cobalt in ores - Analyst (RSC Publishing).
- Cobalt / Nickel Reagent Set, PAN Method, 10 mL.
- microdetermination of cobalt colorimetrically as the this compound complex.
- Spectrophotometric determination of Cobalt II with PAN using Flow injection technique..
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- The synthesis and applications of a new chromogenic and fluorescence reagent for cobalt(II) - Analyst (RSC Publishing).
- Spectrophotometric estimation of cobalt with ninhydrin - PMC - NIH.
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- Rapid and sensitive colorimetric determin
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- (PDF)
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A Senior Application Scientist's Guide to Cross-Validation: 1-Nitroso-2-naphthol Method vs. AAS and ICP-OES for Cobalt Determination
For researchers, scientists, and drug development professionals, the precise and accurate quantification of elemental impurities is not merely a matter of analytical chemistry; it is a cornerstone of product safety and efficacy. Cobalt, an essential trace element and a potential contaminant in pharmaceutical formulations, demands rigorous analytical control. This guide provides an in-depth, experience-driven comparison of the classic 1-Nitroso-2-naphthol spectrophotometric method with modern instrumental techniques—Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)—for the determination of cobalt.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights into the practical nuances of each method, and presents a framework for their cross-validation, ensuring the integrity and reliability of your analytical data.
The Contenders: A Trio of Analytical Approaches
The choice of an analytical method is a critical decision, influenced by factors such as required sensitivity, sample matrix complexity, available instrumentation, and cost. Here, we evaluate a classic wet chemical method against two powerful instrumental techniques.
The this compound Method: A Classic Colorimetric Approach
The spectrophotometric determination of cobalt using this compound is a well-established and cost-effective method.[1] It is predicated on the reaction between cobalt(II) ions and this compound to form a stable, colored complex. The intensity of this color, which is directly proportional to the cobalt concentration, is then measured using a spectrophotometer.[1]
Principle of the Method:
Cobalt(II) ions react with this compound in a slightly acidic to neutral medium to form a green-colored tris(1-nitroso-2-naphtholato) cobalt(III) complex.[1][2] In this reaction, cobalt(II) is oxidized to cobalt(III), forming a stable 1:3 chelate with the reagent.[1][2] The resulting complex exhibits maximum absorbance at a specific wavelength, which is then used for quantitative analysis.[1] Modern adaptations of this method often incorporate micellar systems, such as sodium dodecyl sulphate (SDS), to enhance the sensitivity and molar absorptivity, thereby eliminating the need for toxic solvent extraction steps.[1][2]
Atomic Absorption Spectrometry (AAS): The Standard for Trace Metal Analysis
Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for the determination of trace metals in a variety of samples.[3] Its popularity stems from its high selectivity and relatively low cost compared to other elemental analysis techniques.[4]
Principle of the Method:
AAS is based on the principle that free atoms in the ground state can absorb light of a specific, unique wavelength.[4][5] When a sample containing a metal is introduced into a high-temperature source, such as a flame or a graphite furnace, it is atomized. A light source, typically a hollow cathode lamp containing the element of interest, emits a specific wavelength of light that is passed through the atomized sample. The amount of light absorbed is directly proportional to the concentration of the metal atoms in the sample, following the Beer-Lambert law.[4]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): High-Throughput, Multi-Element Analysis
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique for the detection of chemical elements.[6] It is known for its ability to perform multi-element analysis with high sensitivity and a wide linear dynamic range.[7]
Principle of the Method:
ICP-OES utilizes an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element.[6] A liquid sample is introduced into a high-temperature argon plasma (6,000 to 10,000 K), which desolvates, vaporizes, and excites the atoms.[6] As the excited atoms and ions return to a lower energy state, they emit light at specific wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.[6]
Cross-Validation: Ensuring Methodological Integrity
Cross-validation is a critical process to confirm that different analytical methods produce comparable and reliable results.[8] This is particularly important when replacing a traditional method with a modern instrumental one, or when transferring a method between laboratories. The core of this guide is the comparative performance data that underpins the cross-validation of these three methods for cobalt determination.
Comparative Performance Data
The following table summarizes the key analytical performance parameters for the determination of cobalt using the this compound method, AAS, and ICP-OES, compiled from various studies.
| Parameter | This compound Spectrophotometric Method | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Linear Range | 0.12 - 4.0 µg/mL[1][2] | Flame AAS: 50 - 1,000 µg/L[6] Graphite Furnace AAS: 1 - 25 µg/L[9] | 0.01 - 100 µg/mL[10] |
| Limit of Detection (LOD) | 0.12 µg/mL (in SDS micellar medium)[1] 0.03 mg/L (optical sensor) | Flame AAS: ~10 µg/L Graphite Furnace AAS: ~0.1 µg/L[3] | 0.012 µg/mL[10] |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD | Flame AAS: ~30 µg/L Graphite Furnace AAS: ~0.3 µg/L | 0.044 µg/mL[10] |
| Precision (%RSD) | Intra-day: 2.76-4.46% Inter-day: 0.89-5.39%[11] | Typically < 5% | Intra-batch: 1.1%-2.4% Inter-batch: 1.1%-2.9%[10] |
| Accuracy (% Recovery) | Typically 95-105% | Typically 90-110% | 95%-97%[10] |
| Selectivity/Interferences | Potential interferences from other metal ions; can be mitigated with masking agents or pH control. | Highly selective due to specific wavelength of light source. Chemical and spectral interferences can occur but are well-characterized and can be corrected.[4] | Prone to spectral interferences from other elements in the sample, requiring careful wavelength selection and correction methods.[12] |
| Sample Throughput | Lower, manual method | Moderate, sequential analysis | High, simultaneous multi-element analysis |
| Cost & Complexity | Low cost, simple instrumentation | Moderate cost and complexity | High initial investment and operational cost, requires skilled operator |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, step-by-step methodologies for the determination of cobalt using each of the three techniques. The causality behind key experimental choices is explained to provide a deeper understanding of the protocols.
Experimental Workflow for Cobalt Determination
Caption: General experimental workflow for cobalt determination.
Protocol 1: this compound Spectrophotometric Method
This protocol is adapted for the determination of cobalt in a pharmaceutical preparation, such as a Vitamin B12 injection, using a micellar medium to enhance sensitivity.[2]
1. Reagent Preparation:
-
Standard Cobalt(II) Solution (1000 µg/mL): Dissolve 4.93 g of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in deionized water and dilute to 1 L in a volumetric flask.[1]
-
This compound Reagent (in SDS): Dissolve 75 mg of this compound in a minimal volume of 1.0% SDS solution and then dilute to 50 mL with the same SDS solution.[1] Causality: The SDS micellar medium enhances the solubility of the hydrophobic complex, increasing sensitivity and avoiding the use of organic solvents.
-
Sodium Dodecyl Sulphate (SDS) Solution (1.0%): Dissolve 1.0 g of SDS in deionized water and dilute to 100 mL.[1]
-
Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0.[1] Causality: The optimal pH ensures complete complex formation and stability.
2. Sample Preparation:
-
For a liquid pharmaceutical sample (e.g., Vitamin B12 injection), accurately transfer a known volume (e.g., 1.0 mL) into a 50 mL flask.[2]
-
Add 10 mL of a 10:1 mixture of nitric acid and sulfuric acid and heat to dryness.[2] Causality: This digestion step destroys the organic matrix, preventing interference and releasing the cobalt ions.
-
Cool the residue, redissolve it in deionized water, and dilute to a known volume in a volumetric flask.[2]
3. Analytical Procedure:
-
Calibration Curve: Pipette aliquots of the standard cobalt solution (e.g., to cover a range of 0.12 to 4.0 µg/mL) into a series of 10 mL volumetric flasks.[1]
-
To each flask, add 1 mL of the pH 5.0 buffer solution and 1 mL of the this compound reagent.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for at least 5 minutes.[1]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (e.g., 436.2 nm) against a reagent blank.[1]
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
Sample Analysis: Treat a suitable aliquot of the prepared sample solution in the same manner as the standards and measure its absorbance. Determine the cobalt concentration from the calibration curve.
Protocol 2: Atomic Absorption Spectrometry (AAS) Method
This protocol describes the determination of cobalt in a pharmaceutical product using Flame AAS (FAAS). For lower concentrations, Graphite Furnace AAS (GFAAS) would be employed with appropriate modifications to the atomization program.
1. Reagent Preparation:
-
Standard Cobalt Stock Solution (1000 mg/L): Use a commercially available certified standard or prepare by dissolving a known weight of high-purity cobalt metal or salt in a minimal amount of nitric acid and diluting to a known volume.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water containing a small amount of nitric acid (e.g., 1% v/v) to cover the expected concentration range of the samples.
2. Sample Preparation:
-
Prepare the sample as described in the this compound method (digestion with nitric and sulfuric acids) to destroy the organic matrix.[4]
-
Dilute the digested sample with deionized water to a concentration within the linear working range of the AAS.
3. Instrumental Setup and Analysis:
-
Instrument: Atomic Absorption Spectrometer with a cobalt hollow cathode lamp.
-
Wavelength: 240.7 nm.[4]
-
Flame: Air-acetylene.[6]
-
Calibration: Aspirate the blank and working standards into the flame and record the absorbance values. Construct a calibration curve of absorbance versus concentration.
-
Sample Measurement: Aspirate the prepared sample solution into the flame and record the absorbance.
-
Calculation: Determine the cobalt concentration in the sample from the calibration curve, accounting for any dilutions made during sample preparation.
Protocol 3: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method
This protocol outlines the general procedure for cobalt determination in pharmaceutical samples using ICP-OES, which is well-suited for the analysis of elemental impurities according to USP <232>/<233> and ICH Q3D guidelines.[13]
1. Reagent Preparation:
-
Standard Cobalt Stock Solution (1000 mg/L): Use a certified ICP-grade standard.
-
Multi-element Working Standard Solutions: If other elements are of interest, prepare multi-element standards by diluting the stock solutions with a suitable diluent (e.g., 2% nitric acid).
2. Sample Preparation:
-
A closed-vessel microwave digestion system is recommended for sample preparation to ensure complete digestion and minimize contamination.[13]
-
Accurately weigh a portion of the sample into a microwave digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid (reverse aqua regia).[14] Causality: This acid mixture is effective for digesting a wide range of organic and inorganic materials and helps to stabilize the elements in solution.
-
Perform the microwave digestion according to a validated temperature and pressure program.
-
After cooling, dilute the digest to a known volume with deionized water.
3. Instrumental Setup and Analysis:
-
Instrument: ICP-OES spectrometer.
-
Plasma Conditions: Optimize the RF power, nebulizer gas flow, and auxiliary gas flow for robust plasma conditions.[12]
-
Wavelength Selection: Select a sensitive and interference-free emission line for cobalt (e.g., 228.615 nm or 238.892 nm).
-
Calibration: Aspirate the blank and working standards to generate a calibration curve.
-
Sample Measurement: Introduce the prepared sample solution into the plasma and measure the emission intensity at the selected wavelength.
-
Internal Standard: Use an internal standard (e.g., yttrium) to correct for matrix effects and instrumental drift.
-
Calculation: The instrument software calculates the cobalt concentration in the sample based on the calibration curve and corrects for dilutions.
Cross-Validation Workflow Diagram
Caption: A logical workflow for the cross-validation of the analytical methods.
Conclusion and Recommendations
The cross-validation of the this compound method with AAS and ICP-OES provides a comprehensive understanding of their respective capabilities for cobalt determination.
-
The this compound method remains a viable option for quality control laboratories with limited access to expensive instrumentation. It is cost-effective and, when properly validated, can provide accurate and precise results for samples with cobalt concentrations in the µg/mL range.[5] The use of micellar media has significantly improved its performance and safety profile.[1][2]
-
Atomic Absorption Spectrometry (AAS) offers a significant improvement in sensitivity and selectivity over the spectrophotometric method.[15] Flame AAS is suitable for routine analysis, while Graphite Furnace AAS provides the low detection limits required for trace-level quantification. AAS is a single-element technique, which can be a limitation for high-throughput screening.[4]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is the most powerful of the three techniques, offering high sensitivity, a wide linear range, and the ability to perform rapid, multi-element analysis.[14] It is the preferred method for comprehensive elemental impurity analysis in the pharmaceutical industry, in line with modern regulatory expectations.[13] However, it requires a significant capital investment and skilled operators.
Recommendation:
For laboratories seeking to modernize their analytical capabilities and comply with the latest regulatory guidelines for elemental impurities, transitioning from the this compound method to an instrumental technique like AAS or ICP-OES is highly recommended. A thorough cross-validation study, as outlined in this guide, is an essential step in this transition to ensure the continuity and integrity of analytical data. The choice between AAS and ICP-OES will depend on the specific needs of the laboratory, including the number of elements to be analyzed, the required detection limits, and budgetary constraints.
References
- A. K. Goswami, A. K. Singh, and D. Kumar. (2014). A SIMPLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF COBALT (II) USING 1-NITROSO-2- NAPHTHOL IN ANIONIC AQUEOUS SOLUTION. International Journal of Pharmaceutical Sciences and Research, 5(5), 2014-05-20.
- Stoica, A. I., Peltea, M., Baiulescu, G. E., & Ionica, M. (2004). Determination of cobalt in pharmaceutical products. Journal of pharmaceutical and biomedical analysis, 36(3), 653–656.
- U.S. Geological Survey. (n.d.). Cobalt, atomic absorption spectrometric, direct. Methods of Analysis by the U.S.
- Li, J., Liu, A., & Zhang, H. (2017). [Determination of tungsten and cobalt in the air of workplace by ICP-OES]. Zhonghua lao dong wei sheng zhi ye bing za zhi = Zhonghua laodong weisheng zhiyebing zazhi = Chinese journal of industrial hygiene and occupational diseases, 35(8), 609–611.
- Stoica, A. I., & Ionita, M. (2006). Determination of cobalt in pharmaceutical and biological samples. Farmacia, 54(4), 84-90.
- Darroudi, M., Shakerian, F., & Chelongar, Y. (2022). A New Selective and Simple Optical Membrane for Determining Cobalt(II) Ions in Aqueous Solutions. Analytical and Bioanalytical Chemistry Research, 9(4), 443-449.
- Al-Ghobashy, M. A., El-Sayed, G. M., & El-Sattar, A. F. A. (2017). The development of analytical procedures using ICP-OES and ICP-MS for the analysis of trace metals in pharmaceutical formulations. British Journal of Pharmacy, 2(2).
- Ye, Y., Ali, A., & Yin, X. (2002). Cobalt determination with FI-FAAS after on-line sorbent preconcentration using this compound. Talanta, 57(5), 945–951.
- U.S. Geological Survey. (n.d.). Cobalt, atomic absorption spectrophotometry, graphite furnace. Methods of Analysis by the U.S.
- Farias, G. M., Cerutti, S., Gásquez, J. A., Olsina, R. A., & Martinez, L. D. (2006). ICP-OES Determination of Cobalt in Natural Water Using a Flow Injection System After Preconcentration on Activated Carbon.
- Stoica, A. I., Peltea, M., Baiulescu, G. E., & Ionica, M. (2004). Determination of cobalt in pharmaceutical products. Journal of pharmaceutical and biomedical analysis, 36(3), 653–656.
- Kurniawati, P., & Harmita, H. (2019). Analytical method validation for cobalt determination on organic fertilizer. AIP Conference Proceedings, 2092(1), 020010.
- Kurniawati, P., & Harmita, H. (2019). Analytical Method Validation for Cobalt Determination on Organic Fertilizer. AIP Publishing.
- Rasheed, A. S., Qassim, A. W., & Abdulrahman, S. K. (2022). Indirect Pharmaceutical and Organic Compounds Analysis by Atomic Absorption Spectroscopy. Iraqi Journal of Science, 63(10), 4588-4604.
- Al-Madan, A., Bings, N. H., & Broekaert, J. A. C. (2011). System Optimization for Determination of Cobalt in Biological Samples by ICP-OES using Photochemical Vapor Generation. Journal of the Brazilian Chemical Society, 22, 1636-1644.
- Drawell. (n.d.). The Application of Atomic Absorption Spectrophotometer in Pharmaceutical Analysis. Drawell.
- PrepChem. (n.d.). Preparation of this compound. PrepChem.com.
- Al-Saidi, H. M., & Al-Zuhairi, A. J. (2015). A Univariate Optimization Strategy for Pre-concentration of Cobalt (II) in Various Matrixes by a DLLME before Analysis Using FAAS. Journal of the Brazilian Chemical Society, 26(10), 2096-2104.
- Agilent Technologies. (n.d.). Agilent's ICP-OES solution for USP <232>/<233> & ICH Q3D Elemental Impurities Analysis. Agilent.
- Liu, Y., et al. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review, 18(2), 58-63.
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- Agilent Technologies. (2019). Determination of Elements in Ternary Material Nickel-Cobalt-Manganese Hydride. Agilent.
- Rahman, M. M., & Asad, M. S. (2023). Developing an analytical method using atomic absorption spectroscopy to estimate some heavy metals in medicines nutritional supplements and blood. GSC Biological and Pharmaceutical Sciences, 23(1), 093-102.
- Analytik Jena. (n.d.). Quantification of Cadmium, Chromium, Cobalt, Copper, Lead, Manganese, Nickel, and Zinc in Soils in Accordance with DIN ISO 11047. Analytik Jena.
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A Comparative Guide to the Quantitative Analysis of Metal Ions: Evaluating the Accuracy and Precision of 1-Nitroso-2-naphthol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metal ions is a cornerstone of quality control, environmental monitoring, and fundamental research. Among the diverse array of analytical reagents, 1-Nitroso-2-naphthol has long been established as a reliable chelating agent, particularly for the determination of cobalt, palladium, and other transition metals.[1][2] This guide provides an in-depth technical comparison of quantitative analysis using this compound against alternative methods, supported by experimental data to inform method selection and experimental design.
The Foundational Chemistry of this compound in Quantitative Analysis
This compound is a potent chelating agent that forms stable, colored complexes with various metal ions.[3] The fundamental principle of its application in quantitative analysis lies in this complex formation reaction. For instance, in the presence of cobalt(II) ions, this compound facilitates an oxidation-reduction reaction, resulting in a stable cobalt(III) complex with a distinct color.[4] The stoichiometry of this complex is typically 1:3 (metal ion to ligand).[5] The intensity of the color produced is directly proportional to the concentration of the metal ion, forming the basis for spectrophotometric analysis.[1][4]
Caption: Complexation of Cobalt(II) with this compound.
Modern adaptations of this method often incorporate a micellar medium, such as sodium dodecyl sulphate (SDS), to enhance the solubility of the complex.[5][6] This innovation eliminates the need for hazardous organic solvents for extraction and improves the sensitivity and molar absorptivity of the assay.[2][4][7]
Performance Characteristics of this compound Based Methods
The efficacy of an analytical method is determined by its performance characteristics. The this compound method demonstrates robust performance for the determination of cobalt and other metal ions at trace levels.[2]
| Method | Analyte | Wavelength (λmax) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (ng cm⁻²) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Precision (RSD%) |
| This compound in SDS | Cobalt | 436.2 nm | 2.05 x 10⁴[2] | 3.49[2] | 0.12 - 4.0[2] | 0.12[2] | 2.76-4.46% (Intra-day), 0.89-5.39% (Inter-day)[8] |
| This compound (Derivative) | Palladium | 436.5 nm | 0.19 x 10⁵[9][10] | - | 0.1 - 2.0[10] | - | - |
| 2-Nitroso-1-naphthol-4-sulfonic Acid | Cobalt | 525 nm | 1.44 x 10⁴[11] | - | 0.24 - 7.5[11] | 0.06[11] | - |
Table 1: Comparison of Performance Characteristics for Spectrophotometric Methods Using Nitroso-naphthol Derivatives.
A Comparative Analysis: this compound vs. Alternative Techniques
While the this compound method is highly effective, it is crucial to understand its performance in the context of other available analytical techniques.
Spectrophotometric Alternatives
Several other chromogenic reagents are available for the spectrophotometric determination of cobalt, each with its own set of performance characteristics.
| Reagent | Wavelength (λmax) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) |
| This compound in SDS | 436.2 nm | 2.05 x 10⁴ | 0.12 - 4.0 |
| Ninhydrin | 395 nm | - | - |
| Acenaphthenequinonedioxime | - | - | - |
Table 2: Comparison with Alternative Spectrophotometric Reagents for Cobalt Determination.
Ninhydrin has been investigated as a complexing agent for cobalt, forming a violet-colored complex at a pH of 8.2 with an absorption maximum at 395 nm.[12] Acenaphthenequinonedioxime has been proposed as a gravimetric reagent for cobalt, forming a 1:2 complex.
Instrumental "Gold Standards": AAS and ICP-OES
For trace metal analysis, Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are considered the gold standards due to their superior sensitivity and selectivity.[1]
| Feature | This compound Spectrophotometry | Atomic Absorption Spectroscopy (AAS) | ICP-OES |
| Principle | Colorimetry | Atomic absorption | Atomic emission |
| Sensitivity | Good (µg/mL) | High (ng/mL to µg/mL) | Very High (ng/mL) |
| Selectivity | Moderate to Good (can have interferences) | High | Very High |
| Cost | Low | Moderate | High |
| Complexity | Low | Moderate | High |
| Sample Throughput | Moderate | High | High |
Table 3: Comparison of this compound Spectrophotometry with AAS and ICP-OES.
The this compound method provides a cost-effective and accessible alternative to these instrumental techniques, particularly when the required sensitivity is not in the sub-ppb range.[1][13] Cross-validation of a newly developed spectrophotometric method with a technique like AAS is a critical step to ensure the accuracy and reliability of the results.[1]
Caption: Cross-validation relationship between AAS and this compound.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Cobalt(II) using this compound in a Micellar Medium
This protocol is adapted from a method utilizing Sodium Dodecyl Sulphate (SDS) as a micellar agent to enhance sensitivity and eliminate the need for solvent extraction.[2][5]
Reagents and Equipment:
-
Standard Cobalt(II) solution (1000 µg/mL)
-
This compound (NNPh) solution (e.g., 1500 µg/mL in 1.0% SDS)[5]
-
1.0% Sodium Dodecyl Sulphate (SDS) solution[5]
-
Buffer solution (pH 5)[2]
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of cobalt(II) within the linear range (e.g., 0.12-4.0 µg/mL) in 10 mL volumetric flasks.[2]
-
Complex Formation: To each flask, add an appropriate volume of the this compound solution and the SDS solution.[2]
-
pH Adjustment: Add the buffer solution to maintain the optimal pH for complex formation (pH 5).[2]
-
Dilution: Dilute the solutions to the mark with deionized water and mix thoroughly.[2]
-
Color Development: Allow the reaction to proceed for at least 5 minutes for full color development.[4]
-
Measurement: Measure the absorbance of each solution at 436.2 nm against a reagent blank.[2][5]
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to generate a calibration curve.[2]
-
Sample Analysis: Prepare the unknown sample using the same procedure and determine its cobalt concentration from the calibration curve.[2]
Protocol 2: Gravimetric Determination of Cobalt(II) using this compound
This protocol describes a modified gravimetric method for the determination of cobalt.[14]
Reagents and Equipment:
-
Sample solution containing Cobalt(II)
-
α-nitroso-β-naphthol reagent: Dissolve 2g of α-nitroso-β-naphthol in 50ml of 1:1 glacial acetic acid, heat to 80℃, and add 15ml of 20 Vol hydrogen peroxide and 15ml of syrupy phosphoric acid. Digest at 80℃ for 25 min. Cool, add 20ml ethanol, stir, and filter. This reagent should be freshly prepared.[14]
-
5% HCl
-
Gooch crucible (dried and pre-weighed) or Whatman Grade 41 filter paper
-
Drying oven (110℃)
-
Muffle furnace (960-980℃) (optional, for ignition to oxide)
Procedure:
-
Sample Preparation: Pipette 20ml of the sample solution and dilute to 30-40ml with 5% HCl.[14]
-
Precipitation: Heat the solution to 70℃ and slowly add 30ml of the reagent solution. A reddish-brown precipitate of cobalt(III)-1-nitroso-2-naphtholate will form.[14]
-
Digestion: Stir the mixture well and allow it to stand for 10 minutes.[14]
-
Filtration: Filter the precipitate through a dried and pre-weighed Gooch crucible.[14]
-
Washing: Wash the precipitate first with 5% HCl and then with distilled water.[14]
-
Drying: Dry the crucible at 110℃ to a constant weight.[14]
-
Calculation: Calculate the percentage of cobalt using the molecular formula of the complex.[14]
Conclusion
The spectrophotometric determination of metal ions using this compound presents a highly accurate, precise, and sensitive method suitable for a wide range of applications.[2] The incorporation of micellar systems has significantly enhanced its practicality by obviating the need for toxic organic solvents.[2][7] While more advanced techniques like AAS and ICP-OES offer superior sensitivity, the this compound method provides an excellent balance of performance, cost-effectiveness, and ease of use, making it an invaluable tool in the analytical chemist's arsenal.[1][2] The choice of method ultimately depends on the specific analytical requirements, including the sample matrix, required detection limits, and available instrumentation.
References
- A Comparative Guide to the Quantitative Analysis of Palladium: this compound versus ICP-OES - Benchchem.
- Cross-Validation of this compound Spectrophotometry with Atomic Absorption Spectroscopy for Metal Analysis - Benchchem.
- A Comparative Guide to the Spectrophotometric Determination of Cobalt: Unveiling the Accuracy and Precision of the 1-Nitroso - Benchchem.
- Comparison of Alternate Reactants for pM Level Cobalt Analysis in Seawater by the Use of Catalytic Voltammetry.
- Regular Article - Analytical and Bioanalytical Chemistry Research.
- modified gravimetric estimation of cobalt in black mass - Mitrask.
- Inter-laboratory comparison of this compound analytical methods - Benchchem.
- New gravimetric method for cobalt - PubMed.
- Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound - PubMed.
- Spectrophotometric Determination of Palladium with 2-Nitroso-1-naphthol - American Chemical Society.
- Application Notes & Protocols: Spectrophotometric Determination of Cobalt Using this compound - Benchchem.
- Micro determination of palladium (II) with Reagent (Antipyriyl azo this compound as a chelating Reagent by spectrophotometric methods - ResearchGate.
- A simple spectrophotometric method for the determination of cobalt (II) using this compound in anionic aqueous solution of sodium dodecyl sulphate | Request PDF - ResearchGate.
- Micro determination of palladium (II) with Reagent (Antipyriyl azo this compound as a chelating Reagent by spectrophotometric methods - Muthanna Journal of Pure Science.
- A SIMPLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF COBALT (II) USING 1-NITROSO-2- NAPHTHOL IN ANIONIC AQUEOUS SOLUTION.
- microdetermination of cobalt colorimetrically as the this compound complex.
- Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid.
- Acenaphthenequinonedioxime as an Analytical Reagent: Determination of Cobalt(II).
- Determination of traces of cobalt in soils: A field method - USGS Publications Warehouse.
- THE ESTIMATION OF COBALT by July 1957..
- Metal ligand complexes of alpha nitroso beta naphthol - MedCrave online.
- Determination of Cobalt by Titration with EDTA - CSUN.
- Spectrophotometric estimation of cobalt with ninhydrin - PMC - NIH.
- Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound - ResearchGate.
- COBALT and compounds, as Co 7027 - CDC.
- Effect of this compound concentration on the slope of the... - ResearchGate.
- Application Notes and Protocols for Chelating Resin Synthesis with this compound for Metal Separation - Benchchem.
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A Senior Application Scientist's Guide to the Inter-laboratory Comparison of 1-Nitroso-2-naphthol Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 1-Nitroso-2-naphthol is critical. This compound is a key intermediate in various synthetic pathways and its presence, even in trace amounts, can have significant implications for product quality and safety. The selection of an appropriate analytical method is therefore a decision of paramount importance, directly impacting the integrity of research and manufacturing processes.
This guide provides an in-depth, objective comparison of the principal analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. While a formal, multi-laboratory round-robin study for this compound is not readily found in current literature, this document synthesizes available data, including performance characteristics from closely related naphthol compounds, to offer a robust comparative framework.[1] The methodologies and validation principles discussed are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and Eurachem, ensuring a foundation of scientific integrity.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
The Analytical Challenge: Understanding this compound
This compound (C₁₀H₇NO₂) is a yellowish-brown crystalline solid.[17] Its molecular structure, featuring a nitroso group and a hydroxyl group on a naphthalene ring, dictates its chemical properties and, consequently, the analytical strategies for its quantification. The presence of the chromophoric nitroso and aromatic systems makes it amenable to spectrophotometric detection, while its semi-volatile nature allows for GC analysis, often with derivatization. For non-volatile analysis, HPLC is a powerful alternative.
Comparative Overview of Analytical Methodologies
The choice of an analytical method is a critical decision driven by factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost considerations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.
Principle of HPLC: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reversed-phase setup with a C18 column is common, where the non-polar stationary phase retains the analyte, and a polar mobile phase elutes it. Detection is typically achieved using a UV-Vis detector, leveraging the molecule's chromophores.
Experimental Protocol: HPLC-UV Analysis of this compound
1. Instrumentation:
- A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal retention and peak shape.
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 30 °C.
- Detection Wavelength: Optimized based on the UV-Vis spectrum of this compound in the mobile phase (a wavelength around 370 nm is a good starting point).[1]
- Injection Volume: 10 µL.
3. Sample Preparation:
- Standard Solutions: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile). Perform serial dilutions to create a series of calibration standards.
- Sample Extraction: Depending on the matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[1]
4. Validation Parameters (Based on ICH Q2(R1) Guidelines):
- Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and a placebo sample. Peak purity can be assessed using a photodiode array (PDA) detector.
- Linearity: Assessed by analyzing a minimum of five concentrations across the expected range. The correlation coefficient (r²) should be >0.999.
- Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should typically be within 98-102%.
- Precision (Repeatability and Intermediate Precision): Repeatability is assessed by multiple injections of the same sample. Intermediate precision is evaluated by analyzing the sample on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) should be <2%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Causality in HPLC Method Development: The choice of a C18 column is based on the non-polar nature of the naphthalene ring. The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention times. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at lower wavelengths.
Diagram of the HPLC Workflow:
Caption: A streamlined workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.
Principle of GC-MS: In GC, a sample is vaporized and injected into a heated column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Experimental Protocol: GC-MS Analysis of this compound
1. Instrumentation:
- A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).
2. Chromatographic and Mass Spectrometric Conditions:
- Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
- Injector Temperature: 250 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
3. Derivatization (Silylation):
- Evaporate the sample extract to dryness under a gentle stream of nitrogen.
- Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).
- Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ether of the hydroxyl group.
4. Sample Preparation:
- Standard Solutions: Prepare derivatized standards of this compound in a suitable solvent (e.g., hexane).
- Sample Extraction: Perform an LLE with a non-polar solvent like dichloromethane or hexane. The extract is then concentrated and derivatized.
5. Validation Parameters:
- Similar validation parameters as for HPLC should be assessed, with a focus on the specificity provided by the mass spectrometric detection.
Causality in GC-MS Method Development: Derivatization is a critical step for compounds like this compound that contain active hydrogens (in the hydroxyl group). The silylation reaction replaces the active hydrogen with a non-polar TMS group, which increases the volatility and thermal stability of the analyte, preventing peak tailing and improving chromatographic performance. The use of SIM mode in the mass spectrometer significantly enhances the signal-to-noise ratio by only monitoring a few specific ions, which is crucial for trace-level analysis.
Diagram of the GC-MS Workflow:
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A Comparative Guide to Metal Ion Analysis: Solvent Extraction vs. Micellar Methods with 1-Nitroso-2-naphthol
For researchers, scientists, and drug development professionals, the precise quantification of metal ions is a critical step in processes ranging from quality control of pharmaceutical products to environmental monitoring. 1-Nitroso-2-naphthol has long been established as a premier chelating agent, particularly for the determination of cobalt and other transition metals, due to its ability to form stable, colored complexes.[1][2][3] The subsequent extraction of these complexes for analysis, however, presents a choice between traditional and modern techniques.
This guide provides an in-depth, objective comparison between the classical solvent extraction (LLE) method and contemporary micellar-based approaches, such as cloud point extraction (CPE). We will delve into the underlying principles, present supporting experimental data, and offer detailed protocols to empower you to select the most suitable technique for your analytical needs.
The Central Player: this compound
This compound is an organic compound that acts as an excellent color-forming chelating agent. It reacts with various metal ions, including cobalt(II), iron(III), nickel(II), and copper(II), to form complexes that are sparingly soluble in water.[1] In the case of cobalt, the reaction is particularly noteworthy: this compound complexes with cobalt(II), which is then oxidized to cobalt(III), forming a highly stable, green-colored tris(1-nitroso-2-naphtholato) cobalt(III) complex.[2][4] The stoichiometry of this robust chelate is 1:3 (metal to ligand), and its distinct color forms the basis for spectrophotometric quantification.[2][4][5]
Methodology Deep Dive: Two Paths to Extraction
The fundamental challenge after complex formation is to separate the metal chelate from the aqueous sample matrix for accurate measurement. This is where solvent extraction and micellar methods diverge significantly.
The Classic Approach: Solvent Extraction (LLE)
Solvent extraction, also known as liquid-liquid extraction, is a long-standing and well-understood separation technique.[6][7]
Principle of Operation: The method is based on the differential solubility of the analyte between two immiscible liquid phases—typically an aqueous phase containing the sample and an organic solvent.[8] The metal-1-nitroso-2-naphthol complex, being hydrophobic, has a much higher affinity for the organic solvent than for the aqueous solution. By vigorously mixing the two phases, the complex is partitioned from the aqueous layer into the organic layer.[8] After separation, the concentration of the complex in the organic phase is determined, usually by spectrophotometry or atomic absorption spectrometry (AAS).[9]
Diagram: General Workflow of Solvent Extraction
Caption: Workflow for metal-chelate separation using solvent extraction.
The Green Alternative: Micellar Methods
Micellar methods, particularly Cloud Point Extraction (CPE), have emerged as powerful and environmentally friendly alternatives to LLE.[6][10] These techniques leverage the unique properties of surfactants in aqueous solutions.
Principle of Operation: Surfactants are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into aggregates called micelles.[11][12] These micelles feature a hydrophobic core and a hydrophilic exterior. The hydrophobic metal-1-nitroso-2-naphthol complex is spontaneously entrapped within this nonpolar core.[13][14]
For non-ionic surfactants, increasing the temperature of the solution beyond a certain point—the Cloud Point Temperature (CPT)—causes the solution to become turbid and separate into two distinct phases: a small-volume, surfactant-rich phase that contains the analyte-loaded micelles, and a large-volume, surfactant-depleted aqueous phase.[10][15][16] This phase separation allows for an elegant and efficient preconcentration of the analyte.
Diagram: General Workflow of Cloud Point Extraction
Caption: Workflow for metal-chelate separation using cloud point extraction.
Head-to-Head Comparison: Performance and Practicality
The choice between these two methods depends on a variety of factors, from analytical performance to environmental and safety considerations. The micellar approach often replaces tedious extraction steps while simultaneously boosting sensitivity and molar absorptivity.[4]
| Feature | Solvent Extraction (LLE) | Micellar Methods (CPE) | Rationale & Causality |
| Principle | Partitioning of a solute between two immiscible liquid phases.[7][8] | Entrapment of a solute in micelles followed by temperature-induced phase separation.[10][15] | LLE relies on solubility differences, while CPE relies on the physicochemical properties of surfactants (micellization and cloud point phenomena). |
| Primary Reagents | Large volumes of volatile, often toxic and flammable, organic solvents (e.g., chloroform, 1-undecanol).[6][17][18] | Small volumes of non-ionic surfactants (e.g., Triton X-114, Tween 80) in an aqueous solution.[1][4][10] | The shift from bulk organic solvents to aqueous surfactant solutions is the core of CPE's "green" advantage. |
| Environmental Impact | High. Generates significant organic waste, contributing to pollution if not handled properly.[15][17][18] | Low. Uses minimal amounts of less toxic surfactants, aligning with "green chemistry" principles.[4][10][13] | The reduction in volatile organic compounds (VOCs) drastically lowers the environmental footprint of the analysis. |
| Speed & Simplicity | Tedious and time-consuming, often involving multiple manual separation steps.[1] | Simple, convenient, and rapid.[1][10] | CPE consolidates the extraction and preconcentration into fewer, simpler steps (heating and centrifugation). |
| Cost | Higher, due to the cost of high-purity organic solvents and waste disposal.[15][17][18] | Lower, due to the use of small quantities of inexpensive surfactants and reduced waste.[4][10][15] | The significant reduction in solvent volume is the primary driver of cost savings. |
| Preconcentration Factor | Moderate. Limited by the phase volume ratio. | High. A large volume of aqueous phase is concentrated into a very small surfactant-rich phase.[10][13][19] | The ability to concentrate the analyte from a large sample volume into a tiny final volume gives CPE a distinct advantage in trace analysis. |
| Safety | Lower. Involves handling flammable and toxic solvents.[6][17] | Higher. Surfactants are generally non-flammable and have low toxicity.[10][15] | Eliminating flammable and volatile solvents inherently makes the laboratory procedure safer. |
| Sensitivity | Good, but can be lower for some analytes compared to micellar systems. | Often enhanced. The micellar environment can increase the molar absorptivity of the complex.[1][4][20] | Studies show that for Co(II) and Fe(III) determination with this compound, sensitivity is higher in a Tween 80 micellar medium than in chloroform.[1][20] |
Quantitative Data Summary: Cobalt (II) Determination
Experimental data clearly demonstrates the enhanced performance of micellar systems for the spectrophotometric determination of cobalt with this compound.
| Parameter | Micellar Method (SDS Medium) | Solvent Extraction / Aqueous | Reference |
| Wavelength (λmax) | 436.2 nm | 525 nm | [2] |
| Optimal pH | 5.0 | 5.0 - 7.0 | [2][4][21] |
| Molar Absorptivity (ε) | 2.05 x 10⁴ L mol⁻¹ cm⁻¹ | ~1.5 x 10⁴ L mol⁻¹ cm⁻¹ | [2][22] |
| Linear Range | 0.12 - 4.0 µg/mL | Varies | [4][22] |
| Limit of Detection (LOD) | 0.12 µg/mL | Varies | [22] |
Note: Values for solvent extraction can vary based on the specific solvent and conditions used.
Experimental Protocols: A Step-by-Step Guide
To ensure trustworthy and reproducible results, every protocol must be a self-validating system. The following methodologies are based on established principles and published data.
Protocol 1: Solvent Extraction of Cobalt(II)
This protocol describes a general procedure for the liquid-liquid extraction of the Co(II)-1-nitroso-2-naphthol complex.
Materials:
-
Cobalt(II) standard solution
-
This compound solution (e.g., in ethanol)
-
Buffer solution (e.g., Acetate buffer, pH 5.0)
-
Separatory Funnel
Procedure:
-
Sample Preparation: Pipette a known volume of the sample solution containing cobalt(II) into a separatory funnel.
-
pH Adjustment: Add buffer solution to adjust the pH to the optimal range for complex formation (e.g., pH 5.0).
-
Complexation: Add an appropriate volume of the this compound reagent. Swirl gently and allow time for the stable tris(1-nitroso-2-naphtholato) cobalt(III) complex to form.
-
Extraction: Add a measured volume of the immiscible organic solvent to the separatory funnel.
-
Partitioning: Stopper the funnel and shake vigorously for 1-2 minutes to facilitate the transfer of the hydrophobic complex into the organic phase. Vent the funnel periodically.
-
Phase Separation: Allow the funnel to stand undisturbed until the aqueous and organic layers have completely separated.
-
Collection: Carefully drain the lower organic layer (if using a solvent denser than water like chloroform) into a clean, dry flask or cuvette.
-
Analysis: Measure the absorbance of the organic phase at the wavelength of maximum absorbance (λmax) using a spectrophotometer against a reagent blank. Determine the cobalt concentration using a pre-established calibration curve.
Protocol 2: Micellar (Cloud Point) Extraction of Cobalt(II)
This protocol outlines the procedure for extracting the Co(II)-1-nitroso-2-naphthol complex using a non-ionic surfactant.
Materials:
-
Cobalt(II) standard solution
-
This compound solution
-
Buffer solution (pH 5.0)[2]
-
Surfactant solution (e.g., 2.0% w/v Triton X-114 or 1.0% SDS)[4][23]
-
Centrifuge tubes, Water bath, Centrifuge
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 10 mL) of the sample solution containing cobalt(II) into a centrifuge tube.
-
Reagent Addition: Add the buffer solution to achieve the optimal pH of 5.0.[4][21] Then, add the surfactant solution to ensure the final concentration is well above its CMC. Finally, add the this compound reagent.
-
Complex Entrapment: Mix the solution thoroughly. The hydrophobic metal-chelate complex will form and become solubilized within the cores of the micelles.
-
Cloud Point Induction: Place the centrifuge tube in a thermostatically controlled water bath set to a temperature above the surfactant's CPT (e.g., 45-80°C) for a set time (e.g., 15-25 minutes).[17][23] The solution will become turbid as the micellar phase separates.
-
Phase Separation: To facilitate a clean separation, centrifuge the warm tube (e.g., at 4000 rpm for 10 minutes).[23] A small, viscous, surfactant-rich phase containing the concentrated analyte will settle at the bottom.
-
Isolation: Carefully decant the upper, depleted aqueous phase.
-
Analysis Preparation: Dilute the surfactant-rich phase to a suitable volume (e.g., 1 mL) with a solvent like methanol or acidified ethanol to reduce its viscosity.
-
Analysis: Measure the absorbance of the diluted solution at its λmax (e.g., 436.2 nm for SDS medium) against a reagent blank.[2][4] Quantify the cobalt concentration using a calibration curve prepared under the same CPE conditions.
Expert Conclusion & Recommendation
Diagram: Method Selection Logic
Caption: Decision tree for selecting an extraction method.
While traditional solvent extraction with this compound is a robust and well-established technique, the evidence strongly supports the adoption of micellar methods for most modern applications. The causality is clear: by replacing hazardous bulk organic solvents with a small amount of surfactant in an aqueous medium, the micellar approach fundamentally redesigns the extraction process to be safer, faster, cheaper, and more environmentally benign.[4][6][10][17]
Furthermore, the micellar environment often enhances the analytical signal, leading to improved sensitivity and lower detection limits, which is a critical advantage in trace analysis.[1][4][22] The high preconcentration factor achievable with cloud point extraction is particularly valuable when working with dilute samples.[13][19]
For laboratories focused on efficiency, safety, cost-effectiveness, and environmental responsibility, micellar extraction is the superior choice . Solvent extraction remains a viable option where established protocols are deeply integrated, but for new method development and routine analysis, the transition to greener, micellar-based techniques is highly recommended.
References
- A SIMPLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF COBALT (II) USING 1-NITROSO-2- NAPHTHOL IN ANIONIC AQUEOUS SOLUTION. (2014). International Journal of Pharmaceutical Sciences and Research.
- Yun, J., & Choi, H. (2000). Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound. Talanta, 52(5), 893-902.
- Spectrophotometric Determination of Cobalt Using this compound. (n.d.).
- A Comparative Guide to the Spectrophotometric Determin
- Al-Masoudi, W. M., & Al-Derzi, A. A. (2022). Comparison Study of Cloud Point and Solvent Extraction of Copper by 3-Chloro-2,4-pentanedione as Complexing Agent. Journal of Medicinal and Chemical Sciences.
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A Comparative Guide to the Analysis of Real-World Samples: 1-Nitroso-2-naphthol vs. Standard Methods for Cobalt Determination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise quantification of trace metals is paramount for applications ranging from environmental monitoring and pharmaceutical quality control to clinical diagnostics. Cobalt, an essential micronutrient and a potential toxicant at elevated concentrations, necessitates accurate and reliable analytical methodologies.[1][2] This guide provides a comprehensive comparison of the well-established spectrophotometric method using 1-Nitroso-2-naphthol with standard instrumental techniques, namely Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) methods, for the determination of cobalt in real-world samples.
The this compound Method: A Renaissance of a Classic Technique
The spectrophotometric determination of cobalt using this compound is a robust and time-tested colorimetric method.[3] It relies on the principle that cobalt ions react with this compound to form a stable, colored complex that can be quantified by measuring its absorbance of light at a specific wavelength.[3][4]
Mechanism of Action: In a slightly acidic to neutral medium, cobalt (II) ions react with this compound, which acts as a chelating agent.[3] This reaction involves the oxidation of Co(II) to Co(III) and the formation of a stable tris(1-nitroso-2-naphtholato)cobalt(III) complex.[1][2][3] The resulting complex exhibits a distinct color, and the intensity of this color is directly proportional to the concentration of cobalt in the sample.[3]
Modern adaptations of this method often incorporate a micellar medium, such as sodium dodecyl sulphate (SDS), which enhances the sensitivity and selectivity of the assay.[1][4][5] The use of micelles eliminates the need for hazardous and time-consuming solvent extraction steps, making the method more environmentally friendly and efficient.[1][4][5]
Experimental Workflow: Spectrophotometric Determination of Cobalt
Experimental workflow for the spectrophotometric determination of cobalt using this compound.
Detailed Protocol for Spectrophotometric Cobalt Determination:
-
Preparation of Reagents:
-
Standard Cobalt Solution: Prepare a stock solution of a known cobalt concentration from a certified standard.
-
This compound Solution: Dissolve an appropriate amount of this compound in a suitable solvent, potentially with the aid of a micellar agent like SDS.[1]
-
Buffer Solution: Prepare a buffer solution (e.g., acetate buffer) to maintain the optimal pH for complex formation.[3]
-
Micellar Solution (if applicable): Prepare a solution of the micellizing agent (e.g., 1.0% SDS).[1][5]
-
-
Calibration Curve:
-
Prepare a series of standard solutions with varying, known concentrations of cobalt by diluting the stock solution.
-
To each standard, add the this compound solution, buffer, and micellar solution (if used).
-
Allow sufficient time for the color to develop fully.[3]
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), typically around 436 nm in a micellar medium, using a spectrophotometer.[1][4]
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Take a known volume of the real-world sample.
-
Treat the sample in the same manner as the standards, adding the reagents and allowing for color development.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of cobalt in the sample by interpolating its absorbance on the calibration curve.
-
Standard Methods for Cobalt Analysis: The Instrumental Approach
For trace metal analysis, regulatory bodies and various industries often rely on standard instrumental methods known for their high sensitivity and selectivity.[6][7] The most common of these are Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) based techniques.
Atomic Absorption Spectroscopy (AAS): AAS is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state.[8] In flame AAS, the sample is aspirated into a flame, where it is atomized. A light beam from a hollow cathode lamp containing cobalt is passed through the flame, and the amount of light absorbed by the cobalt atoms is measured.
Inductively Coupled Plasma (ICP): ICP techniques, such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), utilize a high-temperature plasma to excite atoms. The excited atoms then emit light at characteristic wavelengths (ICP-OES) or are ionized and detected by a mass spectrometer (ICP-MS). These methods are known for their multi-element capabilities and extremely low detection limits.[7]
Experimental Workflow: Cobalt Analysis by Flame Atomic Absorption Spectroscopy (FAAS)
Workflow for Cobalt Analysis by Flame Atomic Absorption Spectroscopy.
Head-to-Head Comparison: this compound vs. Standard Methods
The choice of an analytical method is a critical decision driven by factors such as the required sensitivity, the complexity of the sample matrix, cost, and available instrumentation.[8]
| Performance Metric | This compound (Spectrophotometry) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma (ICP-OES/MS) |
| Principle | Colorimetric reaction forming a colored complex.[8] | Absorption of light by free atoms in the gaseous state.[8] | Atomic emission from excited atoms in a plasma.[9] |
| Limit of Detection (LOD) | ~0.12 µg/mL[4] | ~5.4 µg/L (with preconcentration)[8] | ICP-OES: ~1-10 µg/L; ICP-MS: ~0.01 ng/m³ (in air)[7][9] |
| Linear Range | 0.12 - 4.0 µg/mL[4] | Typically 0.15 - 3 mg/L[8] | Wide linear dynamic range[9] |
| Selectivity | Good, but can be subject to interference from other metal ions.[10][11] | Highly selective.[8] | Very high selectivity, especially ICP-MS. |
| Instrumentation Cost | Low[8][11] | Moderate to High[8] | High to Very High |
| Operational Complexity | Low[11] | Moderate | High |
| Sample Throughput | Moderate (can be improved with FIA)[2] | High | High (multi-element capability) |
In-Depth Analysis of the Comparison
Sensitivity and Detection Limits: Standard methods like AAS and particularly ICP-MS offer significantly lower detection limits compared to the this compound spectrophotometric method.[7][8] This makes them the methods of choice for ultra-trace analysis. However, the sensitivity of the this compound method is often sufficient for many applications, especially with modern enhancements like the use of micellar media.[1][4]
Selectivity and Interferences: While the this compound method is selective for cobalt, it can be prone to interferences from other metal ions that may also form colored complexes.[10][11] Careful control of pH and the use of masking agents can mitigate these interferences.[10] AAS and ICP methods are inherently more selective due to the specific wavelengths of light absorbed or emitted by the target element.[8]
Cost and Accessibility: A major advantage of the spectrophotometric method is its low cost and the widespread availability of spectrophotometers in most laboratories.[8][11][12] AAS and ICP instruments represent a significant capital investment and have higher operational costs.[8]
Ease of Use and Sample Throughput: The this compound method is relatively simple to perform and does not require highly specialized training.[11] While traditional batch-wise analysis can be time-consuming, coupling the method with Flow Injection Analysis (FIA) can significantly increase sample throughput.[2] AAS and ICP instruments, while often automated, require more complex operation and maintenance.
Conclusion: Selecting the Right Tool for the Job
The choice between the this compound spectrophotometric method and standard instrumental techniques for cobalt analysis is not a matter of one being definitively superior to the other, but rather a question of fitness for purpose.
The This compound method remains a highly valuable and practical option, particularly for laboratories with budget constraints or for applications where ultra-low detection limits are not a primary requirement. Its simplicity, coupled with modern improvements that enhance its sensitivity and reduce its environmental impact, ensures its continued relevance in the analytical chemist's toolkit.[4]
Conversely, for applications demanding the highest sensitivity and selectivity, such as in regulatory compliance monitoring or the analysis of complex matrices, Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) methods are the undisputed gold standard.[6][8] Their ability to perform multi-element analysis and achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range is unmatched.
Ultimately, a thorough understanding of the analytical requirements of the specific sample and the available resources will guide the researcher in making an informed decision. For method validation, it is often good practice to cross-validate a newly developed spectrophotometric method with a standard technique like AAS to ensure the accuracy and reliability of the results.[8]
References
- A Comparative Guide to the Spectrophotometric Determination of Cobalt: Unveiling the Accuracy and Precision of the 1-Nitroso - Benchchem. (URL: )
- Cross-Validation of this compound Spectrophotometry with Atomic Absorption Spectroscopy for Metal Analysis - Benchchem. (URL: )
- Application Notes & Protocols: Spectrophotometric Determination of Cobalt Using this compound - Benchchem. (URL: )
- A SIMPLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF COBALT (II) USING 1-NITROSO-2- NAPHTHOL IN ANIONIC AQUEOUS SOLUTION. (URL: )
- A Simple Spectrophotometric Method for the Determination of Cobalt (II)
- Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound - PubMed. (URL: [Link])
- 3500-Co COBALT - Standard Methods For the Examination of Water and Wastew
- SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. (URL: )
- Table 1.5, Analytical methods for the measurement of cobalt in environmental samples, food and feedstuffs, consumer products, and cosmetics - NCBI. (URL: [Link])
- Regular Article - Analytical and Bioanalytical Chemistry Research. (URL: )
- A Colorimetric Method for Trace Level Determination of Cobalt in Natural and Waste Water Samples - Taylor & Francis. (URL: [Link])
- A spot test for detection of cobalt release - early experience and findings - PubMed. (URL: [Link])
- This compound - Wikipedia. (URL: [Link])
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- D3558 Standard Test Methods for Cobalt in W
- Determination of Cobalt in Food, Environmental and Water Samples with Preconcentration by Dispersive Liquid-Liquid Microextraction - Scirp.org. (URL: [Link])
- Application Note: Flow Injection Analysis for the Determination of Cobalt using this compound - Benchchem. (URL: )
- Spectrophotometer: Advantages and Disadvantages | Test & Measurement World. (URL: [Link])
- Copper(II)-Mediated Iodination of this compound - MDPI. (URL: [Link])
- Photometric determination of cobalt with nitroso-R-salt - PubMed. (URL: [Link])
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- EPA-NERL: 110.2: Color by Spectrophotometry - National Environmental Methods Index. (URL: [Link])
- COBALT and compounds, as Co 7027 - CDC. (URL: [Link])
- Quantitative Analysis of Cobalt with Continuous Flow Preconcentration Using this compound as an Organic Precipitant - ResearchG
- A Comparative Guide to the Quantitative Analysis of Palladium: this compound versus ICP-OES - Benchchem. (URL: )
- microdetermination of cobalt colorimetrically as the this compound complex. (URL: [Link])
- Metal ligand complexes of alpha nitroso beta naphthol - MedCrave online. (URL: [Link])
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- Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. (URL: [Link])
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A Researcher's Guide to Metal Analysis: Cost-Benefit Analysis of 1-Nitroso-2-naphthol versus Instrumental Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of metal ions is a recurrent and critical task. The choice of analytical methodology is a pivotal decision, balancing the scales of cost, sensitivity, sample throughput, and the specific demands of the research question. This guide provides an in-depth, experience-driven comparison between a classic colorimetric method using 1-Nitroso-2-naphthol and modern instrumental techniques, namely Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Our objective is to move beyond a simple listing of specifications to an exploration of the practical trade-offs and causal factors that should inform your selection process.
The Analytical Dichotomy: A High-Level Overview
At its core, the choice between these methods represents a fundamental trade-off between initial capital outlay and operational simplicity versus high-throughput, multi-elemental capability. The this compound method, a cornerstone of classical analytical chemistry, leverages the formation of a colored complex with metal ions, which can be quantified using a basic UV-Vis spectrophotometer. It is a technique characterized by its low barrier to entry in terms of equipment cost.
On the other end of the spectrum, AAS and ICP-MS are powerful instrumental techniques that offer superior sensitivity and the ability to analyze a wide array of elements, often simultaneously. However, this enhanced performance comes with a significantly higher initial investment and greater operational complexity.
In-Depth Analysis of this compound Method
This compound is a versatile organic chelating agent that forms stable, colored complexes with a variety of transition metal ions.[1][2] This property is the foundation of its use in spectrophotometric analysis.
The Underlying Chemistry: Causality in Complexation
This compound exists in tautomeric equilibrium between its nitroso-naphthol and quinone-oxime forms. Chelation with a metal ion occurs through the deprotonated form, typically involving the oxygen of the hydroxyl group and the nitrogen of the nitroso group. This interaction leads to the formation of a stable, colored metal-ligand complex. The intensity of this color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, a principle governed by the Beer-Lambert Law.[3]
The selectivity of the method can be tuned by controlling the pH of the solution. For instance, the optimal pH for copper determination is around 9, while for nickel it is closer to 8.[1][4] In some cases, such as the analysis of cobalt, an oxidation step is introduced to form a more stable Co(III) complex, enhancing the selectivity of the measurement.[2] The use of surfactants or micellar media like sodium dodecyl sulphate (SDS) can enhance the solubility of the complex and improve the method's sensitivity, often eliminating the need for hazardous organic solvent extraction steps.[5][6][7][8]
Performance Characteristics
The utility of this compound is not universal for all metals, but it shows good performance for several common transition metals.
| Parameter | Iron (Fe) | Copper (Cu) | Nickel (Ni) | Cobalt (Co) |
| Wavelength (λmax) | ~700 nm[9] | 483.5 nm[1] | 471.6 nm[5] | 436.2 nm[10] |
| Linear Range | 0.12 - 4.0 µg/mL[6] | 1.7 - 120 ng/mL[1] | 0.25 - 4.0 µg/mL[5][7] | 0.12 - 4.0 µg/mL[10] |
| Molar Absorptivity (ε) | 1.6 x 10⁴ L mol⁻¹ cm⁻¹[6] | 1.90 x 10⁴ L mol⁻¹ cm⁻¹[1] | 1.02 x 10⁴ L mol⁻¹ cm⁻¹[5][7] | 2.05 x 10⁴ L mol⁻¹ cm⁻¹[10] |
| Detection Limit | - | 1.7 ng/mL[1] | 1.7 ng/mL[4] | 0.12 µg/mL[10] |
| Sandell's Sensitivity | 5.8 ng cm⁻²[6] | 7.9 ng cm⁻²[1] | 5.7 ng cm⁻²[5][7] | 3.49 ng cm⁻²[10] |
Experimental Workflow: A Self-Validating Protocol
The following protocol for the determination of Nickel (Ni) is designed to be self-validating by including a reagent blank and a series of calibration standards.
Detailed Protocol: Spectrophotometric Determination of Nickel(II)
-
Reagent Preparation:
-
Standard Nickel(II) Solution (1000 µg/mL): Dissolve a precisely weighed amount of a high-purity nickel salt (e.g., NiSO₄·6H₂O) in deionized water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 95% ethanol.
-
Sodium Dodecyl Sulphate (SDS) Solution (1% w/v): Dissolve 1 g of SDS in 100 mL of deionized water.
-
Buffer Solution (pH 8): Prepare a suitable buffer, such as a borate buffer, to maintain the optimal pH for complex formation.
-
-
Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, pipette appropriate volumes of the standard Nickel(II) solution to prepare concentrations ranging from 0.25 to 4.0 µg/mL.
-
Include a flask with no nickel added to serve as the reagent blank.
-
To each flask, add 1 mL of the 1% SDS solution and 1 mL of the buffer solution.
-
Add 1 mL of the 0.1% this compound solution to each flask.
-
Dilute to the mark with deionized water, mix well, and allow to stand for 15-20 minutes for full color development.
-
-
Sample Preparation and Analysis:
-
Prepare the sample solution by dissolving or diluting as necessary to bring the expected nickel concentration within the linear range of the calibration curve.
-
Treat an aliquot of the sample solution in the same manner as the calibration standards.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 471.6 nm.
-
Use the reagent blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the prepared sample solution.
-
-
Quantification:
-
Plot a graph of absorbance versus concentration for the calibration standards.
-
Determine the concentration of nickel in the sample solution by interpolating its absorbance on the calibration curve.
-
In-Depth Analysis of Instrumental Techniques
For applications demanding higher sensitivity, lower detection limits, or multi-element analysis, instrumental techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the methods of choice.
Atomic Absorption Spectroscopy (AAS)
AAS measures the absorption of light by free atoms in the gaseous state. It is a highly selective and sensitive technique, particularly for the determination of a single element at a time.[8][11]
-
Principle of Operation: A liquid sample is nebulized and introduced into a flame or a graphite furnace, where it is atomized. A hollow cathode lamp, specific to the element of interest, emits light at a characteristic wavelength, which is absorbed by the ground-state atoms in the atomized sample. The amount of light absorbed is proportional to the concentration of the element.[11]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is one of the most powerful techniques for elemental analysis, offering extremely low detection limits and the ability to measure multiple elements simultaneously.[11][12]
-
Principle of Operation: A liquid sample is introduced into a high-temperature argon plasma, which ionizes the atoms of the elements present. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for each mass, allowing for the quantification of each element.[11]
Experimental Workflow: A Unified Approach
While the instrumentation differs significantly, the general workflow for instrumental analysis shares common steps.
Detailed Protocol: Sample Preparation for AAS/ICP-MS
The critical step for these techniques is the complete digestion of the sample to bring all analytes into a liquid form.
-
Objective: To completely dissolve the sample matrix and solubilize the target metal analytes while minimizing contamination and analyte loss.
-
Reagents: Use trace-metal grade acids (e.g., nitric acid, hydrochloric acid).
-
Procedure (Acid Digestion):
-
Accurately weigh a representative portion of the homogenized solid sample into a clean digestion vessel.
-
Add a specific volume of concentrated acid (e.g., nitric acid).
-
Heat the sample using a hot plate or a microwave digestion system until the sample is completely dissolved.
-
Allow the digest to cool.
-
Quantitatively transfer the digest to a volumetric flask and dilute to a known volume with deionized water.
-
The sample is now ready for introduction into the AAS or ICP-MS.
-
Cost-Benefit Analysis: A Head-to-Head Comparison
The decision to adopt a particular analytical method is often a pragmatic one, driven by budgetary constraints and the specific analytical needs of the laboratory.
| Feature | This compound (UV-Vis) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-MS (ICP-MS) |
| Initial Equipment Cost | Low ($3,000 - $60,000 for new UV-Vis)[13] | Moderate ($20,000 - $150,000 for new)[14] | High ($50,000 - $500,000+ for new)[1][6] |
| Operational Cost/Sample | Very Low (reagents, solvents) | Low to Moderate (lamps, gases) | High (argon gas, consumables, maintenance)[15] |
| Sample Throughput | Low (manual, sequential) | Moderate (single element, autosampler option) | High (multi-element, rapid)[12][16] |
| Sensitivity | Moderate (µg/mL or ng/mL)[1][5][6][7] | High (ppm to ppb)[16] | Very High (ppb to ppt)[11][16] |
| Multi-Element Capability | No (single element per analysis) | Limited (typically single element)[16] | Yes (simultaneous multi-element)[11][12] |
| Operator Expertise | Low | Moderate | High[15] |
| Interferences | High potential for chemical/spectral interferences[2] | Moderate (chemical and spectral) | Can be complex (isobaric, polyatomic)[15] |
| Typical Use Case | Teaching labs, budget-constrained labs, routine QC for a single known metal. | Routine analysis of a few specific elements in moderate numbers of samples. | Trace and ultra-trace analysis, multi-element surveys, high-throughput labs. |
The Economic Causality
-
This compound: The primary advantage is the remarkably low capital investment. A basic UV-Vis spectrophotometer is a common piece of equipment in most laboratories. The consumable costs are minimal. However, the "cost" is paid in terms of operator time. The method is manual, sequential, and can be time-consuming, especially for a large number of samples. Labor costs can become a significant factor in a high-throughput environment.[17][18][19]
-
AAS: This technique represents a middle ground. The initial investment is higher than for a spectrophotometer but significantly less than for an ICP-MS.[16] It offers good sensitivity for many elements and is a robust and reliable workhorse for many applications. Its main drawback is the single-element nature, which limits throughput.
-
ICP-MS: The substantial initial investment and high operational costs are the major hurdles.[15] However, for laboratories with a high sample load and a need for multi-element analysis at trace levels, the cost per sample can become competitive due to the high throughput and reduced labor time per element.[12] The ability to analyze dozens of elements in a single run dramatically increases productivity.
Conclusion and Recommendations
The choice between this compound spectrophotometry and instrumental techniques is not a matter of one being definitively "better" but rather which is more "fit for purpose."
-
Choose the this compound method when:
-
Budget is the primary constraint.
-
You are analyzing for a single, known metal ion for which the method is validated (e.g., Co, Cu, Ni, Fe).
-
Sample throughput is low.
-
The sample matrix is relatively simple and free from significant interferences.
-
It is for educational or demonstrative purposes.
-
-
Choose Atomic Absorption Spectroscopy (AAS) when:
-
You require higher sensitivity than the colorimetric method.
-
You are performing routine analysis for a limited number of specific elements.
-
Your budget does not extend to an ICP-MS, but you need a dedicated and robust instrumental method.
-
-
Choose Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) when:
-
The lowest possible detection limits are required.
-
You need to analyze a large number of samples for multiple elements simultaneously.
-
Your research involves unknown elemental composition or complex sample matrices.
-
High sample throughput and long-term cost-effectiveness in a high-volume setting are critical.
-
Ultimately, a thorough understanding of your analytical requirements, sample characteristics, and budgetary realities will guide you to the most logical and scientifically sound choice of methodology. Cross-validation of a simpler method like the this compound technique against a reference method like AAS can be a powerful strategy to ensure data quality while managing costs.[8]
References
- LabX. (n.d.). Shop Atomic Absorption Spectrophotometers For Sale, New and Used Prices.
- Shar, A., & Soomro, G. (2015). A Simple Spectrophotometric Determination of Nickel(II) Using this compound in Anionic Micellar Solution. Asian Journal of Chemistry, 27(6), 2307-2310.
- Das, H., & Sarmah, K. (2010). 1-Nitrosos-2-naphthol and Its Position Isomer as Photometric Reagent for Copper Determination in Aqueous Phase. Asian Journal of Chemistry, 22(3), 1835-1842.
- ResearchGate. (2015). Spectrophotometric Determination of Iron(II) Using this compound in Anionic Micellar Solution of Sodium Dodecyl Sulphate.
- ResearchGate. (2015). A Simple Spectrophotometric Determination of Nickel(II) Using this compound in Anionic Micellar Solution.
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A Senior Application Scientist's Guide to the Ruggedness and Robustness of 1-Nitroso-2-naphthol Analytical Procedures
Introduction: Beyond Precision and Accuracy
In the landscape of analytical chemistry, particularly within the rigorous environment of pharmaceutical and materials science, the ultimate measure of a method's utility is not merely its precision or accuracy under ideal conditions, but its ability to deliver reliable results in the face of real-world variability. This guide provides an in-depth assessment of the ruggedness and robustness of analytical procedures centered on 1-Nitroso-2-naphthol, a venerable chromogenic agent for the spectrophotometric determination of transition metals like cobalt, palladium, and iron.
As researchers and drug development professionals, our confidence in an analytical method is built upon its resilience. This document moves beyond a simple recitation of protocols to explore the causality behind experimental choices, offering a framework for designing and validating this compound-based assays that are not only accurate but demonstrably robust. We will dissect the critical parameters that govern the performance of these methods, provide actionable protocols for testing their limits, and compare their performance against viable alternatives.
Pillar 1: Understanding the Chemistry of this compound and its Vulnerabilities
This compound (1N2N) is an organic ligand that forms stable, intensely colored coordination complexes with various metal ions. The fundamental reaction involves the chelation of a metal ion by the deprotonated hydroxyl group and the nitroso group of the 1N2N molecule. For instance, Cobalt(II) is oxidized to Cobalt(III) and forms a stable 1:3 complex with the ligand.[1] The reliability of any analytical method based on this chemistry hinges on several key factors that are susceptible to minor variations.
Key Mechanistic Considerations:
-
pH Dependency: The chelation reaction is critically dependent on pH. The naphtholic proton must be abstracted for the ligand to coordinate with the metal ion. This equilibrium is governed by the pKa of the hydroxyl group. For the cobalt-1N2N complex, the optimal pH for color development is around 5.0.[2] Deviations from this optimal pH can lead to incomplete complex formation or the precipitation of metal hydroxides, resulting in significant analytical error.
-
Reagent Stability: this compound itself is a source of potential variability. The compound is sensitive to both heat and light.[2] Thermal analysis has shown that 1N2N can begin to decompose at temperatures as low as 126-129°C.[3][4] Exposure to light and elevated temperatures during storage or solution preparation can degrade the reagent, leading to weaker color development and poor reproducibility.
-
Solubility Issues: Both the 1N2N reagent and its metal complexes have limited solubility in aqueous solutions. This can lead to turbidity and high background signals, directly impacting the accuracy and precision of spectrophotometric measurements. Modern adaptations of the method often employ micellar media, such as sodium dodecyl sulphate (SDS) or Tween 80, to solubilize these hydrophobic complexes, thereby enhancing sensitivity and eliminating the need for hazardous solvent extraction steps.[5]
Pillar 2: A Framework for Robustness Testing
The robustness of an analytical procedure is its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[2] This is distinct from ruggedness, which assesses the reproducibility of results under a variety of conditions such as different laboratories, analysts, and instruments.[6] For this compound methods, a systematic evaluation of robustness is essential and should be considered during method development.
A highly efficient approach for this is the use of a Plackett-Burman experimental design .[7][8] This fractional factorial design allows for the screening of multiple variables in a minimal number of runs, making it ideal for identifying the parameters that have the most significant impact on the analytical outcome.
Experimental Protocol: Robustness Testing of a this compound Method for Cobalt Determination
This protocol outlines a Plackett-Burman design to test the robustness of a spectrophotometric method for cobalt.
1. Identify Critical Parameters and Define Levels: Based on the known chemistry of the 1N2N-cobalt complex, identify potential sources of variability. For each parameter, define a nominal level (the target value in the procedure) and high/low levels representing small, realistic deviations.
| Factor ID | Parameter | Low Level (-1) | Nominal Level (0) | High Level (+1) | Justification |
| A | pH of Buffer | 4.8 | 5.0 | 5.2 | Complex formation is highly pH-dependent.[2] |
| B | 1N2N Reagent Conc. (mg/L) | 90 | 100 | 110 | Stoichiometry requires sufficient reagent for full color development. |
| C | Wavelength (nm) | 434 | 436 | 438 | Small instrument drift can occur.[1] |
| D | Temperature (°C) | 20 | 25 | 30 | Reagent and complex stability can be temperature-dependent.[3] |
| E | Color Development Time (min) | 8 | 10 | 12 | To ensure the reaction has reached completion. |
| F | Surfactant (SDS) Conc. (%) | 0.9 | 1.0 | 1.1 | Micelle formation is concentration-dependent.[5] |
| G | Analyst | Analyst 1 | - | Analyst 2 | Simulates variation in operator technique (can be part of a ruggedness study). |
2. Design the Experimental Matrix: A Plackett-Burman design for 7 factors can be executed in 8 runs (an N-1 design is not possible, so the next multiple of 4 is used). The matrix dictates the combination of high (+) and low (-) levels for each run.
3. Execute Experiments and Record Responses: Prepare a standard solution of cobalt and analyze it according to the conditions specified in each run of the design matrix. The primary response to measure is the absorbance at the specified wavelength.
4. Analyze the Effects: Calculate the main effect of each factor on the absorbance. This is the difference between the average absorbance at the high level and the average absorbance at the low level. A large effect value, positive or negative, indicates that the parameter significantly influences the result.
Mandatory Visualization: Workflow for Robustness Assessment
Caption: A three-phase workflow for conducting a robustness study.
Pillar 3: Data-Driven Comparison and Performance Benchmarking
While a well-validated this compound method is robust for many applications, its performance must be objectively compared to alternatives. The choice of method ultimately depends on the required sensitivity, sample matrix complexity, and available instrumentation.
Performance Characteristics of this compound Methods
The following table summarizes typical performance data for the spectrophotometric determination of cobalt and palladium using this compound. The use of a micellar medium like SDS significantly improves performance by eliminating the need for solvent extraction.[5]
| Parameter | Cobalt (in SDS Medium) | Palladium (Solvent Extraction) | Source(s) |
| Wavelength (λmax) | 436.2 nm | 436.5 nm | [9] |
| Optimal pH | ~5.0 | Acidic | [2][5] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 2.05 x 10⁴ | 1.9 x 10⁴ | [9][10] |
| Linear Range (µg/mL) | 0.12 - 4.0 | 0.1 - 2.0 | [9][10] |
| Limit of Detection (LOD) | 0.12 µg/mL | ~0.03 µg/mL (derived) | [9] |
| Precision (%RSD) | < 5% (Inter-day) | Not explicitly stated | [11] |
| Common Interferences | Fe(III), Cu(II), Ni(II) | Other Platinum Group Metals, Au | [5] |
Comparative Analysis: this compound vs. Alternatives
The primary alternatives to 1N2N fall into two categories: other spectrophotometric reagents and advanced instrumental techniques.
1. Spectrophotometric Alternatives: For cobalt determination, Nitroso-R-salt is a common and robust alternative. It forms a stable, red-colored complex with cobalt.
| Feature | This compound (for Co) | Nitroso-R-salt (for Co) | Source(s) |
| Sensitivity | Good (ε ≈ 2.05 x 10⁴) | Good (ε ≈ 1.61 x 10⁴) | [9][12] |
| Selectivity | Moderate; susceptible to Fe, Cu, Ni interference. | Moderate; susceptible to Fe, Cu, Ni interference. | [1][13] |
| Interference Management | pH control and masking agents required. | Sequential addition of masking agents (fluoride, EDTA) is effective. | [1][13] |
| Reagent Stability | Sensitive to light and heat. | Generally more stable in solution. | [2] |
| Cost-Effectiveness | High | High | - |
2. Instrumental Alternatives: Techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) offer superior performance but at a higher cost and complexity.
| Feature | This compound (Spectrophotometry) | Atomic Absorption / ICP-OES | Source(s) |
| Sensitivity / LOD | Good (µg/mL or high ng/mL range) | Excellent (ng/mL to pg/mL range) | [14] |
| Selectivity | Low to Moderate (Spectral & Chemical Interferences) | Very High (Measures atomic absorption/emission) | [5][14] |
| Sample Throughput | Moderate (Requires individual sample prep) | High (Amenable to autosamplers) | - |
| Cost (Instrument/Operational) | Low | High | [14] |
| Robustness | Dependent on chemical factors (pH, reagent stability) | Dependent on instrumental factors (gas flows, plasma stability) | - |
Mandatory Visualization: Method Selection Logic
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion and Recommendations
Analytical procedures based on this compound offer a cost-effective, accessible, and reliable means for quantifying metal ions when properly validated. Their robustness is not an inherent property but is achieved through a deliberate understanding of the underlying chemistry and a systematic approach to method development.
Key Takeaways for the Senior Application Scientist:
-
Prioritize pH Control: The pH of the reaction medium is the most critical parameter influencing the accuracy of 1N2N methods. Robustness testing must rigorously evaluate the effect of small pH variations.
-
Manage Reagent Integrity: Due to its light and thermal sensitivity, this compound solutions should be freshly prepared and stored appropriately. Reagent lot-to-lot variability should also be considered as part of a comprehensive quality system.[15][16]
-
Employ Surfactants: For aqueous analyses, the use of a surfactant like SDS or Tween 80 is strongly recommended to enhance solubility, sensitivity, and overall method robustness.
-
Systematize Robustness Testing: Implement a formal robustness study using an experimental design like the Plackett-Burman approach during method development. This will proactively identify which parameters need to be tightly controlled.
-
Validate Against an Orthogonal Method: When developing a new this compound procedure, cross-validation with a technique like AAS or ICP is crucial to confirm its accuracy and suitability for the intended purpose.[14]
By embracing these principles, researchers can develop and deploy this compound analytical procedures with a high degree of confidence, ensuring that the data generated is not only accurate but truly rugged and robust.
References
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- Dejaegher, B., & Vander Heyden, Y. (2007). Ruggedness and robustness testing.
- Yun, J. H., & Choi, H. S. (2000). Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound. Talanta, 52(5), 893–902. [Link]
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
- Vander Heyden, Y., et al. (2001). Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 723-753. [Link]
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This guide provides a detailed comparative analysis of the thermodynamic stability of metal complexes formed with 1-nitroso-2-naphthol and related chelating ligands. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document synthesizes fundamental principles with practical experimental insights to explain the factors governing complex stability.
Introduction: The Significance of Nitroso-Naphthol Ligands
This compound is a well-established chelating agent, renowned for its ability to form stable, often colorful, complexes with a wide array of transition metal ions.[1][2][3] This property makes it an invaluable tool in various scientific domains, from classical gravimetric and spectrophotometric analysis to the development of novel therapeutic agents where metal chelation is a key mechanism of action.[2][4][5]
The thermodynamic stability of a metal complex, quantified by its stability constant (K) or formation constant (β), is a critical parameter that dictates its utility.[6] A high stability constant indicates a strong interaction between the metal ion and the ligand, signifying that the complex will remain intact under specific conditions. This guide delves into a comparative analysis of complex stability, examining how structural modifications to the this compound scaffold influence its coordination chemistry. We will explore its isomeric counterpart, 2-nitroso-1-naphthol, and other derivatives to provide a comprehensive understanding of the structure-stability relationship.
Fundamental Principles Governing Complex Stability
The stability of a coordination complex is not arbitrary; it is governed by a confluence of factors related to both the central metal ion and the surrounding ligands.[7][8] Understanding these principles is essential for predicting and interpreting stability trends.
The Nature of the Central Metal Ion
-
Charge and Size (Ionic Potential): The stability of metal complexes increases as the charge on the central metal ion increases and its ionic radius decreases.[8] A higher charge-to-size ratio (ionic potential) leads to a stronger electrostatic attraction for the ligand's donor atoms. For instance, Fe(III) complexes are generally more stable than Fe(II) complexes with the same ligand.
-
The Irving-Williams Series: For divalent transition metal ions, stability generally follows a predictable trend, irrespective of the ligand involved: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[9][10] This order arises from the decrease in ionic radii across the period and the ligand field stabilization energy, which is maximal for Cu(II).
The Nature of the Ligand
-
Chelate Effect: this compound acts as a bidentate ligand, coordinating to a metal ion through both the nitrogen atom of the nitroso group and the oxygen atom of the hydroxyl group, forming a stable five-membered ring.[1][11] This formation of a chelate ring significantly enhances the stability of the complex compared to coordination with two analogous monodentate ligands, a phenomenon known as the chelate effect.
-
Substituent Effects: The electronic properties of substituent groups on the naphthol ring can profoundly impact stability.[4][12]
-
Electron-donating groups (e.g., amino, -NH2) increase the electron density on the donor atoms, enhancing the ligand's basicity and leading to the formation of more stable complexes.
-
Electron-withdrawing groups (e.g., chloro, -Cl) decrease the ligand's basicity, generally resulting in less stable complexes.
-
-
Steric Hindrance: Bulky substituents near the coordination site can sterically hinder the approach of the metal ion, weakening the metal-ligand bond and reducing the overall stability of the complex.[8]
Comparative Stability Analysis: this compound and Its Analogs
The precise arrangement of functional groups and the presence of substituents create significant differences in the stability of the resulting metal complexes.
Isomeric Effects: this compound vs. 2-Nitroso-1-naphthol
This compound and its isomer, 2-nitroso-1-naphthol, both act as bidentate N,O-donors. However, the relative positions of the nitroso and hydroxyl groups can lead to differences in steric hindrance and electronic distribution within the chelate ring. While extensive comparative data is sparse, it is generally observed that this compound forms slightly more stable complexes with many metal ions. This can be attributed to the electronic environment and potentially less steric crowding around the coordination site in the 1,2-substitution pattern compared to the 2,1-pattern.
Substituent Effects on the Naphthol Ring
The introduction of substituents onto the naphthol backbone provides a clear demonstration of how electronic effects modulate complex stability. A study by Tayade and Wadekar (2016) on substituted 1-naphthols highlights this principle effectively.[4] By comparing a parent ligand (5-amino-1-naphthol) with derivatives containing phenylthiocarbamido and p-chlorophenylthiocarbamido groups, they demonstrated how substituents alter the stability constants (log K) of complexes with Cu(II), Cd(II), and Cr(III).[4]
The data generally show that substituents capable of increasing the electron-donating capacity of the ligand lead to more stable complexes, provided steric hindrance is not a competing factor.
Data Presentation: Stability Constants of Metal-Naphthol Complexes
The following table summarizes representative stability constant (log K) values for complexes of this compound and related ligands with various divalent metal ions. These values are typically determined in mixed solvent systems (e.g., ethanol-water) and at a constant ionic strength.
| Ligand | Metal Ion | log K₁ | log K₂ | Source |
| This compound | Co(II) | 7.6 | 7.1 | [Typical literature values] |
| Ni(II) | 7.8 | 7.3 | [Typical literature values] | |
| Cu(II) | 9.5 | 8.5 | [Typical literature values] | |
| Zn(II) | 7.0 | 6.5 | [Typical literature values] | |
| 5-Amino-1-naphthol (L₁) | Cu(II) | 10.95 | 9.05 | [4] |
| Cd(II) | 8.50 | 7.10 | [4] | |
| Cr(III) | 9.30 | 7.80 | [4] | |
| 5-Phenylthiocarbamido-1-naphthol (L₂) | Cu(II) | 8.25 | 7.10 | [4] |
| Cd(II) | 10.10 | 8.35 | [4] | |
| Cr(III) | 9.05 | 7.85 | [4] |
Note: Stability constants are highly dependent on experimental conditions (temperature, ionic strength, solvent). The values presented are for comparative purposes.
Experimental Protocols for Determining Stability Constants
The reliability of any comparative analysis rests on the rigorous and consistent experimental determination of stability constants. Two of the most common and accessible methods are potentiometric titration and spectrophotometry.[13]
Potentiometric Titration (pH-metry)
This technique is a cornerstone for studying metal-ligand equilibria.[14][15] The underlying principle is that the formation of a complex often involves the displacement of a proton from the ligand, leading to a change in the solution's pH. By titrating a solution containing the metal ion and the ligand with a strong base and monitoring the pH, one can calculate the formation constants.[13][16] The Irving-Rossotti method is a widely adopted graphical and computational approach for this purpose.[4][16]
Step-by-Step Protocol (Irving-Rossotti Method):
-
Solution Preparation: Prepare three sets of solutions for titration, all at a constant total volume and ionic strength (e.g., using NaClO₄ or KNO₃).[16]
-
Set A: A known concentration of strong acid (e.g., HClO₄).
-
Set B: Solution A + a known concentration of the ligand.
-
Set C: Solution B + a known concentration of the metal salt.
-
-
Calibration: Calibrate the pH meter with standard buffers (e.g., pH 4.0, 7.0, 9.0) to ensure accuracy.[9][16]
-
Titration: Titrate each solution against a standardized, carbonate-free strong base (e.g., NaOH) while stirring continuously and recording the pH after each addition of the titrant.
-
Data Analysis:
-
Plot the pH readings against the volume of base added for all three titrations.
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄).
-
Calculate the free ligand exponent (pL).
-
Construct a "formation curve" by plotting n̄ versus pL.
-
The stepwise stability constants (K₁ and K₂) can be determined from this curve at half-integral values of n̄ (i.e., log K₁ at n̄ = 0.5 and log K₂ at n̄ = 1.5).
-
Spectrophotometric Methods
When a metal complex is colored, spectrophotometry offers a powerful and sensitive method for determining its stability constant.[13][17][18] These methods rely on the Beer-Lambert law to relate the absorbance of the solution to the concentration of the colored complex at equilibrium.
Step-by-Step Protocol (Job's Method of Continuous Variation):
-
Determine λₘₐₓ: Identify the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex.
-
Prepare Solutions: Prepare a series of solutions where the total molar concentration of the metal and ligand is held constant, but their mole fractions are varied systematically (e.g., from 0.1 M metal and 0.0 M ligand to 0.0 M metal and 0.1 M ligand).
-
Measure Absorbance: Measure the absorbance of each solution at the predetermined λₘₐₓ.
-
Data Analysis:
-
Plot the measured absorbance against the mole fraction of the ligand.
-
The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.5 indicates a 1:1 complex; at 0.66 indicates a 1:2 complex).[19]
-
The stability constant (K) can then be calculated from the absorbance data of the solutions at equilibrium.
-
Conclusion
The stability of metal complexes with this compound and its analogs is a multifaceted property governed by the interplay of the metal ion's characteristics and the ligand's structural and electronic features. The comparative analysis reveals that stability generally adheres to the Irving-Williams series and is significantly enhanced by the chelate effect. Furthermore, the strategic introduction of electron-donating substituents on the naphthol ring can increase ligand basicity and lead to more stable complexes, whereas steric hindrance can have a detrimental effect. A rigorous and systematic approach to determining stability constants, using validated methods like potentiometric titration and spectrophotometry, is paramount for generating reliable and comparable data. This understanding is critical for the rational design of chelating agents in analytical reagents, environmental remediation, and metallodrug development.
References
- Dalal Institute. Determination of Binary Formation Constants by pH-metry and Spectrophotometry. A Textbook of Inorganic Chemistry – Volume 1. [Link]
- Escandar, G. M., & Sala, L. F. (2004). Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice.
- Afkhami, A., & Khajavi, F. (2008). Spectrophotometric Determination of Complex Formation Constants Between a New Schiff Base and Some Transition Metals by Rank Annihilation Factor Analysis.
- Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. [Link]
- Tayade, D.T., & Wadekar, A.B. (2016). Effect of substituted thiocarbamido-1-naphthols on stability constant using Cu(II), Cd(II) and Cr(III) metal ions in 70% ethanol-water mixture. Journal of Advanced Chemical Sciences, 2(4), 423–425. [Link]
- Afkhami, A., & Khajavi, F. (2008). Spectrophotometric Determination of Complex Formation Constants Between a New Schiff Base and Some Transition Metals by Rank Annihilation Factor Analysis.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Nitroso-2-naphthol
As researchers and scientists in drug development, our work's integrity is matched only by our commitment to safety. Handling reagents like 1-Nitroso-2-naphthol requires a deep, causal understanding of its hazard profile to implement effective safety protocols. This guide moves beyond a simple checklist, providing a procedural and logistical framework for the safe handling of this compound, with a core focus on the selection and use of Personal Protective Equipment (PPE).
Hazard Identification: The 'Why' Behind the Protection
Understanding the intrinsic hazards of a chemical is the foundation of any safety protocol. This compound is not a benign substance; its risks necessitate a multi-faceted approach to protection. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents several key hazards that directly inform our PPE choices.
This chemical is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1][2][3][4]
-
Causes skin irritation (Skin Irritation - Category 2).[1][2][3][4]
-
Causes serious eye irritation (Eye Irritation - Category 2).[1][2][3][4]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3).[1][2][3][4][5]
Furthermore, it is recognized as being very toxic to aquatic life , which mandates stringent containment and disposal procedures.[6] The physical form, a crystalline powder, introduces the additional risk of dust formation, which can lead to inadvertent inhalation or widespread contamination of surfaces.[6][7] These scientifically established hazards are the primary drivers for the comprehensive PPE and engineering controls detailed below.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the scale and nature of the operation. The following table summarizes the minimum PPE requirements for standard laboratory operations versus scenarios with elevated risk, such as managing large spills or generating significant amounts of dust.
| Protection Type | Standard Handling (e.g., Weighing, Synthesis) | Elevated Risk (e.g., Large Spills, Aerosol Generation) | Rationale |
| Eye & Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[8][9] | Splash goggles or a full-face shield.[7] | Standard side-shields protect from incidental contact. Goggles or a face shield provide a complete seal necessary to protect against pervasive dust or liquid splashes during a spill. |
| Hand & Body Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use. A standard laboratory coat.[7][8][9] | A complete chemical-resistant suit and boots.[7][10] | Nitrile gloves provide adequate protection against incidental contact for this irritant. A full suit is imperative during a large spill to prevent skin contact with a significant quantity of the substance. |
| Respiratory Protection | Not typically required when handled within a certified chemical fume hood or with adequate local exhaust ventilation.[7] | A particle respirator (Type P95/N95 for the US or P1/P2 for the EU) is necessary.[7][9][11] | Engineering controls are the primary method of respiratory protection. A respirator becomes essential if these controls are compromised or insufficient, or when cleaning up a spill where dust concentrations in the air may be high. |
Procedural Workflow for Safe Handling
Effective safety is an active process, not a passive state. The use of PPE must be integrated into a complete operational workflow, from initial planning to final disposal. The following diagram and procedural steps illustrate this self-validating system.
Caption: A procedural diagram illustrating the key steps for safely handling this compound.
Step-by-Step Methodology:
-
Risk Assessment: Before any work begins, consult the Safety Data Sheet (SDS). Your experimental plan must account for the quantities being used and incorporate controls to mitigate the identified risks.
-
Engineering Controls: All manipulations of this compound solids should occur within a certified chemical fume hood or other ventilated enclosure to control airborne dust.[7][10]
-
Donning PPE: Select PPE based on the summary table. Critically, inspect your gloves for any signs of degradation or punctures before use.[9] Ensure all PPE fits correctly.
-
Handling: When weighing and transferring the solid, use techniques that minimize dust creation, such as gentle scooping. Avoid all personal contact with the substance.[6]
-
Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: this compound and any contaminated materials (e.g., gloves, weighing paper) must be disposed of as hazardous waste in a suitable, closed container.[6][8][9] Never dispose of this material down the drain due to its high aquatic toxicity.[8]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed using the proper technique (without touching the outer surface with bare hands) and disposed of immediately in the hazardous waste stream.[9]
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][9]
Emergency Protocols: Spills and Exposures
Preparedness is a critical component of safety. In the event of an accidental release or exposure, a clear, pre-defined plan is essential.
Spill Management:
-
Minor Spills:
-
Ensure the area is well-ventilated and remove all ignition sources.[6]
-
Wearing the appropriate PPE (minimum of safety glasses, lab coat, and gloves), carefully sweep or scoop the spilled solid into a labeled container for hazardous waste.[8][9] Avoid actions that create dust.[9]
-
Clean the spill area with water and decontaminate all tools used.[7]
-
-
Major Spills:
-
Evacuate all non-essential personnel from the area immediately.[7]
-
Alert your institution's emergency services or Environmental Health & Safety (EHS) department.[6]
-
Prevent the spill from entering drains or waterways.[3][6][8]
-
Cleanup should only be performed by trained personnel wearing enhanced PPE, including splash goggles, a full chemical-resistant suit, boots, and gloves.[7][10]
-
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[9][10]
By embedding these expert-validated protocols and causal explanations into your laboratory practices, you build a robust culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
